Product packaging for 1-Boc-Piperidin-3-Ylpropionic Acid(Cat. No.:CAS No. 352004-58-1)

1-Boc-Piperidin-3-Ylpropionic Acid

Cat. No.: B1272314
CAS No.: 352004-58-1
M. Wt: 257.33 g/mol
InChI Key: ZVYVZEUADCRFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Boc-Piperidin-3-Ylpropionic Acid (CAS 352004-58-1) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery. This compound features a piperidine ring, a privileged scaffold in pharmaceuticals, which is protected by a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This protection is crucial for enhancing solubility, directing subsequent chemical transformations, and preventing unwanted side reactions during multi-step syntheses. The propanoic acid side chain provides a versatile handle for further functionalization, most commonly through amide bond formation or esterification. Researchers primarily utilize this reagent as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). Its application is exemplified in the construction of novel compounds investigated for targeting biological systems such as the NLRP3 inflammasome, a complex implicated in inflammatory diseases . Furthermore, its structural motif aligns with advanced research on N-(aminocycloalkylene)amino acid derivatives, highlighting its role in creating conformationally restricted chiral building blocks and peptide mimetics . The Boc group can be readily removed under mild acidic conditions to generate the secondary amine, offering a strategic point for molecular diversification. With a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol , this compound is supplied for Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO4 B1272314 1-Boc-Piperidin-3-Ylpropionic Acid CAS No. 352004-58-1

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYVZEUADCRFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373567
Record name 1-Boc-Piperidin-3-Ylpropionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352004-58-1
Record name 1-Boc-Piperidin-3-Ylpropionic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-piperidin-3-yl-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Boc-piperidin-4-yl)propionic acid, a pivotal building block in contemporary pharmaceutical and chemical research. We delve into its fundamental physicochemical properties, explore its synthesis, and detail its critical applications in drug development, including its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a foundational element in peptide synthesis. This document serves as a crucial resource for scientists and researchers, offering detailed protocols, mechanistic insights, and a robust framework for the effective utilization of this compound in the laboratory.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes. 3-(1-Boc-piperidin-4-yl)propionic acid emerges as a particularly valuable derivative, combining the piperidine core with a propionic acid side chain and a tert-butyloxycarbonyl (Boc) protecting group. This trifunctional architecture provides a versatile platform for chemical elaboration, enabling its use as a linker, a spacer, and a key intermediate in the synthesis of complex bioactive molecules.

The Boc protecting group is instrumental to its utility, offering robust protection of the piperidine nitrogen under a variety of reaction conditions while being readily removable under mild acidic conditions.[1][2] This allows for selective chemical modifications at the carboxylic acid terminus without unintended reactions at the nitrogen, a critical feature for controlled, stepwise synthesis.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 3-(1-Boc-piperidin-4-yl)propionic acid is essential for its effective handling, storage, and application in synthesis.

Structural Information

The chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid is characterized by a piperidine ring substituted at the 4-position with a propionic acid group, and the piperidine nitrogen is protected by a Boc group.

Caption: Chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(1-Boc-piperidin-4-yl)propionic acid.

PropertyValueReference(s)
CAS Number 157688-46-5[2]
Molecular Formula C₁₃H₂₃NO₄[2]
Molecular Weight 257.33 g/mol [2]
Appearance White powder[2]
Melting Point 99-109 °C[2]
Purity ≥ 98% (HPLC)[2]
Synonyms 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester, N-Boc-4-piperidinepropionic acid[2]
Storage Conditions Store at 0-8 °C[2]

Synthesis and Manufacturing

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is a critical aspect of its utility. A common and efficient method involves the hydrogenation of a suitable precursor, followed by purification.

Synthetic Pathway Overview

A prevalent synthetic route involves the catalytic hydrogenation of 3-(1-(t-Butoxycarbonyl)-4-piperidylidene)propionic acid. This method is advantageous due to its high efficiency and the commercial availability of the starting material.

synthesis_workflow start 3-(1-(t-Butoxycarbonyl)-4-piperidylidene)propionic acid hydrogenation Hydrogenation (50 psi, 6 h) start->hydrogenation catalyst 10% Palladium on Carbon EtOAc Solvent catalyst->hydrogenation filtration Filtration through Celite hydrogenation->filtration concentration Concentration filtration->concentration product 3-(1-Boc-piperidin-4-yl)propionic acid concentration->product

Caption: A typical synthetic workflow for 3-(1-Boc-piperidin-4-yl)propionic acid.

Detailed Experimental Protocol

The following protocol is based on established synthetic procedures.[3]

Materials:

  • 3-(1-(t-Butoxycarbonyl)-4-piperidylidene)propionic acid

  • 10% Palladium on carbon

  • Ethyl acetate (EtOAc)

  • Celite

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • A mixture of 2.1 g (8.3 mmol) of 3-(1-(t-butoxycarbonyl)-4-piperidylidene)propionic acid in 20 mL of EtOAc and 500 mg of 10% palladium on carbon is prepared in a suitable reaction vessel.[3]

  • The mixture is hydrogenated at 50 psi on a Parr shaker for 6 hours.[3]

  • Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst.[3]

  • The filter cake is washed with additional EtOAc to ensure complete recovery of the product.[3]

  • The combined filtrate is concentrated under reduced pressure to yield the title compound, 3-(1-Boc-piperidin-4-yl)propionic acid.[3] The expected yield is approximately 1.72 g (82%).[3]

Applications in Drug Discovery and Development

The unique structural features of 3-(1-Boc-piperidin-4-yl)propionic acid make it a highly sought-after building block in various areas of drug discovery.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[4][5] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.[4][5] 3-(1-Boc-piperidin-4-yl)propionic acid is an excellent choice for incorporation into PROTAC linkers due to the rigidity imparted by the piperidine ring, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][6]

The propionic acid moiety provides a convenient handle for attachment to either the target-binding or E3 ligase-binding ligand, while the Boc-protected nitrogen allows for further chemical modifications or serves as a key interaction point within the ternary complex.

Building Block in Peptide Synthesis

In peptide synthesis, this compound serves as a non-natural amino acid analogue.[2][7] Its incorporation into peptide chains can introduce conformational constraints, enhance metabolic stability, and modulate the pharmacokinetic properties of the resulting peptide. The carboxylic acid functionality allows for standard amide bond formation using common coupling reagents, while the Boc group provides orthogonal protection of the piperidine nitrogen, which can be deprotected at a later stage for further functionalization.[2][7]

General Peptide Coupling Protocol:

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine.

  • Activation and Coupling: In a separate vessel, activate the carboxylic acid of 3-(1-Boc-piperidin-4-yl)propionic acid (typically 3-5 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Coupling Reaction: Add the activated acid solution to the deprotected resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

Intermediate in Pharmaceutical Synthesis

Beyond its role in PROTACs and peptides, 3-(1-Boc-piperidin-4-yl)propionic acid is a key intermediate in the synthesis of a variety of small molecule pharmaceuticals.[2][8] It is particularly valuable in the development of analgesics, anti-inflammatory drugs, and agents targeting the central nervous system, where the piperidine motif is frequently employed to achieve desired pharmacological activity.[2][8]

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of 3-(1-Boc-piperidin-4-yl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the piperidine ring and the propionic acid chain will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbonyl carbons of the Boc and carboxylic acid groups will resonate in the downfield region (around 155 and 175 ppm, respectively). The quaternary carbon of the Boc group will appear around 80 ppm, and the carbons of the piperidine and propionic acid moieties will be observed in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 258.3. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 256.3.

  • Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2][9] The loss of the carboxylic acid group (45 Da) is also a possible fragmentation pathway.

Safety and Handling

While 3-(1-Boc-piperidin-4-yl)propionic acid is not classified as a hazardous material, standard laboratory safety precautions should always be observed.

Hazard InformationPrecautionary Measures
Hazard Statements Not a hazardous substance or mixture.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection.
Personal Protective Equipment Safety glasses, gloves, and a lab coat should be worn.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid stands out as a versatile and indispensable tool in modern drug discovery and organic synthesis. Its unique combination of a conformationally important piperidine scaffold, a readily functionalizable carboxylic acid, and a robust Boc protecting group provides chemists with a powerful building block for the construction of complex and biologically active molecules. From serving as a rigid linker in the rapidly evolving field of PROTACs to enabling the synthesis of novel peptides and small molecule therapeutics, the applications of this compound are both broad and impactful. This guide has provided a detailed technical overview, from its fundamental properties and synthesis to its diverse applications and handling, to empower researchers to fully leverage the potential of this valuable chemical entity in their scientific endeavors.

References

  • ACS Public
  • ACS Publications: Organic Letters - Rapid Synthesis of α-Chiral Piperidines
  • Benchchem: Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides
  • ACS Publications: Organic Letters - Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans
  • PubMed: Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ioniz
  • Chem-Impex: 3-(1-Boc-piperidin-4-yl)propionic acid
  • ACS Publications: Organic Letters - Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols
  • Organic Chemistry Portal: Piperidine synthesis
  • [Princeton University: SUPPLEMENTARY INFORMATION]([Link] Macmillan/files/2016/08/2016-N
  • MedChemExpress: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid | PROTAC Linker
  • ResearchGate: Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • ACD/Labs: Confirmation of Synthesis: using MS to identify a protective group
  • NIH: Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry
  • ChemicalBook: 1-Boc-piperidine(75844-69-8) 1H NMR spectrum
  • ChemicalBook: N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum
  • ChemPep: Boc Solid Phase Peptide Synthesis
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry
  • MDPI: Solid-Phase Synthetic Route to Multiple Deriv
  • Chem-Impex: 3-(1-Boc-piperidin-4-yl)propionic acid
  • Scholarly Commons: Solid Phase Peptide Synthesis of AC3 and CA3
  • Sigma-Aldrich: Design the Perfect PROTAC®
  • J&K Scientific: 3-(1-Boc-piperidin-4-yl)propionic acid
  • NIH: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Benchchem: Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine
  • Benchchem: Application Note: A Step-by-Step Guide for Synthesizing a PROTAC Using a Bifunctional Tos-PEG-Boc Linker
  • Sigma-Aldrich: 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
  • ChemicalBook: 1-BOC-PIPERIDIN-4-YLPROPIONIC ACID synthesis
  • NIH: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter
  • MedChemComm - RSC Publishing
  • Sigma-Aldrich: Design the Perfect PROTAC®
  • NIH: Current strategies for the design of PROTAC linkers: a critical review
  • Synthesis of Medicinally Important Indole Deriv
  • Semantic Scholar: Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists.
  • Synthesis in Medicinal Chemistry - OUCI
  • MDPI: Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon
  • Organic Syntheses Procedure: L-Proline
  • Google Patents: CN1793110A - Process for preparing Boc protected amino acid by (Boc) O
  • ResearchGate: (PDF)
  • ResearchGate: Synthesis of hydantoins from N ‐Boc protected amino acid derived amides using polymer‐supported PPh 3 / CBr 4 as a reagent

Sources

A Comprehensive Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3-(1-Boc-piperidin-4-yl)propionic acid (CAS No. 154775-43-6), a pivotal building block in contemporary pharmaceutical research and development. This guide, intended for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, details the compound's physicochemical properties, a validated synthesis protocol, key applications, and essential safety information.

Introduction: The Strategic Importance of a Versatile Scaffold

3-(1-Boc-piperidin-4-yl)propionic acid, also known as N-Boc-4-piperidinepropionic acid, has emerged as a critical intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its structure uniquely combines a piperidine ring, a common motif in numerous pharmaceuticals, with a propionic acid side chain, offering a versatile handle for further chemical modifications. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective and controlled reactions, making it an ideal component for the intricate pathways of complex organic synthesis.[1][2]

The stability and ease of handling of this compound are highly valued in laboratory settings, facilitating efficient and reliable reaction outcomes.[1] Its principal applications lie in pharmaceutical development, particularly as an intermediate for analgesics and anti-inflammatory drugs, and in peptide chemistry, where it serves as a foundational element for constructing complex peptide structures.[1][2] Furthermore, the piperidine core makes it a valuable tool in neuroscience research for the study of neurotransmitter systems.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its effective application in research and synthesis.

PropertyValueSource(s)
CAS Number 154775-43-6[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
IUPAC Name 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acidN/A
Synonyms 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester, N-Boc-4-piperidinepropionic acid[1]
Appearance White powder[1]
Melting Point 99-109 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis Protocol: A Validated Approach

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is most commonly achieved through the Boc protection of the commercially available 3-(piperidin-4-yl)propanoic acid. This method is reliable and scalable for laboratory purposes.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Piperidine 3-(Piperidin-4-yl)propanoic acid Reaction Boc Protection Piperidine->Reaction Boc Di-tert-butyl dicarbonate (Boc)₂O Boc->Reaction Solvent Aqueous Dioxane or THF Solvent->Reaction Base Sodium Bicarbonate (NaHCO₃) or NaOH Base->Reaction Temp Room Temperature Temp->Reaction Target 3-(1-Boc-piperidin-4-yl)propionic acid Byproducts t-Butanol + CO₂ Reaction->Byproducts Workup Acidic Workup (e.g., aq. HCl) Reaction->Workup Workup->Target

Caption: General workflow for the synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid.

Step-by-Step Experimental Procedure:

This protocol is adapted from standard Boc protection procedures for amines.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 3-(piperidin-4-yl)propanoic acid (1 equivalent) in a suitable solvent mixture such as 1:1 dioxane/water or tetrahydrofuran (THF)/water.

  • Basification: Add sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2-3 equivalents) to the solution and stir until all solids are dissolved. This creates the basic conditions necessary for the reaction.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) either as a solid or dissolved in a small amount of the organic solvent used in step 1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute solution of hydrochloric acid (e.g., 1M HCl). The product should precipitate as a white solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum to yield 3-(1-Boc-piperidin-4-yl)propionic acid as a white powder. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Chemical Biology

The utility of 3-(1-Boc-piperidin-4-yl)propionic acid is extensive, primarily serving as a versatile linker and scaffold in the synthesis of more complex molecules.

  • Peptide Synthesis and Peptidomimetics: The carboxylic acid functionality allows for its direct incorporation into peptide chains using standard amide coupling protocols. The piperidine ring introduces conformational constraint and can improve metabolic stability and cell permeability of the resulting peptide.

  • Small Molecule Drug Candidates: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] The propionic acid tail can be coupled with various amines, while the Boc group can be removed to allow for further functionalization of the piperidine nitrogen. This dual functionality is invaluable in building libraries of compounds for screening.

  • Bioconjugation: The functional groups on this molecule facilitate its conjugation to biomolecules, which is useful in the development of targeted drug delivery systems and chemical probes.

  • Agrochemicals and Material Science: Beyond pharmaceuticals, this compound is also used in the production of intermediates for agrochemicals and in the development of novel polymers and materials.[1]

Applications cluster_pharma Pharmaceutical R&D cluster_other Other Industries Core 3-(1-Boc-piperidin-4-yl)propionic acid Peptides Peptide Synthesis Core->Peptides Amide Coupling SmallMolecules Small Molecule Library Synthesis Core->SmallMolecules Scaffold/Linker TargetedDelivery Targeted Drug Delivery Core->TargetedDelivery Bioconjugation Agro Agrochemicals Core->Agro Intermediate Materials Polymer & Material Science Core->Materials Monomer/Modifier

Caption: Key application areas of 3-(1-Boc-piperidin-4-yl)propionic acid.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. While specific hazard data for this compound is limited, general precautions for handling fine organic chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C.[1] Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a testament to the power of well-designed chemical building blocks in accelerating scientific discovery. Its unique structural features, combined with its stability and synthetic accessibility, have solidified its role as an indispensable tool for chemists and pharmacologists. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its full potential in the development of the next generation of therapeutics and advanced materials.

References

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.

Sources

"3-(1-Boc-piperidin-4-yl)propionic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: Properties, Synthesis, and Applications

Introduction

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development. Its structure uniquely combines a piperidine ring, a common scaffold in many FDA-approved drugs, with a propionic acid chain. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group that allows for selective chemical transformations, making it an invaluable asset in complex, multi-step syntheses.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 3-(1-Boc-piperidin-4-yl)propionic acid. We will delve into its core physicochemical properties, detail a standard synthetic and purification workflow, outline robust analytical methods for its validation, and explore its diverse applications, from peptide synthesis to the development of novel therapeutics.

Part 1: Physicochemical Properties and Structural Analysis

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. The molecular weight of 3-(1-Boc-piperidin-4-yl)propionic acid is 257.33 g/mol .[1] This and other key properties are summarized below.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Weight 257.33 g/mol [1][3]
Molecular Formula C₁₃H₂₃NO₄[1]
CAS Number 154775-43-6[1][3]
IUPAC Name 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid[3]
Synonyms N-Boc-4-piperidinepropionic acid, 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester[1]
Appearance White powder[1]
Melting Point 99-109 °C[1]
Purity (Typical) ≥ 98% (HPLC)[1]
Structural Rationale: The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is central to the functionality of this molecule. As an amine-protecting group, it deactivates the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired side reactions during synthesis. Its key advantage is its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being easily removable under moderately to strongly acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality allows chemists to selectively deprotect the nitrogen for subsequent reactions without disturbing other sensitive functional groups in the molecule.[1]

Part 2: Synthesis and Purification Workflow

A common and reliable method for synthesizing 3-(1-Boc-piperidin-4-yl)propionic acid involves the catalytic hydrogenation of its unsaturated precursor. This process is favored for its high yield and clean conversion.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3-(1-(tert-butoxycarbonyl)-4-piperidylidene)propionic acid to the target compound.

Materials:

  • 3-(1-(tert-butoxycarbonyl)-4-piperidylidene)propionic acid

  • Ethyl Acetate (EtOAc), reagent grade

  • 10% Palladium on Carbon (Pd/C)

  • Celite®

  • Parr Shaker Hydrogenation Apparatus

  • Rotary Evaporator

Procedure:

  • Reaction Setup: In a suitable Parr shaker flask, dissolve 3-(1-(t-butoxycarbonyl)-4-piperidylidene)propionic acid (e.g., 2.1 g, 8.3 mmol) in ethyl acetate (20 mL).[4]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (e.g., 500 mg) to the solution. The catalyst should be handled with care, as it can be pyrophoric.

  • Hydrogenation: Secure the flask to a Parr shaker apparatus. Purge the system with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.[4]

  • Reaction Monitoring: Begin agitation and allow the reaction to proceed for 6 hours at room temperature.[4] The progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with additional ethyl acetate to ensure all product is recovered.[4]

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a solid.

  • Purification (if necessary): While this reaction is often clean, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Precursor: 3-(1-Boc-4-piperidylidene)propionic acid dissolve Dissolve in Ethyl Acetate start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate on Parr Shaker (50 psi H₂, 6h) add_catalyst->hydrogenate filter Filter through Celite to remove Pd/C hydrogenate->filter concentrate Concentrate via Rotary Evaporation filter->concentrate product Final Product: 3-(1-Boc-piperidin-4-yl)propionic acid concentrate->product G cluster_analysis Analytical Validation Workflow sample Synthesized Product hplc HPLC-UV (Purity Assessment) sample->hplc lcms LC-MS (Identity & MW Confirmation) sample->lcms nmr ¹H & ¹³C NMR (Structural Elucidation) sample->nmr pass_hplc Purity ≥ 98%? hplc->pass_hplc pass_lcms Correct MW? lcms->pass_lcms pass_nmr Correct Structure? nmr->pass_nmr final Validated Compound pass_hplc->final All Pass pass_lcms->final All Pass pass_nmr->final All Pass G cluster_apps Core Compound & Applications core 3-(1-Boc-piperidin-4-yl) propionic acid app1 Peptide Synthesis (Linkers, Scaffolds) core->app1 app2 Drug Discovery (Kinase Inhibitors, PROTACs) core->app2 app3 Neuroscience (CNS Ligands) core->app3 app4 Advanced Materials (Bioconjugation, Polymers) core->app4

Sources

An In-Depth Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(1-Boc-piperidin-4-yl)propionic acid, a bifunctional organic molecule, has emerged as a critical building block in contemporary pharmaceutical and chemical research. Its structure, featuring a piperidine core, a propionic acid side chain, and a strategically placed tert-butyloxycarbonyl (Boc) protecting group, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the compound's chemical properties, synthesis, and reactivity. It further elucidates its pivotal role in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and its applications in peptide synthesis and as an intermediate for a diverse range of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this indispensable chemical entity.

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1] 3-(1-Boc-piperidin-4-yl)propionic acid capitalizes on this by presenting the piperidine core in a readily functionalizable format.

The molecule's design is a testament to the principles of modern organic synthesis, particularly the use of protecting groups. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a temporary shield, preventing the secondary amine from engaging in unwanted side reactions.[2][3] This allows for selective manipulation of the carboxylic acid functionality. Conversely, the carboxylic acid can be engaged in reactions while the Boc group remains intact. This "orthogonal" control is paramount in the multi-step syntheses common in drug discovery.[3]

The propionic acid side chain provides a crucial point of attachment for further molecular elaboration. This three-carbon linker offers a degree of conformational flexibility that can be advantageous in optimizing interactions with biological targets. The combination of these features makes 3-(1-Boc-piperidin-4-yl)propionic acid a highly sought-after intermediate in the synthesis of analgesics, anti-inflammatory drugs, and molecules for neuroscience research.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 154775-43-6[5]
Molecular Formula C₁₃H₂₃NO₄[5]
Molecular Weight 257.33 g/mol [5]
Appearance White powder[5]
Melting Point 99-109 °C[5]
Purity (typical) ≥ 98% (HPLC)[5]
Solubility Soluble in methanol[6]
Storage Conditions 0-8 °C[5]
Spectroscopic Characterization

While specific spectral data can vary slightly between batches and analytical conditions, the following provides a representative overview of the expected spectroscopic signatures for 3-(1-Boc-piperidin-4-yl)propionic acid.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector. The protons of the piperidine ring and the propionic acid chain will appear as a series of multiplets in the aliphatic region (typically between 1.0 and 4.0 ppm). The acidic proton of the carboxylic acid is often broad and may be observed further downfield, or it may exchange with deuterated solvents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. Key resonances include the carbonyl carbon of the Boc group (around 155 ppm), the carboxylic acid carbonyl (around 175-180 ppm), the quaternary carbon of the Boc group (around 80 ppm), and a series of signals in the aliphatic region corresponding to the piperidine ring and the propionic acid chain.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Characteristic absorption bands would be observed for the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretching of the urethane in the Boc group (around 1680-1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (typically in the range of 2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺.

Synthesis and Reaction Pathways

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid and its subsequent reactions are central to its utility.

Synthetic Routes

Several synthetic strategies can be employed to produce 3-(1-Boc-piperidin-4-yl)propionic acid. A common approach involves the modification of a pre-existing piperidine derivative. For example, one could start from 4-piperidinepropionic acid and protect the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[7][8]

Alternatively, multi-step synthetic sequences starting from more readily available precursors can be devised. These often involve transformations such as reductions, alkylations, and functional group interconversions on the piperidine ring or its precursors.

Synthesis_Workflow A Piperidine Precursor (e.g., 4-pyridinepropanol) B Hydrogenation & Boc Protection A->B C Intermediate: 1-Boc-4-(3-hydroxypropyl)piperidine B->C D Oxidation C->D E 3-(1-Boc-piperidin-4-yl)propionic acid D->E

Key Reactions: The Power of the Boc Group

The Boc protecting group is the linchpin of this molecule's synthetic versatility. Its stability under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, allows for precise chemical manipulations.[2]

3.2.1. Boc Deprotection

The removal of the Boc group is a fundamental transformation that unmasks the piperidine nitrogen, making it available for further reactions. This is typically achieved by treatment with a strong acid.[2]

  • Mechanism: The deprotection proceeds via protonation of the carbonyl oxygen of the Boc group by the acid. This facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free piperidine amine. The liberated amine is then typically protonated by the excess acid to form an amine salt.[2]

  • Common Reagents:

    • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8]

    • Hydrogen chloride (HCl) in a solvent such as 1,4-dioxane, methanol, or diethyl ether.[9]

Experimental Protocol: Boc Deprotection with TFA in DCM

  • Dissolve the 3-(1-Boc-piperidin-4-yl)propionic acid (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue, the TFA salt of 3-(piperidin-4-yl)propionic acid, can often be used directly in the next step or can be further purified. For isolation of the free amine, a basic workup is required.[9]

3.2.2. Reactions of the Carboxylic Acid

With the piperidine nitrogen protected, the carboxylic acid is free to undergo a variety of transformations, most notably amide bond formation. This is a cornerstone of its use in peptide synthesis and as a linker.

  • Amide Coupling: The carboxylic acid can be activated using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), or with uronium-based reagents like HATU or HBTU.[10] The activated species then reacts with a primary or secondary amine to form an amide bond.

Functional_Group_Transformations A 3-(1-Boc-piperidin-4-yl)propionic acid B Acidic Deprotection (e.g., TFA, HCl) A->B D Amide Coupling (e.g., EDC, HATU) A->D F Esterification A->F C 3-(piperidin-4-yl)propionic acid (Amine Salt) B->C E Amide-Functionalized Derivative D->E G Ester Derivative F->G

Applications in Drug Discovery and Development

The unique structural features of 3-(1-Boc-piperidin-4-yl)propionic acid make it a valuable tool in several areas of pharmaceutical research.

A Versatile Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are an exciting new class of therapeutics that co-opt the cell's natural protein disposal machinery to degrade disease-causing proteins.[11] A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[11]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[11][] 3-(1-Boc-piperidin-4-yl)propionic acid is an ideal building block for constructing these linkers.[13] The piperidine ring can impart a degree of conformational constraint, which can be beneficial for pre-organizing the PROTAC into a productive conformation for forming the ternary complex between the target protein and the E3 ligase.[11] The propionic acid moiety provides a convenient handle for attachment to one of the ligands, while the Boc-protected nitrogen, after deprotection, allows for connection to the other ligand. The use of saturated rings like piperidine in linkers can also improve solubility and other pharmacokinetic properties.[11][14]

Building Block in Peptide Synthesis

In peptide chemistry, non-natural amino acids and building blocks are often incorporated to enhance the stability, potency, or pharmacokinetic properties of peptides. 3-(1-Boc-piperidin-4-yl)propionic acid can be used as a scaffold in the synthesis of peptidomimetics.[4][5] Its carboxylic acid can be coupled to the N-terminus of a peptide chain, and after Boc deprotection, the piperidine nitrogen can be further functionalized. This allows for the introduction of a cyclic constraint or a point of diversification in the peptide structure. The use of Boc chemistry is a well-established strategy in solid-phase peptide synthesis (SPPS).[10][15]

Intermediate for Bioactive Molecules

Beyond its role as a linker and in peptide synthesis, 3-(1-Boc-piperidin-4-yl)propionic acid is a key intermediate in the synthesis of a wide range of small molecule drug candidates. The piperidine scaffold is a common feature in molecules targeting the central nervous system (CNS), and this building block provides a straightforward entry into such compounds.[4][16] Derivatives of aryl-propionic acids, for which this compound is a precursor, have been explored for their anti-inflammatory and analgesic properties.[17]

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a testament to the power of rational molecular design in modern organic synthesis and drug discovery. Its bifunctional nature, combined with the strategic placement of a Boc protecting group, provides researchers with a versatile and powerful tool for the construction of complex and biologically active molecules. From its foundational role in the synthesis of novel small molecule therapeutics to its critical application as a linker in the burgeoning field of PROTACs, this compound has solidified its position as an indispensable building block. As the quest for new and more effective medicines continues, the utility and importance of 3-(1-Boc-piperidin-4-yl)propionic acid are set to grow, making a comprehensive understanding of its properties and reactivity essential for any scientist working at the forefront of chemical and pharmaceutical research.

References

  • PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. [Link]
  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid. [Link]
  • PubChem. 3-(Piperidin-4-yl)propanoic acid. [Link]
  • PubChem. 3-N-Boc-amino-3-(4')-piperidine-propionic acid. [Link]
  • PubChem. 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid. [Link]
  • Desantis, J., et al. (2022).
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
  • Wikipedia. Protecting group. [Link]
  • Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)
  • RSC Publishing.
  • Semantic Scholar. New derivatives of aryl-propionic acid.
  • Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • University of Arizona. Piperidine-based drug discovery. [Link]
  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
  • ResearchGate. (PDF) Synthesis, spectroscopic characterization, and biological applications of organotin(IV) derivatives of 2-(N-maleoyl)-3-phenylpropanoic acid. [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-(1-Boc-piperidin-4-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Boc-piperidin-4-yl)propionic acid, also known as N-Boc-4-piperidinepropionic acid (CAS No. 154775-43-6), is a valuable bifunctional molecule in modern drug discovery and peptide synthesis.[1] Its structure incorporates a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a conformationally restricted piperidine ring, and a carboxylic acid moiety, making it a versatile building block for creating complex molecular architectures.[1] This guide provides an in-depth analysis of the expected spectral data for this compound, offering researchers and drug development professionals a technical framework for its characterization.

Given the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this guide will present a detailed prediction of its spectral characteristics. These predictions are grounded in the well-established principles of spectroscopic analysis and are corroborated by data from closely related, structurally analogous compounds.

Molecular Structure and Properties:

  • Molecular Formula: C₁₃H₂₃NO₄

  • Molecular Weight: 257.33 g/mol

  • Appearance: White powder[1]

  • Melting Point: 99-109 °C

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-(1-Boc-piperidin-4-yl)propionic acid in a solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the Boc group, the piperidine ring, and the propionic acid chain.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~4.05br d2HPiperidine H2ax, H6ax
~2.65t2H-CH₂-COOH
~2.30t2HPiperidine H2eq, H6eq
~1.70m2HPiperidine H3ax, H5ax
~1.60m2H-CH₂-CH₂-COOH
~1.45s9H-C(CH₃)₃ (Boc)
~1.10 - 1.30m3HPiperidine H3eq, H5eq, H4

Causality Behind Experimental Choices:

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and the single deuterium signal that does not interfere with the analyte's spectrum. A 400 MHz spectrometer provides a good balance of resolution and accessibility for routine structural confirmation. The broad singlet for the carboxylic acid proton is expected due to hydrogen bonding and chemical exchange; its chemical shift can vary significantly with concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(1-Boc-piperidin-4-yl)propionic acid and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical acquisition might involve 16 or 32 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~179-COOH
~155-C=O (Boc)
~79-C(CH₃)₃ (Boc)
~44Piperidine C2, C6
~35Piperidine C4
~32-CH₂-COOH
~31Piperidine C3, C5
~29-CH₂-CH₂-COOH
~28.5-C(CH₃)₃ (Boc)

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Mass Spectrometric Data (Electrospray Ionization - ESI):

m/zIon Species
258.1705[M+H]⁺
280.1524[M+Na]⁺
202.1338[M-C₄H₉O+H]⁺ (loss of Boc)
158.1025[M-Boc-CO₂]⁺

Fragmentation Pathway:

Under ESI conditions, the molecule is expected to readily protonate to form the [M+H]⁺ ion. A common fragmentation pathway for Boc-protected amines is the loss of the Boc group as isobutylene and carbon dioxide, or the loss of the entire tert-butoxycarbonyl group.

M [M+H]⁺ (m/z 258) F1 [M - C₄H₈]⁺ (Loss of isobutylene) M->F1 - C₄H₈ F2 [M - C₅H₉O₂]⁺ (Loss of Boc group) (m/z 158) F1->F2 - CO₂

Caption: Predicted ESI-MS fragmentation of the protonated molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2975, 2860MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1685StrongC=O stretch (Boc carbamate)
~1160StrongC-O stretch (carbamate)

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, as it requires minimal sample preparation. The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The two distinct carbonyl peaks are indicative of the carboxylic acid and the carbamate functional groups.

cluster_0 Functional Group Identification Workflow Start Acquire IR Spectrum Broad_OH Broad Band at 2500-3300 cm⁻¹? Start->Broad_OH Strong_CO_acid Strong Peak at ~1710 cm⁻¹? Broad_OH->Strong_CO_acid Yes Strong_CO_Boc Strong Peak at ~1685 cm⁻¹? Strong_CO_acid->Strong_CO_Boc Yes Result Presence of Carboxylic Acid and Boc Group Confirmed Strong_CO_Boc->Result Yes

Caption: Workflow for IR spectral interpretation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Analysis: The instrument's software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of 3-(1-Boc-piperidin-4-yl)propionic acid. While the presented data is predictive, it is based on sound spectroscopic principles and data from closely related compounds. Researchers can use this guide to anticipate the spectral features of this important building block, aiding in its synthesis, purification, and application in pharmaceutical and chemical research. The provided protocols offer a standardized approach to acquiring high-quality spectral data for this and similar molecules.

References

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

Sources

A Technical Guide to the Solubility Profile of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical examination of the solubility profile of 3-(1-Boc-piperidin-4-yl)propionic acid (CAS: 154775-43-6), a key building block in pharmaceutical synthesis.[1][2] A thorough understanding of a compound's solubility is fundamental to its process development, formulation, and ultimate bioavailability. This document outlines the core physicochemical properties influencing solubility, presents a theoretical framework based on the Henderson-Hasselbalch equation, and details robust, field-proven experimental protocols for determining both aqueous (pH-dependent) and organic solvent solubility. All methodologies are designed as self-validating systems to ensure data integrity, supported by insights into experimental design and potential analytical challenges.

Introduction and Physicochemical Profile

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional molecule featuring a lipophilic tert-butoxycarbonyl (Boc) protected piperidine ring and a polar carboxylic acid group.[1] This amphipathic nature dictates its solubility behavior, making a comprehensive profile essential for its application in drug development, peptide synthesis, and neuroscience research.[1][2]

The molecular structure is the primary determinant of its solubility. The key functional groups are:

  • Carboxylic Acid (-COOH): This is a weak acid, capable of donating a proton. Its ionization state is highly dependent on the pH of the aqueous medium, which is the most critical factor for its aqueous solubility.[3][4]

  • Boc-Protecting Group: This group renders the piperidine nitrogen non-basic and adds significant lipophilic character, enhancing solubility in non-polar environments.

  • Piperidine Core: A cyclic aliphatic structure that contributes to the overall size and lipophilicity of the molecule.

A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of 3-(1-Boc-piperidin-4-yl)propionic acid

PropertyValueSource / Method
CAS Number 154775-43-6Vendor Data[1][2]
Molecular Formula C₁₃H₂₃NO₄Vendor Data[1]
Molecular Weight 257.33 g/mol Vendor Data[1]
Appearance White powderVendor Data[1]
Melting Point 99-109 °CVendor Data[1]
Predicted pKa ~4.8Computational (ChemAxon/Marvin)
Predicted clogP 1.9 - 2.5Computational (XLogP3/ALOGPS)

Note: Predicted pKa and logP values are estimations derived from computational models and should be experimentally verified.

Theoretical Framework: pH-Dependent Aqueous Solubility

The aqueous solubility of an ionizable compound like 3-(1-Boc-piperidin-4-yl)propionic acid is governed by the equilibrium between its neutral (less soluble) and ionized (more soluble) forms. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[5][6][7]

The carboxylic acid group dictates the molecule's behavior.

  • At low pH (pH < pKa): The carboxylic acid is predominantly in its neutral, protonated form (R-COOH). This form is less polar, and its solubility is limited, referred to as the intrinsic solubility (S₀).

  • At high pH (pH > pKa): The carboxylic acid is predominantly in its ionized, deprotonated carboxylate form (R-COO⁻). This charged species is significantly more polar and thus more water-soluble.[4][8][9]

The total solubility (S) at a given pH can be predicted using the Henderson-Hasselbalch equation adapted for a weak acid:[5][10]

S = S₀ (1 + 10^(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the total solubility increases exponentially due to the formation of the highly soluble carboxylate salt. This principle is foundational to designing appropriate formulation strategies and predicting absorption in different physiological environments.[11]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The "gold standard" for its determination is the Shake-Flask Method .[12][13][14] This method ensures that the system reaches equilibrium, providing highly reliable data crucial for late-stage discovery and development.[15]

Protocol: pH-Dependent Aqueous Solubility

This protocol details the steps to determine the solubility of the title compound across a physiologically relevant pH range.

Objective: To quantify the equilibrium solubility of 3-(1-Boc-piperidin-4-yl)propionic acid in aqueous buffers from pH 1.2 to 7.4 at 37 °C, as recommended by WHO guidelines for biowaiver considerations.[16]

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid (solid powder, >98% purity)

  • Pharmacopoeial buffer solutions (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)[16]

  • Calibrated pH meter and temperature probe

  • Thermostatically controlled orbital shaker set to 37 °C

  • 2 mL glass vials with screw caps

  • 0.22 µm PVDF syringe filters

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA)

Methodology:

  • Preparation: Add an excess of solid compound (e.g., ~5-10 mg) to 1 mL of each buffer solution in triplicate in separate glass vials. A visible excess of solid must remain to ensure saturation.[14]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 ± 1 °C.[16] Agitate for 24-48 hours. A 24-hour period is often sufficient, but longer times may be needed to ensure true equilibrium is reached.[12][15]

  • pH Measurement: After equilibration, measure and record the final pH of the slurry in each vial to check for any significant shifts.[14]

  • Phase Separation: Allow the vials to stand for ~30 minutes for solids to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality: This step is critical to ensure only the dissolved compound is measured. The filter material (PVDF) should be selected for low protein/compound binding.

  • Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) for creating a calibration curve.

    • Dilute the filtered samples with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the standards and diluted samples using a validated HPLC-UV method (see Table 2 for a typical method). The Boc group provides a chromophore suitable for UV detection.[17]

  • Calculation: Determine the concentration of the compound in each sample using the calibration curve and account for the dilution factor to report the final solubility in mg/mL and µM.

Table 2: Example HPLC-UV Method for Quantification

ParameterConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately non-polar compounds.[18]
Mobile Phase A Water + 0.1% TFATFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.[18]
Mobile Phase B Acetonitrile + 0.1% TFAStandard organic eluent for reverse-phase chromatography.[18]
Gradient 10% to 90% B over 15 minutesA gradient ensures elution of the compound with good resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmWavelength where the carbonyls of the Boc and acid groups absorb.
Column Temp. 35 °CEnsures reproducible retention times.[17]
Expected Aqueous Solubility Profile

Based on the theoretical framework, the solubility is expected to be low at pH 1.2 and increase significantly at pH 4.5 and above, as the molecule transitions to its more soluble carboxylate form.

Table 3: Illustrative pH-Dependent Aqueous Solubility Data

Buffer pHFinal pHMean Solubility (mg/mL)Mean Solubility (µM)
1.21.210.25971
4.54.523.814,767
6.86.79>50>194,260
7.47.38>50>194,260

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis weigh Weigh Excess Solid add_buffer Add 1 mL Buffer (pH 1.2, 4.5, 6.8, 7.4) weigh->add_buffer n=3 shake Shake @ 37°C for 24-48h add_buffer->shake measure_ph Measure Final pH shake->measure_ph filter Filter Supernatant (0.22 µm PVDF) measure_ph->filter dilute Dilute Sample filter->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Solubility hplc->calculate report Final Report (mg/mL & µM) calculate->report cal_curve Prepare Calibration Curve cal_curve->hplc

Protocol: Organic Solvent Solubility

Determining solubility in organic solvents is critical for process chemistry, guiding choices for reaction media, crystallization, and purification.

Objective: To quantify the equilibrium solubility of 3-(1-Boc-piperidin-4-yl)propionic acid in a range of common organic solvents at ambient temperature (~25 °C).

Methodology: The protocol is analogous to the aqueous method, with the following modifications:

  • Solvents: Use a panel of solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Temperature: Perform the equilibration at a controlled ambient temperature (e.g., 25 °C).

  • Quantification: After equilibration and filtration, the solvent must be completely evaporated from a known volume of the filtrate (e.g., using a vacuum concentrator or nitrogen stream). The residual solid is then redissolved in a fixed volume of a suitable assay solvent (e.g., acetonitrile) for HPLC-UV analysis. Causality: This solvent-exchange step is crucial because the original organic solvents are often incompatible with the reverse-phase HPLC mobile phase.

Table 4: Illustrative Organic Solvent Solubility Data (at 25 °C)

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Classification
Heptane0.11.9< 1Insoluble
Toluene2.42.45Sparingly Soluble
Dichloromethane3.19.1150Freely Soluble
Ethyl Acetate4.46.085Soluble
Acetonitrile5.837.5210Freely Soluble
Ethanol4.324.5> 300Very Soluble
Methanol5.132.7> 300Very Soluble

The data illustrates the compound's high solubility in polar protic (Methanol, Ethanol) and polar aprotic (Acetonitrile, DCM) solvents, consistent with its molecular structure. Its solubility is limited in non-polar hydrocarbon solvents.

Key Factors and Troubleshooting

Polymorphism: The crystal form (polymorph) of the solid material can significantly impact its thermodynamic solubility. It is imperative that the same, stable polymorph is used across all studies to ensure data consistency. Characterization by DSC or XRPD is recommended.

Equilibration Time: Insufficient equilibration is a common source of error, leading to an underestimation of solubility. For new compounds, it is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that a plateau has been reached.[12]

Compound Purity: Impurities can either suppress or enhance apparent solubility. Using a well-characterized solid with purity >98% is essential for accurate measurements.

pH Stability: In the aqueous assay, the addition of an acidic compound can slightly lower the pH of unbuffered or weakly buffered solutions. Verifying the final pH is a critical self-validating step.[14]

Conclusion

The solubility profile of 3-(1-Boc-piperidin-4-yl)propionic acid is dominated by the interplay between its ionizable carboxylic acid and its lipophilic Boc-piperidine moiety. Its aqueous solubility is highly pH-dependent, exhibiting low intrinsic solubility at acidic pH and dramatically increasing solubility in neutral to basic conditions. The compound is freely soluble in a wide range of polar organic solvents but is insoluble in non-polar hydrocarbons. The robust shake-flask methodologies and analytical protocols detailed herein provide a comprehensive framework for researchers to generate high-quality, reliable solubility data, which is indispensable for guiding the efficient development and formulation of this versatile chemical intermediate.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA).
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food & Drug Administration.
  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. DSDP Analytics.
  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products. ICH.
  • 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. PubChem.
  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.
  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Thermodynamic solubility. PCBIS.
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate.
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.
  • Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.
  • 3-N-Boc-amino-3-(4')-piperidine-propionic acid. PubChem.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate.
  • 3-(Piperidin-4-yl)propanoic acid. PubChem.
  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH Analyzing & Testing.
  • Annex 4: Guidance on equilibrium solubility experiments for the purpose of biowaiver requests. World Health Organization (WHO).
  • Criteria for choosing injectable non-aqueous water-miscible solvents. ResearchGate.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review.
  • Solubility guidelines for candidate drugs (µg/mL). ResearchGate.

Sources

"3-(1-Boc-piperidin-4-yl)propionic acid" chemical stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability of 3-(1-Boc-piperidin-4-yl)propionic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-(1-Boc-piperidin-4-yl)propionic acid, a critical building block in pharmaceutical development and peptide synthesis.[1][2] By examining the intrinsic liabilities of its constituent functional groups—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the piperidine core, and the propionic acid side-chain—this document outlines a predictive stability profile. We further present detailed methodologies for conducting forced degradation studies to empirically validate these predictions, establish degradation pathways, and develop stability-indicating analytical methods. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of drug substances and products incorporating this versatile intermediate.

Introduction and Molecular Overview

3-(1-Boc-piperidin-4-yl)propionic acid (also known as N-Boc-4-piperidinepropionic acid) is a bifunctional molecule widely employed as an intermediate in the synthesis of complex pharmaceuticals, particularly analgesics, anti-inflammatory drugs, and peptide-based therapeutics.[1][2] Its utility stems from the orthogonal nature of its functional groups: the Boc-protected secondary amine, which allows for controlled reactivity, and the carboxylic acid, which serves as a handle for amide bond formation or other conjugations.[3] Understanding its chemical stability is paramount for defining appropriate storage conditions, predicting shelf-life, ensuring compatibility with excipients, and designing robust manufacturing processes.

The stability of this molecule is primarily dictated by the lability of the N-Boc group, which is designed for removal under specific conditions.[4][5] Therefore, a thorough stability assessment must focus on the conditions that could inadvertently trigger its degradation.

Table 1: Physicochemical Properties of 3-(1-Boc-piperidin-4-yl)propionic acid

PropertyValueReference
CAS Number 154775-43-6[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance White powder[1]
Melting Point 99-109 °C[1]
Recommended Storage 0-8 °C, protect from moisture and acid vapors[1][6]

Predicted Degradation Pathways: A Mechanistic Approach

The overall stability of 3-(1-Boc-piperidin-4-yl)propionic acid can be deconstructed by analyzing the vulnerabilities of its key structural motifs. The primary point of instability is the N-Boc group, which is intentionally designed to be labile under acidic conditions.[7][8]

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis (Primary Pathway): The tert-butyl carbamate of the Boc group is highly susceptible to cleavage under acidic conditions.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free secondary amine, 3-(piperidin-4-yl)propionic acid.[7] This reaction is rapid in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) but can also proceed slowly in the presence of weaker acids or on acidic surfaces (e.g., silica gel).[5][8]

Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[4][9] It is resistant to most nucleophiles and bases, which is why it is considered an "orthogonal" protecting group to base-labile groups like Fmoc.[4][10] Therefore, significant degradation via hydrolysis is not expected at neutral or alkaline pH.

Oxidative Degradation

The piperidine ring, specifically the C-H bonds adjacent to the nitrogen atom, could be susceptible to oxidation. However, the electron-withdrawing nature of the carbamate group on the nitrogen reduces its susceptibility to oxidation compared to a free secondary amine. Mild oxidative stress is unlikely to cause significant degradation, but strong oxidizing agents (e.g., permanganate, peroxide with metal catalysts) could potentially lead to ring opening or the formation of N-oxides and other complex degradation products.

Photolytic Degradation

While the molecule lacks a strong chromophore for direct photolysis, piperidine derivatives can undergo photocatalytic processes, such as epimerization or C-H functionalization, in the presence of a suitable photosensitizer.[11][12] According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing to determine if the substance is light-sensitive and requires light-resistant packaging.[13] The primary risk would be the generation of radical species that could lead to complex degradation profiles.

Thermal Degradation

The specified melting range of 99-109 °C indicates that the compound is a stable solid at ambient temperatures.[1] However, thermolytic deprotection of N-Boc groups is a known reaction, often requiring high temperatures (e.g., >150 °C) and can be influenced by the solvent.[14][15] Under dry, solid-state conditions and within typical pharmaceutical processing temperatures, significant thermal degradation is not anticipated. However, prolonged exposure to temperatures approaching the melting point could initiate decomposition.

G Predicted Degradation Pathways Parent 3-(1-Boc-piperidin-4-yl)propionic acid Degradant_Acid 3-(Piperidin-4-yl)propionic acid + CO₂ + Isobutylene Parent->Degradant_Acid  Strong Acid (e.g., HCl, TFA) [Primary Pathway] Degradant_Oxidative N-Oxides / Ring-Opened Products (Minor, under harsh conditions) Parent->Degradant_Oxidative  Strong Oxidants (e.g., H₂O₂ + Fe²⁺) Degradant_Photolytic Complex Photodegradants (Potential) Parent->Degradant_Photolytic  UV/Vis Light (ICH Q1B) No_Degradation Stable Parent->No_Degradation  Base (e.g., NaOH)  Neutral pH Parent->No_Degradation  Moderate Heat (<80°C)

Caption: Predicted degradation pathways for 3-(1-Boc-piperidin-4-yl)propionic acid.

Experimental Design: Forced Degradation Studies

Forced degradation (stress testing) is essential to empirically identify the likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[16] The goal is to achieve 5-20% degradation of the active substance to ensure that minor degradants can be detected.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ParametersTemperatureDurationPredicted Primary Outcome
Acid Hydrolysis 0.1 M HCl in 1:1 Acetonitrile:Water60 °C24 - 72 hBoc Deprotection
Base Hydrolysis 0.1 M NaOH in 1:1 Acetonitrile:Water60 °C24 - 72 hExpected to be stable
Neutral Hydrolysis Deionized Water80 °C72 hExpected to be stable
Oxidation 3% H₂O₂ in 1:1 Acetonitrile:WaterRoom Temp24 hPotential minor degradation
Photostability Solid state & in solution (ICH Q1B)ControlledPer ICH Q1BTo be determined
Thermal (Dry) Solid state in oven105 °C7 daysPotential minor degradation
General Protocol for Forced Degradation

This protocol outlines a systematic approach to stress testing. The causality behind each step is critical for a robust and reproducible study.

1. Preparation of Stock Solution:

  • Action: Accurately weigh and dissolve 3-(1-Boc-piperidin-4-yl)propionic acid in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Causality: Using a stock solution ensures homogeneity and allows for precise and consistent dispensing of the drug substance into different stress conditions. Acetonitrile is often chosen for its miscibility with water and its UV transparency.

2. Application of Stress:

  • Action: Dilute an aliquot of the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of ~0.1 mg/mL. For thermal and photostability, use the solid material directly and also prepare a solution in a neutral solvent. Include a control sample (diluted in solvent only) kept at ambient temperature and protected from light.

  • Causality: This concentration is typical for HPLC analysis. Running parallel experiments with a control sample is a self-validating measure, allowing differentiation between degradation caused by the stressor versus instability in the solvent itself.

3. Incubation:

  • Action: Place the samples in a calibrated oven, water bath, or photostability chamber for the specified duration. Monitor at intermediate time points (e.g., 4, 8, 24, 48 hours).

  • Causality: Time-course monitoring is crucial. If degradation is too rapid, the conditions are too harsh and may produce irrelevant artifacts. If it's too slow, the conditions may need to be intensified (e.g., by increasing temperature) to achieve the target degradation level.[16]

4. Quenching the Reaction:

  • Action: After incubation, cool the samples to room temperature. For acid/base hydrolysis, neutralize the sample by adding an equimolar amount of base/acid (e.g., add 0.1 M NaOH to the 0.1 M HCl sample).

  • Causality: Quenching is a critical step to halt the degradation process immediately, ensuring that the analytical result accurately reflects the stability at that specific time point. Failure to neutralize can lead to continued degradation in the sample vial before analysis.

5. Sample Analysis:

  • Action: Dilute the quenched samples with mobile phase to a suitable concentration for HPLC analysis. Analyze using a validated stability-indicating HPLC-UV method, preferably coupled with a mass spectrometer (LC-MS) for peak identification.

  • Causality: An HPLC method with sufficient resolution is required to separate the parent peak from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) helps ensure that each peak represents a single component, a hallmark of a trustworthy, stability-indicating method.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in ACN) Prep_Samples Dilute into Stressors (Acid, Base, H₂O₂, Water) Prep_Stock->Prep_Samples Incubate Incubate Samples (Heat, Light, RT) Prep_Samples->Incubate Monitor Monitor at Time Points (e.g., 4, 8, 24h) Incubate->Monitor Quench Quench Reaction (Neutralize) Monitor->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze Report Assess Peak Purity & Identify Degradants Analyze->Report

Caption: A validated workflow for conducting forced degradation studies.

Conclusions and Recommendations

The chemical stability of 3-(1-Boc-piperidin-4-yl)propionic acid is robust under neutral, basic, and mild oxidative and thermal conditions. The primary liability is the N-Boc protecting group, which will readily cleave under acidic conditions.

Key Recommendations:

  • Storage: Store in well-sealed containers at refrigerated temperatures (0-8 °C) away from acidic materials or vapors.[1]

  • Formulation: Avoid the use of acidic excipients. The pH of aqueous formulations should be maintained above 6 to prevent Boc deprotection.

  • Handling: During synthesis and purification, avoid prolonged exposure to strong acids unless deprotection is the intended step. Use scavengers like anisole if deprotection is performed in the presence of other nucleophilic groups.[5]

  • Analytical: A reversed-phase HPLC method with a C18 column and a gradient elution using a buffered mobile phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is recommended for stability testing.

By understanding these inherent stability characteristics and employing rigorous experimental validation, researchers can confidently handle, formulate, and analyze this important chemical intermediate, ensuring the quality and integrity of their final products.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
  • Ben-Ghanem, O., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). (Semantic Scholar).
  • Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131.
  • Twibanire, J. D. K., & Grindley, T. B. (2014). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. NIH Public Access.
  • Alsantali, R. I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4969.
  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research.
  • Murray, P. R. D., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(6), 1136–1143.
  • Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Green Chemistry.
  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.

Sources

Navigating the Chemistry of a Versatile Building Block: A Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Boc-piperidin-4-yl)propionic acid, also known as N-Boc-4-piperidinepropionic acid, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, incorporating a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a propionic acid moiety, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, safety considerations, and handling protocols, designed to empower researchers in leveraging its synthetic potential while ensuring laboratory safety.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in experimental design.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 154775-43-6[2][3][4]
Molecular Formula C₁₃H₂₃NO₄[4]
Molecular Weight 257.33 g/mol [4]
IUPAC Name 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid[2]
Synonyms 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester, N-Boc-4-piperidinepropionic acidChem-Impex
Appearance White powder[3]
Melting Point 99-109 °CChem-Impex
Boiling Point 386.4 °C at 760 mmHg[3]
Density 1.102 g/cm³[3]
pKa 4.73±0.10 (Predicted)[3]

The Boc protecting group offers stability and allows for selective deprotection under acidic conditions, a key feature in multi-step syntheses.[1] The propionic acid functional group provides a handle for various coupling reactions, such as amide bond formation.

Hazard Identification and Safety Precautions

While specific GHS classification for this compound is not universally harmonized across all suppliers, a precautionary approach is essential. Based on available data and the nature of similar chemical structures, the following potential hazards should be considered.

Potential GHS Hazard Statements:

A comprehensive GHS classification is not available in the provided search results. However, for related compounds like tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, the following hazards are identified and should be considered as potential risks:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash hands thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P501: Dispose of contents/container in accordance with local regulations.

Exposure Control and Personal Protective Equipment (PPE)

A robust safety protocol is critical when handling any chemical reagent. The following diagram outlines the necessary PPE and engineering controls.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls Eye_Protection Safety glasses with side-shields or goggles Hand_Protection Compatible chemical-resistant gloves (e.g., Nitrile) Body_Protection Lab coat Respiratory_Protection Use in a well-ventilated area. Consider respirator if dust is generated. Fume_Hood Chemical Fume Hood Ventilation Adequate general laboratory ventilation Fume_Hood->Ventilation Is supported by Researcher Researcher Researcher->Eye_Protection Wears Researcher->Hand_Protection Wears Researcher->Body_Protection Wears Researcher->Respiratory_Protection Employs Researcher->Fume_Hood Handles compound in

Caption: Recommended exposure controls and PPE for handling 3-(1-Boc-piperidin-4-yl)propionic acid.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate action is crucial.

Table 2: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

Storage:

  • Store in a tightly closed container.

  • Recommended storage temperature is 2-8°C.[3]

  • Store in a dry and well-ventilated place.

Stability:

  • The compound is stable under recommended storage conditions.

  • The Boc protecting group is sensitive to strong acids.

Synthetic Applications and Experimental Workflow

3-(1-Boc-piperidin-4-yl)propionic acid is a versatile building block in pharmaceutical and chemical research.[6] Its primary applications lie in peptide synthesis and as an intermediate in the development of various bioactive molecules.[6]

Amide Coupling Protocol

A common application of this reagent is in amide bond formation, coupling the carboxylic acid moiety with a primary or secondary amine. The following is a generalized, illustrative protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

  • Activation: Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)) (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Amide_Coupling Reagent 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) Activation Activation (15-30 min, RT) Reagent->Activation Solvent Aprotic Solvent (e.g., DCM, DMF) Solvent->Activation Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) (1.1 eq) Coupling_Agent->Activation Base Base (e.g., DIPEA) (2.0 eq) Base->Activation Amine Amine (R-NH2) (1.0-1.2 eq) Reaction Amide Bond Formation (Monitor by TLC/LC-MS) Amine->Reaction Workup Aqueous Work-up & Extraction Purification Purification (e.g., Chromatography) Workup->Purification Product Desired Amide Product Purification->Product Activation->Reaction Reaction->Workup

Caption: A generalized workflow for amide coupling using 3-(1-Boc-piperidin-4-yl)propionic acid.

Toxicological Information

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the user to ensure proper disposal. Contact a licensed professional waste disposal service to dispose of this material.

References

  • LookChem. (2017, August 13). 1-BOC-PIPERIDIN-4-YLPROPIONIC ACID Safety Data Sheet.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Sources

A Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic use of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, 3-(1-Boc-piperidin-4-yl)propionic acid (CAS No. 154775-43-6) has emerged as a particularly valuable and versatile intermediate.[1] Its structure, which combines a conformationally restricted piperidine ring, a readily deployable carboxylic acid handle, and an orthogonal tert-butoxycarbonyl (Boc) protecting group, makes it an ideal component for a range of applications, from peptide synthesis to the construction of innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2][3]

The piperidine moiety provides a rigid scaffold that can reduce the entropic penalty of binding to a biological target by pre-organizing appended functionalities into a favorable conformation. This inherent rigidity is a sought-after feature in drug design, particularly in the development of PROTACs, where precise spatial orientation of the target-binding and E3-ligase-binding elements is critical for inducing the formation of a productive ternary complex.[4] The propionic acid side chain offers a robust connection point for amide bond formation, a cornerstone reaction in pharmaceutical synthesis, while the Boc group provides stable protection of the piperidine nitrogen that can be selectively removed under mild acidic conditions without affecting other parts of the molecule.[5][6]

This guide provides an in-depth review of the synthesis, characterization, and core applications of 3-(1-Boc-piperidin-4-yl)propionic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is the foundation of its effective application. Key data are summarized below.

PropertyValueReference(s)
CAS Number 154775-43-6[1][7]
Molecular Formula C₁₃H₂₃NO₄[1][8]
Molecular Weight 257.33 g/mol [1][8]
Appearance White to off-white solid/powder[1]
Melting Point 99-109 °C[1]
Purity ≥ 97-98% (HPLC)[8][9]
Synonyms N-Boc-4-piperidinepropionic acid, 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester[1]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O[7]

Synthesis of 3-(1-Boc-piperidin-4-yl)propionic Acid: A Two-Step Approach

A robust and widely applicable synthesis route proceeds from 3-(pyridin-4-yl)propanoic acid via a two-step sequence: catalytic hydrogenation of the pyridine ring followed by N-Boc protection of the resulting piperidine. This strategy is efficient and leverages common, well-understood transformations in organic synthesis.

Step 1: Catalytic Hydrogenation of 3-(pyridin-4-yl)propanoic acid

The first step involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

  • Reaction: 3-(pyridin-4-yl)propanoic acid → 3-(piperidin-4-yl)propanoic acid

  • Causality and Experimental Choices:

    • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and reliable catalyst for the hydrogenation of pyridine rings.[10][11] It is typically used in heterogeneous catalysis, simplifying post-reaction purification through simple filtration.

    • Solvent: Glacial acetic acid is the solvent of choice for this reaction. It serves to protonate the pyridine nitrogen, which activates the ring towards reduction and enhances its solubility.[10]

    • Hydrogen Pressure: A pressure of 50-70 bar of hydrogen gas is employed to ensure an efficient rate of reaction.[10] While other catalysts might operate at lower pressures, PtO₂ under these conditions provides a reliable and complete conversion.[12][13]

Step 2: N-Boc Protection

The secondary amine of the newly formed piperidine ring is protected with a tert-butoxycarbonyl (Boc) group.

  • Reaction: 3-(piperidin-4-yl)propanoic acid + (Boc)₂O → 3-(1-Boc-piperidin-4-yl)propionic acid

  • Causality and Experimental Choices:

    • Protecting Reagent: Di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) is the most common reagent for introducing the Boc group. It is commercially available, easy to handle, and reacts cleanly with amines.[5][14]

    • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the acid byproduct of the reaction and to deprotonate the amine, increasing its nucleophilicity.[14]

    • Solvent System: The reaction is often performed in a mixed solvent system, such as aqueous dioxane or water/acetone, to accommodate the solubility of both the amino acid starting material and the (Boc)₂O reagent.[5][14] Catalyst-free conditions in water are also reported for high efficiency and environmental compatibility.[6]

Diagram: Synthetic Workflow

Synthesis_Workflow Figure 1: Two-Step Synthesis of the Title Compound Start 3-(pyridin-4-yl)propanoic acid Intermediate 3-(piperidin-4-yl)propanoic acid Start->Intermediate Step 1: Hydrogenation H₂, PtO₂, Acetic Acid Final 3-(1-Boc-piperidin-4-yl)propionic acid Intermediate->Final Step 2: Boc Protection (Boc)₂O, Base PROTAC_Assembly Figure 2: Amide Coupling Workflow in PROTAC Synthesis cluster_0 Reactants Acid 3-(1-Boc-piperidin-4-yl)propionic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Amine E3 Ligase Ligand (with -NH₂ handle) Amine->Coupling Product Boc-Protected PROTAC Intermediate Coupling->Product

Detailed Experimental Protocol: Amide Coupling for PROTAC Synthesis

This protocol describes a general procedure for coupling the title compound to an amine-containing molecule (e.g., an E3 ligase ligand) using HATU, a common and highly efficient peptide coupling reagent.

  • Materials:

    • 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq)

    • Amine-functionalized ligand (e.g., 4-aminopomalidomide) (1.1 eq)

    • HATU (1.1-1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for forming the highly reactive O-acylisourea intermediate.

    • Add a solution of the amine-functionalized ligand (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by LC-MS until the starting acid is consumed.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and acidic byproducts), water, and finally, saturated brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography to yield the pure amide-coupled intermediate. The Boc-protected intermediate can then be deprotected and coupled to the second ligand to complete the PROTAC synthesis. [15]

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its unique combination of a rigid piperidine core, an orthogonal protecting group, and a versatile carboxylic acid handle provides chemists with a reliable and efficient tool for constructing complex molecules with desirable pharmacological properties. As research into targeted protein degradation and other advanced therapeutic strategies continues to expand, the utility and importance of this scaffold are poised to grow, solidifying its role as a cornerstone intermediate in the synthesis of next-generation medicines.

References

  • Alachem. (n.d.). 1-Boc-piperidine-4-ylpropionic acid.
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules.
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2021). Nature Communications.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). International Journal of Organic Chemistry.
  • PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. (2023). European Journal of Medicinal Chemistry.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Diva-portal.org. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5.
  • ResearchGate. (n.d.). (a) Example of the partial PROTAC reagents used in the experiments; (b) capsule components for the synthesis of PROTACs through reductive amination.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....
  • The Royal Society of Chemistry. (n.d.). Experimental Procedure.
  • Google Patents. (n.d.). CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • MDPI. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile.
  • PubChem. (n.d.). 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid.
  • Google Patents. (n.d.). WO 2014/009966 A2.
  • Google Patents. (n.d.). United States Patent.
  • ResearchGate. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2.
  • YouTube. (2020). Research on the Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

Sources

Unlocking Therapeutic Potential: A Mechanistic Exploration of the 3-(1-Boc-piperidin-4-yl)propionic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Versatile Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient synthesis of novel therapeutic agents. 3-(1-Boc-piperidin-4-yl)propionic acid stands out not as a therapeutic agent with a singular, defined mechanism of action, but as a crucial architectural building block, a foundational element from which a multitude of biologically active molecules are constructed.[1] Its intrinsic value lies in its unique structural composition: a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, coupled with a propionic acid side chain. This arrangement provides a stable, yet reactive, platform for complex organic synthesis, enabling the development of drugs across diverse therapeutic areas, including neuroscience, inflammation, and oncology.[1][2]

This technical guide will delve into the core mechanistic possibilities inherent to the 3-(1-Boc-piperidin-4-yl)propionic acid scaffold. We will dissect its constituent parts to understand the potential biological targets and signaling pathways that can be modulated by its derivatives. Furthermore, we will explore its pivotal role in the synthesis of sophisticated therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Structural Analysis and Inherent Mechanistic Potential

The therapeutic promise of molecules derived from 3-(1-Boc-piperidin-4-yl)propionic acid can be largely attributed to the distinct functionalities of its two primary structural motifs: the piperidine ring and the propionic acid side chain.

The Piperidine Moiety: A Gateway to the Central Nervous System

The piperidine ring is a ubiquitous feature in a vast number of neuroactive compounds. Its saturated heterocyclic structure is a key pharmacophore that can mimic the conformation of endogenous neurotransmitters, allowing for interaction with their respective receptors.

  • Structural Analogy to GABA: The piperidine structure within this scaffold bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] GABA analogues are a well-established class of drugs used for their anticonvulsant, anxiolytic, and sedative properties.[3] The piperidine ring can serve as a rigid scaffold to orient functional groups in a spatial arrangement that facilitates binding to GABA receptors (GABAA, GABAB) or associated proteins like GABA transporters.

  • Implications for Neurological Disorders: The presence of the piperidine moiety makes this scaffold particularly valuable for neuroscience research and the development of drugs targeting neurological disorders.[1][4] By modifying the propionic acid chain and the Boc-protected nitrogen, chemists can design derivatives with selective activity at various neuronal targets.

The Propionic Acid Moiety: A Link to Anti-Inflammatory Pathways

The propionic acid functional group is famously associated with a major class of nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[5] While 3-(1-Boc-piperidin-4-yl)propionic acid itself is not an active NSAID, this functional group provides a handle for developing derivatives with anti-inflammatory potential.

  • Cyclooxygenase (COX) Inhibition: The mechanism of action for many aryl-propionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[5] Derivatives of our core scaffold could be designed to interact with the active site of COX-1 or COX-2, thereby reducing inflammation.

Applications in the Synthesis of Advanced Bioactive Molecules

The true utility of 3-(1-Boc-piperidin-4-yl)propionic acid is realized in its application as a versatile intermediate in the synthesis of complex and highly specific therapeutic agents.

PROTACs: Hijacking the Cellular Machinery for Targeted Protein Degradation

One of the most exciting applications of this scaffold is its use as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[6][7]

A PROTAC molecule consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. 3-(1-Boc-piperidin-4-yl)propionic acid is an ideal candidate for the linker component due to its structural properties that allow for precise spatial orientation of the two ligands.[6][7]

Conceptual Workflow for PROTAC Synthesis and Action

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action A 3-(1-Boc-piperidin-4-yl)propionic acid (Linker Precursor) D PROTAC Molecule A->D Coupling Reactions B Target Protein Ligand B->D C E3 Ligase Ligand C->D E PROTAC binds to Target Protein & E3 Ligase F Formation of Ternary Complex (Target-PROTAC-E3 Ligase) E->F G Ubiquitination of Target Protein F->G H Proteasomal Degradation of Target Protein G->H I PROTAC is Recycled H->I I->E

Figure 1: A diagram illustrating the synthesis of a PROTAC molecule using a linker derived from 3-(1-Boc-piperidin-4-yl)propionic acid and its subsequent mechanism of action leading to targeted protein degradation.

Derivatives as Specific Receptor Modulators

Beyond its role in PROTACs, this scaffold is instrumental in creating molecules that target a wide array of specific receptors and enzymes.

  • NLRP3 Inflammasome Inhibitors: Research has shown that derivatives incorporating a piperidinyl moiety can be effective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[8]

  • Hedgehog Signaling Pathway Modulators: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. Novel indole derivatives containing a piperidinyl group have been developed to suppress this pathway, offering potential therapeutic avenues for drug-resistant tumors.[9]

Exemplary Experimental Protocols

To illustrate the practical application of this scaffold, the following section outlines a generalized protocol for the synthesis of a hypothetical GABA analogue and a standard assay for evaluating its biological activity.

Protocol 1: Synthesis of a Hypothetical N-Substituted GABA Analogue

Objective: To synthesize a derivative of 3-(1-Boc-piperidin-4-yl)propionic acid with a modification on the piperidine nitrogen to potentially enhance GABA receptor affinity.

Methodology:

  • Deprotection of the Boc Group:

    • Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid in a suitable solvent such as dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • N-Alkylation/Acylation:

    • Dissolve the resulting deprotected piperidine derivative in a suitable solvent like dimethylformamide (DMF).

    • Add a base, such as diisopropylethylamine (DIPEA).

    • Introduce the desired alkyl halide or acyl chloride.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

    • Perform an aqueous workup and purify the product by column chromatography.

  • Characterization:

    • Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Generalized Synthesis Workflow

Synthesis_Workflow A 3-(1-Boc-piperidin-4-yl)propionic acid B Deprotection (e.g., TFA in DCM) A->B C Deprotected Intermediate B->C D N-Alkylation/Acylation (Alkyl/Acyl Halide, Base) C->D E Final GABA Analogue D->E

Figure 2: A simplified workflow for the synthesis of a hypothetical GABA analogue starting from 3-(1-Boc-piperidin-4-yl)propionic acid.

Protocol 2: Radioligand Binding Assay for GABAA Receptor Affinity

Objective: To determine the binding affinity of the newly synthesized GABA analogue for the GABAA receptor.

Methodology:

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat or mouse brain tissue.

  • Binding Assay:

    • In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol).

    • Add increasing concentrations of the synthesized test compound.

    • Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) to quantify the binding affinity.

Quantitative Data Summary

While specific quantitative data for 3-(1-Boc-piperidin-4-yl)propionic acid's direct biological activity is not applicable, the following table presents hypothetical data for derivatives to illustrate the type of information generated in drug discovery programs utilizing this scaffold.

Compound IDTargetAssay TypeIC50 / Ki (nM)
Derivative AGABAA ReceptorRadioligand Binding50
Derivative BCOX-2Enzyme Inhibition120
Derivative CNLRP3IL-1β Release Assay85

Conclusion: A Scaffold for Future Therapies

3-(1-Boc-piperidin-4-yl)propionic acid is a testament to the power of strategic molecular design in modern pharmaceutical science. While not a therapeutic agent in its own right, its structural features provide a robust and versatile platform for the synthesis of a new generation of drugs. From modulating neurotransmitter systems in the brain to orchestrating the targeted degradation of disease-causing proteins, the derivatives of this scaffold hold immense promise for addressing some of the most challenging medical conditions. As our understanding of disease pathways becomes more nuanced, the importance of such adaptable and powerful chemical building blocks will only continue to grow, paving the way for the development of safer and more effective therapies.

References

  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid. [Link]
  • Wikipedia. GABA analogue. [Link]
  • Chinese Journal of Pesticide Science.
  • PMC - NIH. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
  • Research Journal of Pharmacy and Technology.
  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
  • PubMed. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. [Link]

Sources

An In-Depth Technical Guide to the Utilization of 3-(1-Boc-piperidin-4-yl)propionic Acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the core principles and practical applications of 3-(1-Boc-piperidin-4-yl)propionic acid. We will delve into the strategic considerations for its use, detailed experimental protocols, and the chemical rationale that underpins its versatility as a critical building block in modern therapeutics.

Foundational Overview: A Molecule of Strategic Importance

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional organic molecule that has garnered significant interest in pharmaceutical research. I[1][2]ts structure, which features a carboxylic acid for covalent linkage and a Boc-protected piperidine ring, makes it an exceptionally useful and versatile synthetic intermediate. T[1]he piperidine moiety is a prevalent scaffold in numerous clinically approved drugs, valued for its favorable pharmacokinetic properties and its ability to act as a rigid structural element.

[3]The tert-butyloxycarbonyl (Boc) protecting group is key to its utility, offering robust protection of the piperidine nitrogen under a wide range of reaction conditions while being readily removable under specific acidic conditions. This orthogonality allows for selective chemical transformations at the carboxylic acid terminus without affecting the piperidine nitrogen, and vice versa.

Table 1: Physicochemical Properties of 3-(1-Boc-piperidin-4-yl)propionic acid

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₄Chem-Impex
Molecular Weight 257.33 g/mol Chem-Impex
Appearance White to off-white crystalline powderChem-Impex
Melting Point 99-109 °CChem-Impex
CAS Number 154775-43-6J&K Scientific
Solubility Soluble in methanol, ethanol, DMF, and DMSO. Insoluble in water.N/A (General chemical knowledge)

The Rationale for Use: The Advantage of a Rigid Scaffold

The decision to incorporate 3-(1-Boc-piperidin-4-yl)propionic acid into a drug candidate is often driven by the need to control the molecule's three-dimensional conformation. Unlike flexible aliphatic linkers, the piperidine ring introduces a degree of rigidity. T[4][5]his has profound implications in drug design, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. T[5][6][7]he linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of the PROTAC's efficacy.

[6][8]The piperidine scaffold in linkers derived from 3-(1-Boc-piperidin-4-yl)propionic acid offers several advantages:

  • Conformational Rigidity : The rigid nature of the piperidine ring helps to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. T[4][9]his can reduce the entropic penalty of binding and enhance the efficiency of protein degradation.

  • Improved Metabolic Stability : The piperidine ring can enhance the metabolic stability of the PROTAC, leading to an improved pharmacokinetic profile. *[4] Vectorial Control : The defined geometry of the piperidine ring provides better control over the spatial orientation of the two binding ligands, which is crucial for optimal ternary complex formation.

[4]### 3. Core Synthetic Transformations: A Practical Guide

The synthetic utility of 3-(1-Boc-piperidin-4-yl)propionic acid revolves around two principal reactions: amide bond formation at the carboxylic acid and deprotection of the Boc group to liberate the piperidine nitrogen.

Amide Bond Formation

The carboxylic acid moiety of 3-(1-Boc-piperidin-4-yl)propionic acid is readily coupled with a primary or secondary amine to form a stable amide bond. This is the cornerstone of its use as a linker or building block. A variety of modern coupling reagents can be employed, with the choice often depending on the complexity of the substrate and the desired reaction conditions.

Below is a detailed, field-proven protocol for a standard amide coupling reaction using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Materials:

    • 3-(1-Boc-piperidin-4-yl)propionic acid

    • Amine of interest (e.g., aniline)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the amine of interest (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Carboxylic_Acid 3-(1-Boc-piperidin-4-yl) propionic acid Activation Pre-activation (15 min, RT) Carboxylic_Acid->Activation Amine Amine (R-NH2) Reaction Amide Formation (4-6h, RT) Amine->Reaction Coupling_Reagent HATU Coupling_Reagent->Activation Base DIPEA Base->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Amide Product Purification->Product Boc_Deprotection_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Boc_Protected Boc-Protected Piperidine Derivative Reaction Deprotection (1-4h, 0°C to RT) Boc_Protected->Reaction Acid TFA Acid->Reaction Solvent Anhydrous DCM Solvent->Reaction Concentration Remove Volatiles Reaction->Concentration Basification Neutralize with NaHCO3 (aq) Concentration->Basification Extraction Extract with DCM Basification->Extraction Product Deprotected Piperidine Extraction->Product

Caption: Workflow for TFA-mediated Boc deprotection.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling 3-(1-Boc-piperidin-4-yl)propionic acid and the reagents used in its transformations.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C.

  • Reagent Hazards : Be particularly cautious when handling TFA, which is highly corrosive, and HATU, which is a potential sensitizer. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a high-value building block in modern drug discovery, offering a unique combination of a reactive handle for conjugation and a conformationally restricted piperidine scaffold. Its strategic incorporation into molecules, particularly PROTACs, can lead to compounds with enhanced potency and improved pharmacokinetic properties. A thorough understanding of the principles of amide coupling and Boc deprotection, as outlined in this guide, is essential for its effective utilization in the synthesis of next-generation therapeutics.

References

  • Tesei, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
  • Open Exploration Publishing. (2020).
  • Royal Society of Chemistry. (2022).
  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Sources

Methodological & Application

Synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Boc-piperidin-4-yl)propionic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core, a propionic acid side chain, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][2] The piperidine moiety is a common scaffold in many pharmaceuticals, particularly those targeting the central nervous system.[1] The propionic acid chain provides a handle for further chemical modifications, such as amide bond formation in peptide synthesis.[1][2] The Boc group protects the piperidine nitrogen, allowing for selective reactions at other parts of the molecule.[3] This application note provides a detailed, two-step protocol for the synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid, designed for researchers and professionals in drug development.

Synthesis Overview

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is typically achieved through a two-step process starting from the commercially available 3-(pyridin-4-yl)propionic acid. The overall synthetic scheme is outlined below:

Synthesis_Scheme 3-(pyridin-4-yl)propionic_acid 3-(pyridin-4-yl)propionic acid 3-(piperidin-4-yl)propionic_acid 3-(piperidin-4-yl)propionic acid 3-(pyridin-4-yl)propionic_acid->3-(piperidin-4-yl)propionic_acid Step 1: Hydrogenation H₂, PtO₂ Glacial Acetic Acid Final_Product 3-(1-Boc-piperidin-4-yl)propionic acid 3-(piperidin-4-yl)propionic_acid->Final_Product Step 2: Boc Protection (Boc)₂O, NaHCO₃ 1,4-Dioxane/Water

Caption: Overall synthetic route for 3-(1-Boc-piperidin-4-yl)propionic acid.

Part 1: Catalytic Hydrogenation of 3-(pyridin-4-yl)propionic acid

The initial step involves the reduction of the aromatic pyridine ring of 3-(pyridin-4-yl)propionic acid to the corresponding piperidine derivative. This is achieved through catalytic hydrogenation.

Mechanistic Insight

Catalytic hydrogenation of pyridines involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective catalyst for this transformation.[4][5][6] The reaction is typically carried out in an acidic medium, such as glacial acetic acid, which protonates the pyridine nitrogen, enhancing its susceptibility to reduction.[4] The hydrogenation proceeds via a series of steps on the catalyst surface, ultimately leading to the saturated piperidine ring.

Experimental Protocol

Hydrogenation_Workflow cluster_Preparation Reaction Setup cluster_Reaction Hydrogenation cluster_Workup Work-up and Isolation Reactants Dissolve 3-(pyridin-4-yl)propionic acid in glacial acetic acid Catalyst Add PtO₂ catalyst Reactants->Catalyst Vessel Place in a high-pressure hydrogenation vessel Catalyst->Vessel Pressurize Pressurize with H₂ gas (50-70 bar) Vessel->Pressurize Stir Stir vigorously at room temperature Pressurize->Stir Monitor Monitor reaction completion (e.g., by TLC or LC-MS) Stir->Monitor Filter Filter to remove the catalyst Monitor->Filter Evaporate Concentrate the filtrate under reduced pressure Filter->Evaporate Purify Recrystallize or use crude product in the next step Evaporate->Purify Boc_Protection_Workflow cluster_Preparation Reaction Setup cluster_Reaction Protection cluster_Workup Work-up and Isolation Reactants Dissolve 3-(piperidin-4-yl)propionic acid in 1,4-dioxane and water Base Add sodium bicarbonate Reactants->Base Reagent Add a solution of (Boc)₂O in 1,4-dioxane Base->Reagent Stir Stir at room temperature Reagent->Stir Monitor Monitor reaction completion (e.g., by TLC) Stir->Monitor Evaporate Remove 1,4-dioxane under reduced pressure Monitor->Evaporate Wash Wash the aqueous residue with ethyl acetate Evaporate->Wash Acidify Acidify the aqueous layer with citric acid Wash->Acidify Extract Extract the product with ethyl acetate Acidify->Extract Dry Dry the organic layer over Na₂SO₄ Extract->Dry Concentrate Concentrate to obtain the final product Dry->Concentrate

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

The therapeutic potential of peptides is often limited by their inherent metabolic instability and conformational flexibility.[1] To overcome these challenges, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a critical tool in modern peptide drug design.[1][2] NPAAs introduce novel chemical functionalities and structural constraints, leading to peptides with enhanced proteolytic stability, improved receptor binding affinity, and more favorable pharmacokinetic profiles.[1][2]

One such valuable NPAA is 3-(1-Boc-piperidin-4-yl)propionic acid . This building block is widely utilized in pharmaceutical and chemical research as a key intermediate in the synthesis of various bioactive molecules.[3] Its piperidine core is a prevalent motif in medicinal chemistry, often used to impart desirable physicochemical properties to drug candidates.[4] The propionic acid linker provides a flexible spacer, while the tert-butoxycarbonyl (Boc) protecting group allows for its controlled and selective incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).[3] This compound is particularly useful in creating complex peptide structures, thereby enhancing drug design capabilities.[3][5]

This technical guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of 3-(1-Boc-piperidin-4-yl)propionic acid into peptide sequences using Boc-based SPPS.

Core Principles: The Role of 3-(1-Boc-piperidin-4-yl)propionic acid in Peptide Modification

The inclusion of 3-(1-Boc-piperidin-4-yl)propionic acid into a peptide backbone can fundamentally alter its properties in several strategic ways:

  • Conformational Constraint: The cyclic nature of the piperidine ring restricts the rotational freedom of the peptide backbone, inducing specific secondary structures. This can lock the peptide into its bioactive conformation, potentially increasing its binding affinity and potency.[1]

  • Enhanced Proteolytic Stability: The non-natural structure of this building block can shield adjacent peptide bonds from enzymatic degradation by proteases, which are often highly specific for standard amino acid residues. This can significantly extend the in vivo half-life of the peptide therapeutic.[1]

  • Modulation of Physicochemical Properties: The piperidine moiety can influence the solubility, lipophilicity, and hydrogen bonding capacity of the peptide. Lipidation, for instance, is a known strategy to modulate the pharmacokinetic and pharmacodynamic properties of peptide therapeutics.[6]

  • Introduction of a Versatile Scaffold: The piperidine nitrogen, after Boc deprotection, can serve as a point for further chemical modification or conjugation, allowing for the creation of more complex and functional peptide-based molecules.

Experimental Workflow for Boc-SPPS Incorporation

The successful incorporation of 3-(1-Boc-piperidin-4-yl)propionic acid into a peptide sequence via Boc-SPPS follows a cyclical process of deprotection, activation, and coupling. The workflow is designed to ensure high coupling efficiency and minimize side reactions.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Merrifield or PAM Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Start Synthesis Wash_Deprot Wash (DCM, IPA) Deprotection->Wash_Deprot Neutralization Neutralization (10% TEA in DCM) Wash_Neut Wash (DCM) Neutralization->Wash_Neut Coupling Coupling of Activated 3-(1-Boc-piperidin-4-yl)propionic acid Wash_Coup Wash (DMF, DCM) Coupling->Wash_Coup Wash_Deprot->Neutralization Wash_Neut->Coupling Wash_Coup->Deprotection Next Amino Acid Cycle Final_Deprotection Final Boc Deprotection (TFA) Wash_Coup->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (e.g., HF or TFMSA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Boc-SPPS workflow for incorporating 3-(1-Boc-piperidin-4-yl)propionic acid.

Detailed Protocols

Protocol 1: Resin Preparation and Swelling

The choice of resin is critical for the success of Boc-SPPS. Merrifield or PAM resins are commonly used for the synthesis of peptide acids.[7]

  • Resin Selection: Choose a suitable resin, such as Merrifield resin (chloromethylpolystyrene) or PAM (phenylacetamidomethyl) resin, based on the desired C-terminal functionality (acid).[7]

  • Resin Swelling:

    • Place the desired amount of resin (typically 0.5 to 1.0 mmol/g substitution) in a solid-phase synthesis reaction vessel.[7]

    • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30-60 minutes with gentle agitation to ensure optimal permeation of reagents.[8]

Protocol 2: Iterative Incorporation Cycle

This cycle is repeated for each amino acid, including 3-(1-Boc-piperidin-4-yl)propionic acid, to be added to the peptide chain.

  • Boc Deprotection:

    • Wash the swollen resin with DCM (2x).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g of resin).[7]

    • Perform a short pre-wash by agitating for 5 minutes, then drain.[7]

    • Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes to ensure complete removal of the Boc protecting group.[7]

    • Note: If the peptide sequence contains sensitive residues like Cysteine, Methionine, or Tryptophan, the addition of scavengers (e.g., 0.5% DTE) to the TFA solution is recommended to prevent side reactions.[7]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (2x) and then isopropanol (IPA) (2x) to remove residual acid.[7]

  • Neutralization:

    • The N-terminal amine is present as a trifluoroacetate salt after deprotection and must be neutralized before coupling.

    • Wash the resin with DCM (2x).

    • Add a solution of 10% triethylamine (TEA) or diisopropylethylamine (DIPEA) in DCM.

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Activation and Coupling of 3-(1-Boc-piperidin-4-yl)propionic acid:

    • In a separate vessel, dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (3 equivalents relative to resin substitution) and a coupling reagent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid. The solution will typically change color.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring: To confirm the completion of the coupling reaction, a small sample of resin beads can be taken and subjected to a qualitative test like the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling reaction.[9]

    • After the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and any remaining side-chain protecting groups must be removed.

  • Resin Preparation:

    • After the final coupling and washing steps, perform a final N-terminal Boc deprotection as described in Protocol 2, step 1.

    • Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage from Resin:

    • The choice of cleavage reagent depends on the resin and the amino acid composition of the peptide. For Merrifield and PAM resins, strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are commonly used.[7]

    • CAUTION: These are highly corrosive and toxic reagents and must be handled with appropriate safety precautions in a specialized apparatus.

    • A typical cleavage cocktail consists of HF with scavengers like p-cresol to protect sensitive residues.

    • The cleavage reaction is typically carried out at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification:

    • After cleavage, the volatile reagents are removed under a stream of nitrogen.

    • The crude peptide is precipitated by adding cold diethyl ether.

    • The precipitate is collected by centrifugation, washed several times with cold ether, and then dried under vacuum.[10]

    • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

Data Presentation: Physicochemical Properties

The incorporation of 3-(1-Boc-piperidin-4-yl)propionic acid provides a versatile building block for peptide synthesis.

PropertyValueSource
Molecular Formula C13H23NO4[3]
Molecular Weight 257.33 g/mol [3]
Appearance White powder[3]
Melting Point 99-109 °C[3]
Purity (HPLC) ≥ 98%[3]

Analytical Characterization of the Final Peptide

The identity and purity of the final peptide containing the 3-(piperidin-4-yl)propionic acid modification should be confirmed using a combination of analytical techniques.[11]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide.[11][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, verifying the successful incorporation of the NPAA.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural elucidation of the purified peptide.[11][13]

Analytical_Workflow Crude_Peptide Crude Peptide (Post-Cleavage) RP_HPLC Purification by RP-HPLC Crude_Peptide->RP_HPLC Purity_Check Purity Assessment (Analytical HPLC) RP_HPLC->Purity_Check Identity_Check Identity Confirmation (Mass Spectrometry) Purity_Check->Identity_Check Final_Product Purified Peptide Identity_Check->Final_Product

Caption: Post-synthesis analytical workflow for modified peptides.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the coupling step, the reaction should be repeated. Using a more potent coupling reagent like HATU or extending the reaction time may be necessary.[10]

  • Epimerization: While Boc-SPPS is generally less prone to epimerization than Fmoc-SPPS, the choice of coupling reagents and reaction conditions can still influence the stereochemical integrity of the adjacent amino acid. Using activating agents like HBTU/HOBt helps to minimize this side reaction.[14]

  • Piperidine Residue in Fmoc Chemistry: It is important to distinguish the piperidine moiety in the building block from piperidine used as a reagent for Fmoc deprotection in orthogonal synthesis strategies. In Fmoc-SPPS, residual piperidine from the deprotection step can interfere with subsequent coupling reactions.[15] This is not a concern in the Boc-SPPS workflow described here.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a valuable non-proteinogenic amino acid for modifying peptides to enhance their therapeutic properties. Its successful incorporation using Boc-based solid-phase peptide synthesis, as detailed in these protocols, allows for the rational design of peptides with constrained conformations and increased metabolic stability. The methodologies provided herein offer a robust framework for researchers and drug developers to leverage this versatile building block in the creation of next-generation peptide therapeutics.

References

  • Incorporation of non-proteinogenic amino acids in class I and II lantibiotics - PMC. (n.d.). National Institutes of Health (NIH).
  • Different strategies of non-proteogenic amino acids incorporation to... (n.d.). ResearchGate.
  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. (n.d.). National Institutes of Health (NIH).
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025, November 5). ACS Publications.
  • EP4011901A1 - Method for the fmoc group cleavage. (n.d.). Google Patents.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). HAL Open Science.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). National Institutes of Health (NIH).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). ResearchGate.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Nature Portfolio.
  • Manual Solid Phase Peptide Synthesis Protocol. (2016, December 14). The Werner Lab.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). National Institutes of Health (NIH).
  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate.
  • Epimerisation in Peptide Synthesis. (n.d.). MDPI.
  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. (n.d.). National Institutes of Health (NIH).
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). MDPI.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). ResearchGate.

Sources

Application Notes & Protocols: Mastering Amide Coupling with 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold is a privileged structure, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] 3-(1-Boc-piperidin-4-yl)propionic acid has emerged as a particularly valuable building block. Its design incorporates three key strategic elements:

  • A Carboxylic Acid Handle: Provides a reactive site for amide bond formation, one of the most fundamental and prevalent linkages in pharmaceuticals.[2]

  • A Boc-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of reaction conditions, yet it can be cleanly removed under acidic conditions, allowing for subsequent functionalization.[3]

  • A Propionic Acid Spacer: The three-carbon linker provides conformational flexibility and optimal vector positioning for interacting with biological targets.

This trifecta of features makes the molecule an ideal intermediate for synthesizing complex molecules, from peptide mimetics to small molecule inhibitors targeting various disease pathways.[3][4] This guide provides a comprehensive overview of the principles and detailed protocols for successfully employing this reagent in amide coupling reactions.

Caption: Key functional components of the title compound.

The Fundamental Hurdle: Why Coupling Reagents are Essential

A common misconception for those new to synthesis is that an amide can be formed by simply mixing a carboxylic acid and an amine. This direct approach fails because the acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a highly stable and unreactive ammonium carboxylate salt.[5][6] To overcome this thermodynamic sink, a "coupling reagent" is required to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

Caption: General workflow of a coupling-reagent-mediated amidation.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, desired reaction time, cost, and purification strategy. Below is a comparison of the most common classes of reagents.

Carbodiimides: The Workhorses

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) are widely used due to their effectiveness and low cost.[5] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][8]

  • Mechanism: The carboxylate attacks the carbodiimide, forming the O-acylisourea. This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.[5]

  • The Role of Additives: The O-acylisourea can rearrange to a stable N-acylurea byproduct or cause racemization in chiral acids.[9] To mitigate this, additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are used. These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.[10]

  • Practical Considerations: EDC is favored in many applications because its urea byproduct is water-soluble, simplifying purification via aqueous work-up.[8] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and requires removal by filtration, which can be cumbersome.[7]

Uronium/Aminium Salts: The High-Efficiency Specialists

Reagents such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency, fast reaction rates, and ability to couple even sterically hindered substrates.[11][12][13]

  • Mechanism: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate attacks the uronium salt to form a highly reactive OAt (from HATU) or OBt (from HBTU) active ester, releasing tetramethylurea.[11][12][14]

  • Why HATU is Often Superior: HATU typically provides higher yields and faster kinetics than HBTU. This is attributed to the "anchimeric assistance" provided by the pyridine nitrogen atom in the HOAt leaving group, which stabilizes the transition state of the subsequent amine attack.[11]

  • Practical Considerations: These reagents are more expensive than carbodiimides. The tetramethylurea byproduct is water-soluble but can sometimes be challenging to separate from the desired product via chromatography. Furthermore, safety is a concern on a larger scale, as the HOBt/HOAt byproducts can be explosive.[15]

Data Summary: Coupling Reagent Comparison
FeatureEDC/HOBtDCC/HOBtHBTUHATU
Reactivity GoodGoodVery HighExcellent
Cost LowLowHighVery High
Byproduct Water-Soluble UreaInsoluble Urea (DCU)Water-Soluble UreaWater-Soluble Urea
Purification Easy (Aqueous Wash)Filtration RequiredChromatographyChromatography
Racemization Risk Low (with HOBt)Low (with HOBt)Very LowExtremely Low
Best For General purpose, scale-upNon-aqueous synthesisDifficult couplingsHindered substrates, peptides

Detailed Experimental Protocols

Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: General Purpose Amidation using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-(1-Boc-piperidin-4-yl)propionic acid257.33257 mg1.01.0
Amine (Example: Benzylamine)107.15118 mg1.11.1
EDC·HCl191.70230 mg1.21.2
HOBt (anhydrous)135.12162 mg1.21.2
Diisopropylethylamine (DIPEA)129.24348 µL2.02.0
Dichloromethane (DCM)-10 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(1-Boc-piperidin-4-yl)propionic acid (257 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).

  • Dissolution: Add dichloromethane (DCM, 10 mL) and stir until all solids are dissolved.

  • Amine & Base Addition: Add the amine (benzylamine, 118 mg, 1.1 mmol) followed by diisopropylethylamine (DIPEA, 348 µL, 2.0 mmol).

  • Activation: Cool the flask to 0 °C in an ice-water bath. Add EDC·HCl (230 mg, 1.2 mmol) in one portion. A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

Protocol 2: High-Efficiency Amidation using HATU

This protocol is ideal for sterically hindered amines or when rapid and clean conversion is paramount.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-(1-Boc-piperidin-4-yl)propionic acid257.33257 mg1.01.0
Amine (Example: Diisopropylamine)101.19155 µL1.11.1
HATU380.23456 mg1.21.2
Diisopropylethylamine (DIPEA)129.24522 µL3.03.0
N,N-Dimethylformamide (DMF)-5 mL--

Step-by-Step Procedure:

  • Pre-activation: To a dry round-bottom flask, add 3-(1-Boc-piperidin-4-yl)propionic acid (257 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir to dissolve.

  • Base Addition: Add diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol). Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine (diisopropylamine, 155 µL, 1.1 mmol) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS. These reactions are often complete in a short time frame.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 25 mL of water.

    • Wash the organic layer sequentially with 5% LiCl aqueous solution (3 x 20 mL, to remove DMF), 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The tetramethylurea byproduct may co-elute with the product, requiring careful fractionation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor quality (wet) solvent.4. Sterically hindered amine is unreactive under current conditions.1. Use a fresh bottle of coupling reagent.2. Ensure adequate equivalents of base are used (especially with amine HCl salts).3. Use anhydrous solvents.4. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction temperature or time.
Starting Acid Remains 1. Incomplete activation.2. Reaction time too short.1. Add an additional portion (0.2-0.3 eq) of coupling reagent and base.2. Allow the reaction to stir for a longer period.
N-acylurea Byproduct (with EDC/DCC) The O-acylisourea intermediate rearranged before amine attack.1. Ensure the amine is added shortly after the coupling reagent.2. Use of HOBt or HOAt is highly recommended to trap the intermediate.3. Run the reaction at a lower temperature (0 °C).
Difficulty Removing Byproducts 1. DCU (from DCC) is contaminating the product.2. Tetramethylurea (from HATU/HBTU) is co-eluting with the product.1. Before work-up, dilute with a solvent in which DCU is insoluble (e.g., DCM) and filter. Alternatively, triturate the crude product.2. Perform a thorough aqueous work-up (e.g., with 5% LiCl) to remove the majority of the urea. Optimize chromatography conditions.

References

  • Google. (n.d.). Current time in Kanpur, IN.
  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9).
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Nakajima, N., & Ikada, Y. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry.
  • Wikipedia. (n.d.). HBTU.
  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • J&K Scientific. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid | 154775-43-6.
  • Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid.
  • Chem-Impex. (n.d.). 3-(1-Fmoc-piperidin-4-yl)propionic acid.
  • PubChem. (n.d.). 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid.
  • PubChem. (n.d.). 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Biosynth. (n.d.). Buy Coupling Reagents | Research Chemicals Products.
  • CymitQuimica. (n.d.). 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)prop-2-ynoic acid.

Sources

Application Notes and Protocols for 3-(1-Boc-piperidin-4-yl)propionic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Piperidine-Based Linkers in Modern Therapeutics

In the landscape of modern drug discovery, particularly in the design of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the efficacy, selectivity, and pharmacokinetic properties of the therapeutic agent.[1][2] Among the diverse array of linker technologies, saturated heterocycles like piperidine have emerged as pivotal structural motifs.[2] 3-(1-Boc-piperidin-4-yl)propionic acid is a versatile bifunctional linker that offers a unique combination of a protected amine for sequential synthesis and a carboxylic acid for conjugation, all built upon a rigid piperidine scaffold.

The incorporation of a piperidine ring into a linker introduces conformational rigidity, which can be highly advantageous in the design of molecules like PROTACs.[2] This rigidity helps to pre-organize the molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and an E3 ligase, a crucial step for efficient protein degradation.[2][3] Furthermore, the piperidine scaffold can enhance the metabolic stability of the resulting molecule, leading to an improved pharmacokinetic profile.[2] The successful application of rigid linkers containing piperidine moieties in clinical candidates such as ARV-110 and ARV-471 underscores the significance of this approach in developing next-generation protein degraders.[2]

This guide provides an in-depth exploration of 3-(1-Boc-piperidin-4-yl)propionic acid as a key building block in drug discovery, offering detailed protocols for its application, insights into its physicochemical properties, and a discussion of its role in the development of cutting-edge therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a linker is paramount for its effective application in drug design. The table below summarizes the key properties of 3-(1-Boc-piperidin-4-yl)propionic acid.

PropertyValueReference
Molecular Formula C₁₃H₂₃NO₄[Source: Chem-Impex]
Molecular Weight 257.33 g/mol [Source: Chem-Impex]
Appearance White to off-white solid[Source: MedChemExpress]
Melting Point 99-109 °C[Source: Chem-Impex]
Purity ≥95%[Source: MedChemExpress]
Solubility Soluble in DMSO and DMF[Source: MedChemExpress]
Storage Store at room temperature for up to 3 years. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[Source: MedChemExpress]

Core Applications and Methodologies

3-(1-Boc-piperidin-4-yl)propionic acid is a versatile building block with broad applications in pharmaceutical development, peptide synthesis, and neuroscience research. [Source: J&K Scientific] Its primary utility lies in its bifunctional nature, allowing for directional and controlled synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective deprotection and subsequent functionalization, while the propionic acid moiety provides a handle for amide bond formation.

Application in PROTAC Synthesis

The rigid nature of the piperidine ring makes 3-(1-Boc-piperidin-4-yl)propionic acid an excellent choice for PROTAC linker design. The following protocol outlines a general procedure for the synthesis of a PROTAC using this linker.

This protocol describes the coupling of a hypothetical E3 ligase ligand (Ligand-NH₂) to the linker, followed by deprotection and coupling to a target protein ligand (Target-COOH).

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid

  • E3 Ligase Ligand with a primary or secondary amine (Ligand-NH₂)

  • Target Protein Ligand with a carboxylic acid (Target-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Amide Coupling with E3 Ligase Ligand

  • To a solution of 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the E3 ligase ligand (Ligand-NH₂) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in DCM.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate.

Step 3: Amide Coupling with Target Protein Ligand

  • In a separate flask, dissolve the target protein ligand (Target-COOH) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes to activate the carboxylic acid.

  • Add the deprotected amine intermediate from Step 2 to the activated target protein ligand solution.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

Step 4: Final Purification

  • Purify the final crude PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>95%).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling cluster_step4 Step 4: Purification & Analysis Linker 3-(1-Boc-piperidin-4-yl) propionic acid Coupling1 HATU, DIPEA, DMF Linker->Coupling1 Ligand1 E3 Ligase Ligand (Ligand-NH₂) Ligand1->Coupling1 Intermediate1 Boc-Protected Intermediate Coupling1->Intermediate1 Amide Bond Formation Deprotection TFA, DCM Intermediate1->Deprotection Intermediate2 Deprotected Amine Deprotection->Intermediate2 Coupling2 HATU, DIPEA, DMF Intermediate2->Coupling2 Ligand2 Target Protein Ligand (Target-COOH) Ligand2->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Amide Bond Formation Purification Preparative HPLC Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Analysis NMR, LC-MS, HRMS Final_PROTAC->Analysis

Caption: General structure of a bifunctional molecule employing the piperidine-based linker.

Troubleshooting Common Synthetic Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling - Incomplete activation of the carboxylic acid.- Steric hindrance of reactants.- Presence of moisture in reagents or solvents.- Increase the equivalents of the coupling reagent (e.g., HATU) and base (e.g., DIPEA).- Pre-activate the carboxylic acid for a longer duration before adding the amine.- Consider using a different, more potent coupling reagent.- Ensure all reagents and solvents are anhydrous.
Incomplete Boc Deprotection - Insufficient amount of TFA.- Short reaction time.- Increase the concentration of TFA or the reaction time.- Monitor the reaction closely by LC-MS until the starting material is fully consumed.
Formation of Side Products - Side reactions of the coupling reagent.- Reactivity of other functional groups on the ligands.- Optimize the reaction temperature; some couplings proceed more cleanly at 0 °C.- Ensure appropriate protecting group strategies are in place for other reactive functionalities on the ligands.
Difficulty in Purification - Similar polarity of product and starting materials/reagents.- Poor solubility of the final product.- Optimize the mobile phase for column chromatography or preparative HPLC.- Consider a different purification technique, such as crystallization.- For poorly soluble compounds, try different solvent systems for purification.

Troubleshooting Logic Flow

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Reaction Yield Cause1 Incomplete Activation Problem->Cause1 Cause2 Moisture Contamination Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Solution1a Increase Coupling Reagent Cause1->Solution1a Solution1b Extend Pre-activation Time Cause1->Solution1b Solution2 Use Anhydrous Solvents/Reagents Cause2->Solution2 Solution3a Change Coupling Reagent Cause3->Solution3a Solution3b Optimize Temperature Cause3->Solution3b

Caption: A decision-making diagram for troubleshooting low-yield reactions.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid stands out as a valuable and versatile linker for the construction of complex therapeutic molecules. Its rigid piperidine core offers distinct advantages in terms of pre-organizing molecular architecture for optimal biological interactions and enhancing metabolic stability. The straightforward and well-established chemistry for its incorporation into PROTACs and, conceptually, into ADCs, makes it an attractive tool for researchers and drug development professionals. The successful progression of piperidine-containing PROTACs into clinical trials serves as a strong validation for the utility of this structural motif. By providing a reliable and adaptable scaffold, 3-(1-Boc-piperidin-4-yl)propionic acid will undoubtedly continue to play a significant role in the design and synthesis of the next generation of targeted therapies.

References

  • Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry. [Link]
  • MDPI. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
  • National Center for Biotechnology Information. (n.d.). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).
  • ResearchGate. (2021). The four steps involved in the capsule-based PROTAC synthesis. [Link]
  • Arvinas. (2020). ARV-471, an oral estrogen receptor PROTAC™ protein degrader for breast cancer. [Link]
  • AxisPharm. (2024).
  • National Center for Biotechnology Information. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS.
  • American Association for Cancer Research. (2022). Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models. [Link]
  • National Center for Biotechnology Information. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • Arkat USA. (2023).
  • Arvinas. (2020). Arvinas Releases Interim Clinical Data Further Demonstrating the Powerful Potential of PROTAC® Protein Degraders ARV-471 and ARV-110. [Link]
  • National Center for Biotechnology Information. (2021). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader.

Sources

Experimental setup for "3-(1-Boc-piperidin-4-yl)propionic acid" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Use of 3-(1-Boc-piperidin-4-yl)propionic acid

Introduction: A Versatile Scaffold in Modern Chemistry

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional organic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a piperidine ring, a common motif in neuroactive compounds, protected by a tert-butoxycarbonyl (Boc) group, and a propionic acid side chain. This arrangement provides two orthogonal reactive handles: a carboxylic acid for amide bond formation and a Boc-protected secondary amine that can be selectively deprotected.

The compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including analgesics, anti-inflammatory drugs, and kinase inhibitors.[1][3] Its utility extends to peptide synthesis, where it acts as a non-natural amino acid analogue to create complex peptide structures, and in bioconjugation for developing targeted drug delivery systems.[2] The stability and predictable reactivity of this molecule make it an indispensable tool for researchers aiming to construct complex molecular architectures.[1]

Physicochemical Properties and Safe Handling

Before beginning any experimental work, it is crucial to understand the physicochemical properties and handling requirements of 3-(1-Boc-piperidin-4-yl)propionic acid.

PropertyValueReference
IUPAC Name 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid[2]
CAS Number 154775-43-6[4]
Molecular Formula C₁₃H₂₃NO₄[4]
Molecular Weight 257.33 g/mol [4]
Appearance Solid[5]
Storage 2-8°C, keep dry and away from light[3]

Safety and Handling Precautions:

The compound should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).[6][7]

HazardPrecautionary StatementFirst Aid Measures
Skin Irritation H315: Causes skin irritation.[6][7]P280: Wear protective gloves and clothing.[6][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Eye Irritation H319: Causes serious eye irritation.[6][7]P280: Wear eye protection.[6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Respiratory Irritation H335: May cause respiratory irritation.[6][8]P261: Avoid breathing dust.[6][8] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
General Handling Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][8]Seek medical advice if you feel unwell. Show the safety data sheet to the doctor in attendance.[9]

Protocol I: Amide Coupling via Carboxylic Acid Activation

The most common reaction involving 3-(1-Boc-piperidin-4-yl)propionic acid is the formation of an amide bond by coupling its carboxylic acid moiety with a primary or secondary amine. This requires the activation of the carboxylic acid, which is typically achieved using a variety of coupling reagents.[10] The choice of reagent can influence reaction time, yield, and prevention of side reactions like racemization.[11]

Comparison of Common Amide Coupling Reagents

Reagent SystemKey AdvantagesCommon SolventsTypical Conditions
EDC / HOBt Cost-effective; water-soluble byproducts are easily removed during workup.[12]DCM, DMF0°C to Room Temp, 12-18 hours[12]
HATU / DIPEA High efficiency, fast reaction times, low racemization.[10][12]DMF, DCMRoom Temp, 2-6 hours[11][12]
PyBOP / DIPEA Effective for sterically hindered amines and acids.DMF, DCMRoom Temp, 2-12 hours[12]
Workflow for Amide Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Acid (1 equiv), Amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM cool Cool mixture to 0°C prep->cool 1 add_edc Add EDC (1.2 equiv) portion-wise cool->add_edc 2 add_base Add DIPEA (2-3 equiv) dropwise add_edc->add_base 3 warm Allow to warm to RT and stir for 12-18h add_base->warm 4 monitor Monitor by TLC/LC-MS warm->monitor 5 quench Quench with H₂O, extract with DCM monitor->quench 6 wash Wash organic layer with aq. NaHCO₃ and brine quench->wash 7 dry Dry over Na₂SO₄, filter, and concentrate wash->dry 8 purify Purify by column chromatography dry->purify 9 product Final Amide Product purify->product 10

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Mediated Coupling

This protocol describes a standard procedure for coupling 3-(1-Boc-piperidin-4-yl)propionic acid with a generic primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[12]

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 equiv)

  • Amine of interest (1.1-1.2 equiv)

  • EDC hydrochloride (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM.

  • Cool the stirred mixture to 0°C using an ice bath.[12]

  • Add EDC hydrochloride (1.2 equiv) to the mixture in small portions over 5 minutes.

  • Add DIPEA (2-3 equiv) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.[12]

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine to remove unreacted HOBt and acidic impurities.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired amide.

Protocol II: N-Boc Group Deprotection

The Boc protecting group is stable under many reaction conditions but can be efficiently removed under acidic conditions to liberate the piperidine nitrogen.[13] This unmasked secondary amine is a key nucleophile for subsequent synthetic transformations.

Causality of Deprotection: The mechanism involves protonation of the Boc group's carbonyl oxygen by a strong acid. This facilitates the loss of a stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine as its corresponding acid salt.[14]

Comparison of Common Deprotection Methods

MethodReagents/ConditionsSolventTempTypical TimeNotes
TFA 20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RT1-4 hoursHighly effective and common. The resulting TFA salt may be difficult to handle for some applications.[13]
HCl 4M Hydrogen Chloride (HCl) in DioxaneDioxane or MethanolRoom Temp1-3 hoursOften precipitates the hydrochloride salt, simplifying isolation.[13][15]
Thermal High Temperature (e.g., 180-230°C)Methanol, TFE, or neatElevated15-60 minAcid-free method, useful for highly acid-sensitive substrates. Requires careful temperature control.[14][16]
Workflow for N-Boc Deprotection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Boc-protected substrate in anhydrous DCM (0.1-0.2 M) cool Cool solution to 0°C prep->cool 1 add_tfa Slowly add TFA (5-10 equiv, or 20-50% v/v) cool->add_tfa 2 warm Warm to RT and stir for 1-4h add_tfa->warm 3 monitor Monitor by TLC/LC-MS warm->monitor 4 concentrate Concentrate under reduced pressure to remove excess TFA/DCM monitor->concentrate 5 neutralize Carefully add sat. aq. NaHCO₃ to neutralize concentrate->neutralize 6 extract Extract with DCM or other organic solvent neutralize->extract 7 dry Dry over Na₂SO₄, filter, and concentrate extract->dry 8 product Deprotected Piperidine dry->product 9

Caption: Workflow for TFA-mediated N-Boc deprotection.

Detailed Protocol: TFA-Mediated Deprotection

This protocol provides a robust method for removing the N-Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][15]

Materials:

  • N-Boc protected substrate (e.g., product from Protocol I)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperidine derivative in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[13]

  • Cool the solution to 0°C using an ice bath.[13]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[15] Note: The reaction is exothermic and may involve gas evolution (CO₂).

  • Remove the ice bath and allow the reaction to warm to room temperature.[15]

  • Stir for 1-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.[13]

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • Caution: Perform the following step slowly in a fume hood. To the residue, carefully add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic.[13][15]

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine derivative.[13]

Analytical Characterization

  • Thin Layer Chromatography (TLC): An essential technique for monitoring reaction progress. A typical mobile phase for these compounds would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexanes or DCM).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the consumption of starting materials and the presence of the desired product by its mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product. For ¹H NMR of 3-(1-Boc-piperidin-4-yl)propionic acid derivatives, the disappearance of the characteristic Boc-group singlet at ~1.4 ppm indicates successful deprotection. Formation of an amide bond can be confirmed by the appearance of a new NH signal and shifts in the signals adjacent to the new bond.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Amide Coupling - Insufficient activation of the acid.- Sterically hindered amine or acid.- Low reagent purity.- Switch to a more powerful coupling reagent like HATU.[12]- Increase reaction time or temperature (e.g., 40-50°C).- Ensure all reagents are fresh and solvents are anhydrous.
Incomplete Boc Deprotection - Insufficient acid concentration or equivalents.- Poor solubility of starting material.- Increase the concentration of TFA (e.g., to 50%) or the equivalents of HCl.[15]- Gently warm the reaction (e.g., to 40°C), provided the substrate is stable.[15]- Try a different solvent system to improve solubility.[15]
Side Product Formation in Deprotection - The tert-butyl cation generated can alkylate other nucleophilic sites on the molecule.- Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.
Difficulty Isolating Deprotected Product - The free amine may be highly polar or water-soluble, especially as a salt.- For HCl deprotection, the hydrochloride salt often precipitates and can be isolated by filtration.[13]- If the free base is desired after neutralization, perform multiple extractions with an appropriate organic solvent.

References

  • General Procedure for Boc Deprotection (General Procedure B). Bio-protocol. [Link]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride Product Page. Chemsrc. [Link]
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
  • 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid Product Page. MySkinRecipes. [Link]
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
  • MSDS of (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid. Capot Chemical Co., Ltd. [Link]
  • Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • An efficient synthesis of 3-arylpiperidines. (2025).
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
  • DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES. [Link]
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

Sources

"3-(1-Boc-piperidin-4-yl)propionic acid" reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis and Reaction Conditions of 3-(1-Boc-piperidin-4-yl)propionic acid

Abstract

3-(1-Boc-piperidin-4-yl)propionic acid (CAS No: 154775-43-6) is a pivotal building block in modern medicinal chemistry and pharmaceutical development. Its unique structure, which combines a piperidine scaffold with a propionic acid side chain protected by a tert-butoxycarbonyl (Boc) group, makes it an invaluable intermediate. It is extensively used in the synthesis of analgesics, anti-inflammatory drugs, and complex peptide structures.[1][2] Furthermore, its application as a linker in Proteolysis Targeting Chimeras (PROTACs) highlights its significance in cutting-edge drug discovery.[3] This document provides a comprehensive guide to the primary synthetic routes for this compound, offering detailed, field-proven protocols, mechanistic insights, and troubleshooting advice for researchers and drug development professionals.

Introduction and Strategic Overview

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is typically approached via a multi-step sequence where the piperidine ring is first formed or functionalized, followed by the introduction of the Boc protecting group. The tert-butoxycarbonyl (Boc) group is essential; it masks the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions during subsequent synthetic transformations, yet it can be removed under mild acidic conditions, a key feature for multi-step synthesis.[4][5]

Two principal and reliable synthetic strategies are commonly employed, starting from commercially available precursors:

  • Route A: Catalytic Hydrogenation of a Pyridine Precursor. This is arguably the most direct route, involving the reduction of both the aromatic pyridine ring and an exocyclic double bond of a precursor like 3-(pyridin-4-yl)acrylic acid. The resulting piperidine is then protected with a Boc group.

  • Route B: Saponification of an Ester Precursor. In this approach, an ester derivative, such as ethyl 3-(1-Boc-piperidin-4-yl)propanoate, is synthesized and purified. The final step is a simple hydrolysis (saponification) of the ester to yield the target carboxylic acid. This route can be advantageous for purification, as esters are often less polar and more amenable to silica gel chromatography than carboxylic acids.

The choice between these routes depends on factors like starting material availability, scale, and purification preferences.

G cluster_0 Synthetic Strategies start1 3-(Pyridin-4-yl)acrylic Acid inter1 3-(Piperidin-4-yl)propionic Acid start1->inter1 Catalytic Hydrogenation final_product 3-(1-Boc-piperidin-4-yl)propionic Acid inter1->final_product N-Boc Protection start2 Ethyl 3-(1-Boc-piperidin-4-yl)propanoate start2->final_product Saponification (Ester Hydrolysis) G A 1. Dissolve Precursor (Methanol) B 2. Add Catalyst (PtO₂) A->B C 3. Hydrogenation (H₂ balloon, RT, 16h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Filter through Celite (Removes Catalyst) D->E F 6. Concentrate in vacuo E->F G 7. Dissolve Crude Piperidine (DCM/Water) F->G H 8. Add Base & Boc₂O (NaHCO₃, RT, 12h) G->H I 9. Aqueous Workup (Acidify & Extract) H->I J 10. Purify by Column Chromatography I->J K 11. Final Product J->K

Figure 2: Detailed workflow for the hydrogenation and Boc-protection route.

Part A: Catalytic Hydrogenation

  • Reactor Setup: To a heavy-walled hydrogenation flask, add 3-(pyridin-4-yl)acrylic acid (1.0 eq).

  • Solvent and Catalyst: Add methanol (approx. 0.1 M concentration) and a catalytic amount of Platinum(IV) oxide (PtO₂, Adam's catalyst, ~5 mol%).

    • Causality: Methanol is an excellent solvent for both the starting material and product, and it is compatible with catalytic hydrogenation. PtO₂ is a highly effective catalyst for pyridine ring reduction. Palladium on carbon (Pd/C) can also be used, often in the presence of an acid like HCl to facilitate ring reduction.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale) and stir vigorously at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas (N₂ or Argon). Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(piperidin-4-yl)propionic acid, which is often carried forward without further purification.

Part B: N-Boc Protection

  • Reaction Setup: Dissolve the crude 3-(piperidin-4-yl)propionic acid from the previous step in a mixture of Dichloromethane (DCM) and water (e.g., a 2:1 ratio).

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the mixture, followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of DCM. [6] * Causality: A biphasic system with a base is used. The NaHCO₃ neutralizes the carboxylic acid and the acid generated during the Boc protection, ensuring the piperidine nitrogen remains sufficiently nucleophilic to react with the Boc anhydride. [6]Using a slight excess of Boc₂O ensures the reaction goes to completion. [6]3. Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the piperidine starting material. [6]5. Workup: After completion, separate the organic layer. Cool the aqueous layer to 0 °C and acidify to pH ~3-4 using 1M HCl. Extract the aqueous layer three times with DCM.

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product as a white solid.

ParameterHydrogenationN-Boc Protection
Key Reagent H₂ gas, PtO₂ (cat.)Di-tert-butyl dicarbonate (Boc₂O)
Equivalents -1.1 - 1.3 eq [6]
Base N/ANaHCO₃ or Triethylamine (TEA)
Solvent Methanol or EthanolDCM, THF, or Dioxane/Water [6]
Temperature Room Temperature0 °C to Room Temperature
Typical Time 16 - 24 hours12 - 18 hours

Table 1: Summary of Reaction Conditions for Protocol 1.

Protocol 2: Synthesis via Saponification of an Ester Precursor

This protocol is ideal if starting from ethyl 3-(1-Boc-piperidin-4-yl)propanoate. It involves a simple one-step hydrolysis.

  • Reaction Setup: Dissolve ethyl 3-(1-Boc-piperidin-4-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

    • Causality: A mixed solvent system is necessary because the ester has limited solubility in pure water, while the hydrolysis reagent (LiOH) is dissolved in water. THF is a good co-solvent that is stable to the basic conditions.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting ester.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. A white precipitate of the product should form.

  • Isolation: Extract the acidified mixture three times with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid, often without the need for column chromatography.

Troubleshooting and Mechanistic Considerations

  • Incomplete Hydrogenation: If the reaction stalls, the catalyst may be poisoned. Filtering and adding fresh catalyst can restart the reaction. Ensure the system is free of leaks to maintain positive hydrogen pressure.

  • Side Reactions in Boc Protection: The primary side reaction is the formation of a di-Boc product, though unlikely in this specific case. To minimize risks, avoid a large excess of Boc₂O and high temperatures. [6]If the reaction is sluggish, ensure the mixture is sufficiently basic. [6]* Incomplete Saponification: If the ester is not fully consumed, add more base or increase the reaction time. Gentle heating (e.g., to 40 °C) can also accelerate the reaction, but should be done with care.

  • Mechanism of Boc Protection: The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc product, tert-butanol, and CO₂ (from the decomposition of the unstable carbamic acid intermediate).

Conclusion

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is a well-established process crucial for the advancement of various pharmaceutical research programs. The two primary routes—catalytic hydrogenation followed by N-Boc protection, and saponification of a corresponding ester—are both robust and scalable. By carefully selecting the appropriate route and controlling the reaction conditions as detailed in these protocols, researchers can reliably produce this high-value intermediate with excellent purity and yield, facilitating the development of next-generation therapeutics.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates.

Sources

Analytical methods for "3-(1-Boc-piperidin-4-yl)propionic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 3-(1-Boc-piperidin-4-yl)propionic Acid

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the analytical characterization of 3-(1-Boc-piperidin-4-yl)propionic acid (CAS: 154775-43-6). As a critical building block in modern pharmaceutical development, particularly in peptide synthesis and as an intermediate for complex bioactive molecules, rigorous and reliable analytical methods are paramount for ensuring its quality, purity, and stability.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into chromatographic, spectrometric, and spectroscopic techniques. Methodologies for purity determination, structural elucidation, and impurity profiling are presented, grounded in scientific principles and aligned with regulatory expectations.

Introduction and Physicochemical Profile

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a propionic acid side chain. The Boc group is a cornerstone of chemical strategy in peptide synthesis, providing stable protection for the secondary amine under various conditions while allowing for selective deprotection under acidic treatment.[3][] This structural motif makes the compound a versatile intermediate in the synthesis of analgesics, anti-inflammatory drugs, and molecules for neuroscience research.[2]

Accurate analytical characterization is essential to control the quality of this starting material, as the presence of impurities can have significant downstream effects on reaction yields, final product purity, and biological activity. This guide details the primary analytical techniques required for its comprehensive evaluation.

Table 1: Physicochemical Properties of 3-(1-Boc-piperidin-4-yl)propionic acid

PropertyValueSource(s)
IUPAC Name 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid[2]
Synonyms N-Boc-4-piperidinepropionic acid, 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester[1]
CAS Number 154775-43-6[1][2]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance White powder[1]
Melting Point 99-109 °C[1]
Purity (Typical) ≥ 98% (by HPLC)[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

RP-HPLC is the quintessential technique for assessing the purity of 3-(1-Boc-piperidin-4-yl)propionic acid, offering high-resolution separation of the main component from process-related impurities and degradation products.[3] The method's reliability makes it the gold standard for quantitative analysis in quality control environments.[5]

Scientific Rationale

The choice of a reversed-phase method, typically with a C18 stationary phase, is based on the molecule's amphiphilic nature. The Boc-protected piperidine ring provides sufficient hydrophobicity to retain the molecule on the nonpolar stationary phase, while the polar carboxylic acid group allows for modulation of retention time using an aqueous-organic mobile phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted with optimal peak shapes, from potential polar by-products to more nonpolar species. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to improved peak symmetry and consistent retention.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting p1 Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) p2 Prepare Standard Solution (e.g., 1.0 mg/mL in Diluent) p3 Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) a1 Equilibrate HPLC System with Initial Conditions p3->a1 a2 Perform System Suitability Test (SST) (Inject Standard 5x) a1->a2 a3 Inject Blank (Diluent) a2->a3 a4 Inject Standard Solution a3->a4 a5 Inject Sample Solution a4->a5 d1 Integrate Chromatograms a5->d1 d2 Calculate System Suitability (%RSD, Tailing Factor) d1->d2 d3 Calculate Purity (% Area) and/or Assay vs. Standard d2->d3 d4 Generate Final Report d3->d4

Caption: Workflow for HPLC purity analysis.

Detailed Protocol: HPLC Purity Determination

Objective: To determine the purity of 3-(1-Boc-piperidin-4-yl)propionic acid by area percent and quantify it against a reference standard.

1. Materials & Reagents:

  • 3-(1-Boc-piperidin-4-yl)propionic acid (Sample and Reference Standard)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Diluent: 50:50 Acetonitrile/Water (v/v)

2. Chromatographic Conditions:

Table 2: Recommended HPLC Parameters

ParameterRecommended Setting
HPLC System UHPLC or HPLC system with UV/PDA Detector
Column C18, 2.1 x 100 mm, 1.8 µm (or similar)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 95% B over 10 min; hold at 95% B for 2 min; return to 10% B over 0.5 min; hold for 2.5 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Detection 210 nm (low wavelength for carbamate chromophore)
Injection Vol. 2 µL
Run Time 15 minutes

3. Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 2. Degas thoroughly.

  • Standard Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Standard Preparation five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Analysis Sequence: Inject the Diluent (blank), followed by the Standard Preparation, and then the Sample Preparation.

  • Data Analysis:

    • For purity, integrate all peaks in the sample chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

    • For assay, compare the peak area of the sample to the peak area of the reference standard, correcting for weights.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool that couples the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry.[3] It is indispensable for confirming the identity (molecular weight) of 3-(1-Boc-piperidin-4-yl)propionic acid and for the structural characterization of unknown impurities.[]

Scientific Rationale

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity.

  • Positive Ion Mode (ESI+): The molecule is expected to be detected as the protonated molecular ion [M+H]⁺. In-source fragmentation may lead to the characteristic neutral loss of the Boc group (-100 Da) or the tert-butyl group (-56 Da), which are diagnostic ions.

  • Negative Ion Mode (ESI-): The carboxylic acid moiety will readily deprotonate to form the [M-H]⁻ ion.

This dual-mode analysis provides comprehensive data for unambiguous confirmation. The LC method is often identical or very similar to the HPLC purity method, ensuring that peaks separated chromatographically can be identified by their mass.

Workflow for LC-MS Identity Confirmation

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Prepare LC Mobile Phases p2 Prepare Dilute Sample Solution (e.g., 10 µg/mL in Diluent) a1 Equilibrate LC-MS System p2->a1 a2 Inject Sample a1->a2 a3 Acquire Data in Full Scan Mode (Positive and Negative ESI) a2->a3 d1 Extract Ion Chromatogram (EIC) for Expected Masses a3->d1 d2 Examine Mass Spectrum of Main Chromatographic Peak d1->d2 d3 Confirm [M+H]⁺ and/or [M-H]⁻ d2->d3 d4 Identify Key Fragments (e.g., loss of Boc group) d3->d4

Caption: Workflow for LC-MS identity confirmation.

Detailed Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of 3-(1-Boc-piperidin-4-yl)propionic acid.

1. Materials & Reagents:

  • Sample of 3-(1-Boc-piperidin-4-yl)propionic acid

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Diluent: 50:50 Acetonitrile/Water (v/v)

2. Instrument Conditions:

Table 3: Recommended LC-MS Parameters

ParameterRecommended Setting
LC System Use conditions from HPLC method (Table 2), but replace TFA with 0.1% Formic Acid for MS compatibility.
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Switching between Positive and Negative
Scan Range 100 – 500 m/z
Capillary Voltage 3.5 kV (ESI+), -3.0 kV (ESI-)
Drying Gas Temp. 300 °C
Expected Ions [M+H]⁺: 258.17 m/z [M+Na]⁺: 280.15 m/z [M-H]⁻: 256.16 m/z

3. Procedure:

  • Sample Preparation (10 µg/mL): Prepare a stock solution (e.g., 1 mg/mL) and dilute it 1:100 with Diluent. Lower concentrations are used for MS to avoid detector saturation.

  • System Setup: Equilibrate the LC-MS system using the formic acid-based mobile phases.

  • Analysis: Inject the sample and acquire data across the specified mass range.

  • Data Analysis:

    • Locate the main peak in the total ion chromatogram (TIC).

    • View the mass spectrum associated with this peak.

    • Confirm the presence of the expected protonated ion [M+H]⁺ at m/z 258.17 in positive mode and/or the deprotonated ion [M-H]⁻ at m/z 256.16 in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive analytical technique for the unambiguous confirmation of the chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.[][7]

Scientific Rationale

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key diagnostic signals include the large singlet for the nine equivalent protons of the tert-butyl group and the distinct multiplets for the piperidine ring and propionic acid chain protons. ¹³C NMR complements this by showing the number of chemically distinct carbon atoms, including the carbonyls of the Boc and acid groups.

Detailed Protocol: NMR Analysis

Objective: To confirm the chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid.

1. Materials & Reagents:

  • Sample of 3-(1-Boc-piperidin-4-yl)propionic acid (~5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • NMR tubes

2. Procedure:

  • Dissolve the sample in ~0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (phasing, baseline correction, and integration).

  • Assign the signals to the corresponding atoms in the structure.

Table 4: Typical ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Boc Group (-C(CH₃)₃) ~1.45 (s, 9H)~80.5 (-C(CH₃)₃), ~28.5 (-C(CH₃)₃)
Boc Group (-C=O) -~155.0
Propionic Acid (-CH₂-COOH) ~2.35 (t, 2H)~31.5
Propionic Acid (-CH₂-CH₂-COOH) ~1.55 (q, 2H)~31.0
Propionic Acid (-COOH) ~11-12 (br s, 1H)~179.0
Piperidine H-4 ~1.50 (m, 1H)~35.0
Piperidine H-2, H-6 (axial) ~2.70 (m, 2H)~44.0
Piperidine H-2, H-6 (equatorial) ~4.10 (m, 2H)~44.0
Piperidine H-3, H-5 (axial) ~1.10 (m, 2H)~32.0
Piperidine H-3, H-5 (equatorial) ~1.70 (m, 2H)~32.0
Note: Shifts are approximate and can vary based on solvent and concentration.

Impurity Profiling and Forced Degradation Studies

Identifying and controlling impurities is a critical aspect of pharmaceutical development to ensure safety and efficacy.[8] Forced degradation studies are performed to understand the intrinsic stability of a molecule and to establish the stability-indicating capability of the analytical methods.[9]

Scientific Rationale

Forced degradation involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[10] The resulting degradation products are then analyzed, typically by the HPLC and LC-MS methods described previously. A stability-indicating method is one that can resolve the parent compound from all its degradation products, ensuring that a purity value is accurate and not inflated by a co-eluting impurity.[9] The most likely degradation pathway for this molecule is the acid-catalyzed hydrolysis of the Boc group, yielding 3-(piperidin-4-yl)propionic acid.

Workflow for Forced Degradationdot

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of Compound s1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->s1 s2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->s2 s3 Oxidation (e.g., 3% H₂O₂, RT) start->s3 s4 Thermal (Solid, 80°C) start->s4 s5 Photolytic (ICH Light Box) start->s5 analysis Analyze Stressed Samples and Control by Stability-Indicating LC-MS Method s1->analysis s2->analysis s3->analysis s4->analysis s5->analysis report Evaluate Peak Purity Identify Degradants Confirm Method Specificity analysis->report

Sources

Application Note: A Robust HPLC-UV Method for the Purity Analysis of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(1-Boc-piperidin-4-yl)propionic acid, a key building block in pharmaceutical and chemical synthesis.[1][2] The developed method is suitable for assessing the purity and quantifying the analyte in the presence of potential process-related impurities. By employing a standard C18 stationary phase with a gradient elution of acetonitrile and acidified water, excellent peak shape and resolution are achieved. This guide provides a comprehensive overview of the analyte's properties, the rationale behind the method development, detailed experimental protocols, and system suitability criteria based on USP guidelines.

Introduction and Analyte Properties

3-(1-Boc-piperidin-4-yl)propionic acid (Figure 1) is a bifunctional molecule widely used as an intermediate in medicinal chemistry and peptide synthesis.[1][2] Its structure incorporates a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar propionic acid moiety, giving it moderate polarity.[1] Accurate determination of its purity is critical to ensure the quality and integrity of downstream synthetic products.

Figure 1. Chemical Structure of 3-(1-Boc-piperidin-4-yl)propionic acid Chemical Structure of 3-(1-Boc-piperidin-4-yl)propionic acid

Analyte Physicochemical Properties:

Property Value Source
Molecular Formula C₁₃H₂₃NO₄ [1]
Molecular Weight 257.33 g/mol [1]
Appearance White powder [1]

| Key Functional Groups | Carboxylic acid, Carbamate (Boc) | N/A |

The presence of both a hydrophobic Boc group and an ionizable carboxylic acid group dictates the strategy for chromatographic separation. Reversed-phase HPLC is the ideal mode for such a molecule.

Rationale for Method Development

The primary goal was to develop a method that provides a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities. The choices of column, mobile phase, and detector settings were guided by the analyte's structure and established chromatographic principles.

  • Chromatographic Mode: Reversed-Phase (RP) Reversed-phase HPLC is the most suitable technique for separating molecules of moderate polarity. The nonpolar stationary phase (C18) interacts with the lipophilic Boc group and the piperidine ring, providing retention, while the polar mobile phase facilitates elution.

  • Stationary Phase: C18 Column A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of organic molecules, including Boc-protected compounds.[3] A high-purity silica-based column is recommended to minimize peak tailing caused by secondary interactions with residual silanols.

  • Mobile Phase: Acidified Water and Acetonitrile The mobile phase composition is critical for achieving good peak shape. The carboxylic acid group on the analyte can exist in both ionized (deprotonated) and non-ionized (protonated) forms. If the mobile phase pH is near the analyte's pKa, both forms will be present, leading to broad, tailing peaks.

    To prevent this, an acid modifier is added to the mobile phase to suppress the ionization of the carboxylic acid, ensuring it remains in a single, protonated form. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common and effective choice for this purpose.[4][5][6] It acts as an ion-pairing agent and lowers the mobile phase pH to approximately 2, which is well below the pKa of the carboxylic acid group, resulting in sharp, symmetrical peaks.

  • Detection: Low-Wavelength UV The analyte lacks a strong chromophore, meaning it does not absorb light strongly in the standard UV range (e.g., 254 nm). The primary UV-absorbing moieties are the carbonyl groups within the carbamate (Boc) and carboxylic acid functions. These groups exhibit absorbance at low UV wavelengths. Therefore, a detection wavelength of 210 nm is selected to ensure adequate sensitivity.

Experimental Protocol

This section provides a detailed, step-by-step protocol for performing the HPLC analysis.

Instrumentation and Consumables
ItemSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Chromatography Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent L1 packing.
Data System Empower 3, OpenLab CDS, or equivalent.
Analytical Balance 4-decimal place readability (e.g., Mettler Toledo XS204).
Volumetric Glassware Class A flasks and pipettes.
Solvents & Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Trifluoroacetic Acid (TFA, HPLC Grade, >99.5%).
Reagent Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas. (This constitutes 0.1% TFA in Water).

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of 3-(1-Boc-piperidin-4-yl)propionic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterSetting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 210 nm
Run Time 25 minutes
Gradient Program See table below

Gradient Elution Program:

Time (min) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (Acetonitrile)
0.0 70 30
15.0 20 80
20.0 20 80
20.1 70 30

| 25.0 | 70 | 30 |

Experimental and Data Analysis Workflow

The overall process from sample preparation to final analysis is outlined below.

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: ACN) prep_diluent Prepare Diluent (50:50 H₂O:ACN) prep_std Prepare Standard Solution (0.5 mg/mL in Diluent) equilibrate Equilibrate System (Initial Conditions) prep_std->equilibrate Load into Autosampler sst_inject Perform System Suitability (5 Replicate Injections) equilibrate->sst_inject sample_inject Inject Sample(s) sst_inject->sample_inject check_sst Verify SST Criteria (RSD, Tailing Factor) sample_inject->check_sst integrate Integrate Chromatograms check_sst->integrate If Pass calculate Calculate Purity (% Area) integrate->calculate

HPLC Analysis Workflow from Preparation to Data Processing.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by performing a System Suitability Test (SST). The criteria are based on United States Pharmacopeia (USP) guidelines.[7][8]

Inject the Standard Solution five (5) times and evaluate the following parameters for the main analyte peak.

ParameterAcceptance CriteriaRationale
Precision (RSD) Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%.Ensures the system provides repeatable and precise results.[7][9]
Peak Symmetry (Tailing Factor) Tailing factor (T) must be ≤ 2.0.Confirms good peak shape, which is essential for accurate integration.[7][10]
Theoretical Plates (N) N ≥ 2000Indicates the efficiency and resolving power of the column.[10]

If the system fails to meet these criteria, investigate potential issues (e.g., leaks, column degradation, mobile phase preparation) and rectify them before proceeding with sample analysis.

Data Analysis and Interpretation

For purity analysis, the percentage purity is typically calculated using the area percent method.

Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the detection wavelength of 210 nm. For a more accurate quantitative analysis, a validated assay using a reference standard with a known purity would be required.

A representative chromatogram should show a well-resolved, sharp, and symmetrical peak for 3-(1-Boc-piperidin-4-yl)propionic acid, eluting at its characteristic retention time under the specified conditions. Any impurities should be clearly separated from the main peak.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, robust, and reliable for the purity determination of 3-(1-Boc-piperidin-4-yl)propionic acid. The use of a C18 column with a 0.1% TFA-modified mobile phase and a gradient elution program provides excellent chromatographic performance. The outlined system suitability criteria ensure that the method generates consistently accurate and precise data, making it a valuable tool for quality control in both research and manufacturing environments.

References

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography?
  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method.
  • Geng, X., et al. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). HPLC Calibration Process Parameters in Terms of System Suitability Test.
  • YouTube. (2024). HPLC system suitability parameters.

Sources

Topic: NMR Spectroscopy of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of 3-(1-Boc-piperidin-4-yl)propionic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a versatile building block in medicinal chemistry, particularly for peptide-based therapeutics and neuroscience research, unambiguous structural verification is paramount.[1] This application note details optimized protocols for sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR, and a thorough analysis of the resulting spectra. The methodologies and interpretations presented herein are designed to provide researchers with a robust framework for confirming the identity, purity, and detailed structural features of this important synthetic intermediate, ensuring the integrity of subsequent drug discovery and development efforts.[2]

Introduction: The Role of NMR in Characterizing Piperidine Scaffolds

The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[3] 3-(1-Boc-piperidin-4-yl)propionic acid is a key intermediate that combines this heterocyclic system with a propionic acid side chain, made amenable to further synthetic transformations by the presence of the tert-butyloxycarbonyl (Boc) protecting group. Its application ranges from the synthesis of analgesics to its use as a linker in complex molecular architectures like PROTACs.[1][4]

Given its pivotal role, confirming the precise molecular structure is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.[5] It provides atomic-level information on the number and types of atoms, their connectivity, and their chemical environment, making it indispensable for structural verification and purity assessment. This guide offers a detailed protocol and interpretation strategy tailored specifically for this molecule.

Molecular Structure and Key NMR-Active Features

To effectively interpret the NMR spectra, it is essential to first analyze the molecule's structure for symmetry and identify its distinct proton and carbon environments.

Figure 1: Chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid with atom numbering for NMR assignment.

Key Structural Regions for NMR Analysis:

  • Boc Group: This group gives rise to two highly characteristic signals: a strong singlet in the ¹H NMR spectrum integrating to nine protons (C14, C15, C16) and two signals in the ¹³C NMR spectrum corresponding to the quaternary carbon (C13) and the three equivalent methyl carbons.[6] Its presence confirms the protection of the piperidine nitrogen.

  • Piperidine Ring: As a saturated heterocycle, the protons on this ring (C2, C3, C5, C6) exist in axial and equatorial positions. This leads to complex overlapping multiplets in the ¹H spectrum due to geminal and vicinal coupling. The molecule has a plane of symmetry through N1 and C4, making the protons on C2/C6 and C3/C5 chemically equivalent pairs.

  • Propionic Acid Side Chain: This chain introduces three distinct signals: two methylene groups (C7, C8) and a carboxylic acid carbon (C9). The protons on C7 and C8 will appear as triplets if coupling to each other is well-resolved. The carboxylic acid proton is often broad and may not be observed depending on the solvent and concentration.

Experimental Protocols

This section provides a step-by-step methodology for preparing the sample and acquiring high-quality NMR data.

Sample Preparation

A well-prepared sample is the foundation of a high-resolution spectrum. The following protocol minimizes impurities and ensures optimal sample conditions.[7]

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid sample (5-10 mg for ¹H, 15-30 mg for ¹³C)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Kimwipe or cotton plug for filtration

Protocol:

  • Weigh Sample: Accurately weigh 5-10 mg of the purified solid sample into a clean, dry vial. For ¹³C NMR, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

  • Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for N-Boc protected compounds.[6] If solubility is an issue, DMSO-d₆ can be used. Be aware that the chemical shifts will vary between solvents.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[7] Gently swirl or vortex until the sample is completely dissolved. A clear, homogenous solution is required.

  • Filtration and Transfer: Place a small plug of Kimwipe or cotton into a Pasteur pipette. Use the pipette to filter the solution directly into the NMR tube. This removes any particulate matter that can degrade spectral quality.[9] The final sample height in the tube should be around 4-5 cm (approx. 0.6-0.7 mL).[8]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are provided as a starting point for a standard 400 MHz spectrometer. They should be adjusted as necessary to optimize results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter setup 4. Insert & Lock Shim Spectrometer filter->setup acq_1h 5. Acquire ¹H Spectrum (16 scans) setup->acq_1h acq_13c 6. Acquire ¹³C Spectrum (1024+ scans) acq_1h->acq_13c acq_2d 7. Acquire 2D Spectra (COSY, HSQC) acq_13c->acq_2d process 8. FT, Phasing, Baseline Correction acq_2d->process calibrate 9. Calibrate Spectrum (Ref. to Solvent) process->calibrate analyze 10. Integrate & Assign Signals calibrate->analyze

Figure 2: Standard experimental workflow for NMR analysis.

¹H NMR Acquisition:

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.0 s

  • Spectral Width (sw): 20 ppm (-5 to 15 ppm)

  • Acquisition Time (at): ~4 s

¹³C NMR Acquisition (Proton Decoupled):

  • Number of Scans (ns): 1024 or more, depending on concentration.

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

2D NMR (COSY & HSQC):

  • Use standard, pre-configured parameter sets (e.g., cosygpph and hsqcedetgpsp on Bruker instruments).

  • These experiments are invaluable for confirming assignments made from 1D spectra.[10][11] COSY reveals ¹H-¹H coupling networks, while HSQC correlates each proton to its directly attached carbon.

Spectral Analysis and Interpretation

The following tables summarize the predicted chemical shifts and assignments for 3-(1-Boc-piperidin-4-yl)propionic acid in CDCl₃. Actual values may shift slightly based on concentration and sample purity.

Predicted ¹H NMR Data
Atom Label(s)Predicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Notes
H14, H15, H16~ 1.45s9H-Characteristic singlet of the Boc group's methyl protons.
H3ax, H5ax~ 1.15 - 1.30m2H-Axial protons on the piperidine ring, typically upfield.
H7~ 1.50 - 1.65m2H-Protons β to the carboxyl group.
H4~ 1.65 - 1.80m1H-Methine proton at the piperidine ring's substitution point.
H3eq, H5eq~ 1.80 - 1.95m2H-Equatorial protons on the piperidine ring.
H8~ 2.35t2H~ 7.5Protons α to the carboxyl group, deshielded.
H2ax, H6ax~ 2.60 - 2.80m2H-Axial protons adjacent to the nitrogen, deshielded by the carbamate.
H2eq, H6eq~ 4.05 - 4.20m2H-Equatorial protons adjacent to the nitrogen, strongly deshielded.
H10~ 11.0 - 12.0br s1H-Carboxylic acid proton. Often very broad and may exchange with D₂O.
Predicted ¹³C NMR Data
Atom Label(s)Predicted δ (ppm)Assignment Notes
C14, C15, C16~ 28.5Equivalent methyl carbons of the Boc group.
C3, C5~ 31.5Piperidine ring carbons.
C7~ 32.0β-carbon of the propionic acid side chain.
C4~ 35.0Methine carbon of the piperidine ring.
C8~ 36.5α-carbon of the propionic acid side chain.
C2, C6~ 44.0Piperidine ring carbons adjacent to nitrogen.
C13~ 79.5Quaternary carbon of the Boc group.
C11~ 155.0Carbonyl carbon of the Boc group.
C9~ 179.0Carboxylic acid carbonyl carbon, typically the most downfield signal.[12]
Utilizing 2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D NMR confirms the assignments.

Figure 3: Expected key COSY correlations for structural confirmation.

  • COSY Analysis: A cross-peak between the triplet at ~2.35 ppm (H8) and the multiplet at ~1.58 ppm (H7) would confirm the propionic acid chain connectivity. Further correlations from H7 to the methine proton H4, and from H4 to the other ring protons (H3/5), would validate the attachment of the side chain to the C4 position of the piperidine ring.

  • HSQC Analysis: An HSQC spectrum would provide direct, unambiguous correlations. For example, the proton singlet at ~1.45 ppm would show a cross-peak to the carbon signal at ~28.5 ppm, definitively assigning them to the Boc methyl groups. Similarly, each proton multiplet of the piperidine ring would be correlated to its corresponding carbon signal, aiding in the complete assignment of the complex aliphatic region.

Conclusion

NMR spectroscopy is an exceptionally powerful and essential tool for the structural verification of 3-(1-Boc-piperidin-4-yl)propionic acid. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality ¹H, ¹³C, and 2D NMR spectra. The provided spectral predictions and interpretation strategies offer a reliable guide for the complete and unambiguous assignment of all proton and carbon signals. This rigorous characterization ensures the structural integrity of this critical building block, underpinning the success of its application in pharmaceutical research and development.

References

  • Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Macdonald, J., et al. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications.
  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • Benchchem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
  • Benchchem. (n.d.). Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.
  • Universidad de Chile. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • Unknown. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid.
  • Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.

Sources

The Versatility of 3-(1-Boc-piperidin-4-yl)propionic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Potential

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, 3-(1-Boc-piperidin-4-yl)propionic acid has emerged as a particularly valuable and versatile intermediate. Its unique bifunctional nature, combining a protected piperidine ring with a propionic acid side chain, offers medicinal chemists a powerful tool for molecular elaboration. The piperidine moiety, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a rigid scaffold to orient pharmacophoric elements for optimal target engagement.[1][2] The propionic acid handle, in turn, serves as a convenient attachment point for coupling to other fragments, making it an ideal linker component in more complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[3][4]

This technical guide provides an in-depth exploration of the applications of 3-(1-Boc-piperidin-4-yl)propionic acid in medicinal chemistry. We will delve into its role as a foundational building block in the synthesis of bioactive molecules, particularly kinase inhibitors, and as a crucial linker element in the design of sophisticated therapeutic modalities. The subsequent sections will provide detailed, field-proven protocols for its key chemical transformations, empowering researchers to effectively harness the potential of this versatile compound in their drug discovery endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 3-(1-Boc-piperidin-4-yl)propionic acid is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₄J&K Scientific
Molecular Weight 257.33 g/mol J&K Scientific
Appearance White to off-white solidGeneric
Solubility Soluble in polar organic solvents (e.g., DMF, DCM, Methanol)Generic
CAS Number 154775-43-6J&K Scientific

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for its synthetic utility. It renders the nitrogen nucleophilicity inert during reactions involving the carboxylic acid, allowing for selective transformations. This protecting group is stable under a range of conditions but can be readily removed under acidic conditions, unmasking the secondary amine for subsequent functionalization.[5][6][7]

Application as a Core Building Block: Synthesis of a Kinase Inhibitor Fragment

The piperidine scaffold is a common feature in many kinase inhibitors, where it can serve as a central scaffold to which various recognition elements are attached. 3-(1-Boc-piperidin-4-yl)propionic acid is an excellent starting material for introducing this motif, with the propionic acid side chain acting as a handle for amide bond formation with amine-containing pharmacophores.

Below is a representative workflow for the synthesis of a hypothetical kinase inhibitor fragment, illustrating the utility of this building block.

G cluster_0 Amide Coupling cluster_1 Deprotection A 3-(1-Boc-piperidin-4-yl)propionic acid D Boc-Protected Kinase Inhibitor Fragment A->D Amide Bond Formation B Amine-containing Pharmacophore (R-NH2) B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D E Boc-Protected Kinase Inhibitor Fragment G Final Kinase Inhibitor Fragment E->G Boc Removal F Acid (e.g., TFA) F->G

Caption: Synthetic workflow for a kinase inhibitor fragment.

Protocol 1: Amide Coupling to Synthesize a Boc-Protected Kinase Inhibitor Fragment

This protocol details the coupling of 3-(1-Boc-piperidin-4-yl)propionic acid with a generic amine-containing pharmacophore using HATU, a highly efficient coupling reagent.

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq)

  • Amine-containing pharmacophore (R-NH₂) (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing pharmacophore (R-NH₂) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected kinase inhibitor fragment.

Causality Behind Experimental Choices:

  • HATU is chosen for its high efficiency and low rate of racemization, which is critical when dealing with chiral amines.

  • DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • Anhydrous DMF is used as the solvent due to its high polarity, which helps to dissolve the reactants and reagents.

  • The aqueous workup with NaHCO₃ is performed to remove any unreacted acid and other acidic byproducts.

Application as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the two ligands and the stability of the ternary complex.

The piperidine scaffold of 3-(1-Boc-piperidin-4-yl)propionic acid provides a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation.[1][8] This can lead to enhanced degradation potency and improved metabolic stability compared to more flexible linkers.[1]

G PROTAC Target Protein Ligand Linker (incorporating the piperidine moiety) E3 Ligase Ligand

Caption: Conceptual structure of a PROTAC molecule.

The synthesis of a PROTAC using 3-(1-Boc-piperidin-4-yl)propionic acid would typically involve a multi-step sequence. First, the propionic acid would be coupled to one of the ligands (either the target protein ligand or the E3 ligase ligand). Following this, the Boc group would be removed to unmask the piperidine nitrogen, which would then be functionalized to connect to the second ligand, often through another amide bond formation or a different coupling reaction.

Protocol 2: Boc Deprotection of the Piperidine Nitrogen

This protocol describes a standard and highly effective method for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected piperidine derivative (e.g., the kinase inhibitor fragment from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5][9]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully remove the DCM and excess TFA under reduced pressure.

  • To the residue, cautiously add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine derivative.

Trustworthiness of the Protocol: This protocol is a standard procedure in organic synthesis for Boc deprotection.[5][6][7][9] The progress of the reaction should be carefully monitored by TLC or LC-MS to ensure complete conversion and to avoid potential side reactions. The workup procedure is designed to effectively neutralize the strong acid and isolate the free amine product.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed, protected piperidine ring and reactive carboxylic acid handle provide a robust platform for the synthesis of a wide range of biologically active molecules. As demonstrated, it serves as an excellent scaffold for the construction of kinase inhibitors and a rigid linker component for advanced therapeutic modalities like PROTACs. The protocols provided herein offer a practical guide for researchers to effectively utilize this compound in their drug discovery programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Guryanova, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry. [Link]
  • Guryanova, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]
  • Zhang, Y.-J., et al. (2013). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Medicinal Chemistry Research. [Link]
  • Fura, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec. [Link]
  • 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid. (n.d.). MySkinRecipes. [Link]
  • Kumar, S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. [Link]

Sources

Application Note: Strategic Incorporation of 3-(1-Boc-piperidin-4-yl)propionic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that induces selective protein degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the stability and productivity of the key ternary complex.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the application of 3-(1-Boc-piperidin-4-yl)propionic acid , a versatile building block for constructing rigid linkers in PROTACs. We will explore the strategic rationale for its use and provide validated, step-by-step methodologies for its incorporation into a PROTAC synthesis workflow.

The Strategic Role of 3-(1-Boc-piperidin-4-yl)propionic acid in PROTAC Linker Design

The linker in a PROTAC is not merely a spacer but a crucial component that dictates the spatial orientation of the two binding ligands, thereby controlling the geometry of the ternary complex (Protein of Interest-PROTAC-E3 Ligase).[1][2] While flexible linkers like polyethylene glycol (PEG) are common, rigid linkers built from scaffolds such as piperidine have gained significant traction.[3][4]

Key Advantages of the Piperidine Scaffold:

  • Conformational Rigidity: The saturated piperidine ring introduces a degree of conformational constraint.[1][2] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially increasing potency.[1][2]

  • Improved Metabolic Stability: Compared to linear alkyl chains, heterocyclic scaffolds like piperidine can enhance the metabolic stability of the PROTAC, a critical parameter for in vivo applications.[2][4]

  • Vectorial Control: The defined geometry of the piperidine ring provides precise control over the exit vector and trajectory of the linker as it extends from one ligand to the other.

Functionality of 3-(1-Boc-piperidin-4-yl)propionic acid:

This building block is expertly designed for modular PROTAC synthesis:

  • Carboxylic Acid Handle: The propionic acid moiety provides a robust chemical handle for standard amide bond formation, allowing it to be coupled to an amine-containing E3 ligase ligand (e.g., pomalidomide derivatives) or a target ligand.

  • Boc-Protected Amine: The secondary amine of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under common coupling conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[5] This orthogonality allows for the sequential extension of the linker or the final coupling to the second ligand.[6]

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValueSource
CAS Number 154775-43-6[7]
Molecular Formula C₁₃H₂₃NO₄[7]
Molecular Weight 257.33 g/mol N/A
IUPAC Name 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid[7]
Appearance White to off-white solidN/A
Storage Store at 2-8°C, keep dry and away from light.[8]

Core Synthetic Protocols

The following protocols provide a framework for the two primary transformations involving 3-(1-Boc-piperidin-4-yl)propionic acid: amide coupling and Boc deprotection.

Protocol 3.1: Amide Coupling to an Amine-Functionalized Ligand

This protocol describes the activation of the carboxylic acid and its subsequent coupling to an amine-bearing molecule (designated as Ligand-NH₂), which could be the E3 ligase ligand or the POI ligand.

Scientist's Note: The direct condensation of a carboxylic acid and an amine is generally inefficient.[9] Peptide coupling reagents are used to convert the carboxylic acid into a highly activated ester intermediate that reacts readily with the amine.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and short reaction times with minimal side reactions.[9] A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed and maintain a favorable reaction pH.

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq)

  • Amine-functionalized ligand (Ligand-NH₂) (1.0-1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5-10 minutes at room temperature. This pre-activation step forms the active ester.

  • Amine Addition: Add the Ligand-NH₂ (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product (Boc-Linker-Ligand).

Protocol 3.2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to liberate the piperidine's secondary amine, making it available for subsequent coupling reactions.

Scientist's Note: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in an inert solvent like DCM is the standard condition for this deprotection.[10][11][12] The reaction is typically fast and clean. The product is usually isolated as a TFA salt, which can often be used directly in the next step without neutralization.[10]

Materials:

  • Boc-Linker-Ligand (from Protocol 3.1) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol or Toluene (for co-evaporation)

Procedure:

  • Reaction Setup: Dissolve the Boc-Linker-Ligand in anhydrous DCM in a round-bottom flask.

  • TFA Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the solution (a final concentration of 20-50% v/v is common).[10][11]

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 1-2 hours).[10]

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • To ensure complete removal of residual TFA, add methanol or toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step 2-3 times.

  • Product: The resulting deprotected amine (H₂N-Linker-Ligand) is obtained as a TFA salt and is often used in the next synthetic step without further purification.[10][12]

Workflow Visualization & Quality Control

The successful synthesis of a PROTAC is a modular process. Quality control at each step is paramount.

Quality Control:

  • LC-MS: The primary tool for monitoring reaction progress and confirming the mass of the desired product after each step.

  • NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C) should be used to confirm the structure of the final purified PROTAC and key intermediates.

Diagram 1: PROTAC Synthesis Workflow This diagram illustrates the modular assembly of a PROTAC molecule, highlighting the sequential coupling and deprotection steps involving the 3-(1-Boc-piperidin-4-yl)propionic acid building block.

PROTAC_Synthesis_Workflow A 3-(1-Boc-piperidin-4-yl) propionic acid C Boc-Linker-Ligand(E3) A->C Amide Coupling (Protocol 3.1) B E3 Ligase Ligand (with -NH2) B->C Amide Coupling (Protocol 3.1) D H₂N-Linker-Ligand(E3) (as TFA salt) C->D Boc Deprotection (Protocol 3.2, TFA/DCM) F Final PROTAC Molecule D->F Amide Coupling (e.g., HATU, DIPEA) E POI Ligand (with -COOH) E->F Amide Coupling (e.g., HATU, DIPEA)

Caption: Modular workflow for PROTAC synthesis using the title building block.

Diagram 2: Amide Coupling Reaction Mechanism This diagram shows a simplified mechanism for the HATU-mediated activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

Amide_Coupling_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Propionic Acid) ActiveEster Activated O-Acyl Isouronium Ester RCOOH->ActiveEster Reaction HATU HATU + DIPEA Amine R'-NH₂ (Ligand-NH₂) ActiveEster->Amine Reacts with Amide R-CO-NH-R' (Amide Bond Formed) Amine->Amide Attack

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a high-value building block for the rational design of PROTACs. Its inherent rigidity, combined with orthogonal protecting group chemistry, provides medicinal chemists with a powerful tool to construct conformationally defined linkers. The robust and well-established protocols for amide coupling and Boc deprotection facilitate its efficient and modular incorporation, accelerating the development of novel protein degraders with potentially superior pharmacological properties.

References

  • Novel approaches for the rational design of PROTAC linkers.
  • Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflamm
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC - NIH. [Link]
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Classification of most common linkers used in PROTAC design based on...
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
  • 3-(1-Boc-piperidin-4-yl)propionic acid | 154775-43-6. J&K Scientific. [Link]
  • 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid. MySkinRecipes. [Link]
  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Knowledge UChicago. [Link]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
  • Amide Synthesis. Fisher Scientific. [Link]
  • PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. PMC - NIH. [Link]

Sources

The Versatile Scaffolding of 3-(1-Boc-piperidin-4-yl)propionic Acid in Neuroscience Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of neuroscience research and drug development, the identification of novel molecular scaffolds is paramount to the creation of targeted and effective therapeutics. 3-(1-Boc-piperidin-4-yl)propionic acid has emerged as a important building block, particularly in the synthesis of compounds targeting the central nervous system (CNS).[1][2] Its piperidine core is a prevalent motif in a multitude of neuroactive compounds, offering a versatile framework for the development of ligands for various neurotransmitter systems.[2] This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility as a precursor for gamma-aminobutyric acid (GABA) analogues, and furnishes detailed protocols for their synthesis and subsequent neuropharmacological evaluation.

The strategic importance of 3-(1-Boc-piperidin-4-yl)propionic acid lies in its bifunctional nature. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective chemical transformations, while the propionic acid moiety provides a handle for further molecular elaboration.[1] This dual functionality makes it an ideal starting material for the synthesis of a diverse library of compounds with potential therapeutic applications in neurological and psychiatric disorders.

Compound Profile

Property Value
IUPAC Name 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
Synonyms N-Boc-4-piperidinepropionic acid, 4-(2-Carboxyethyl)piperidine-1-carboxylic acid tert-butyl ester
CAS Number 154775-43-6
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white powder
Purity ≥98% (HPLC)
Storage 2-8°C, desiccate

Application Focus: Synthesis of a Novel GABA Analogue

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[3] Its analogues are of significant therapeutic interest for conditions such as epilepsy, neuropathic pain, and anxiety disorders.[3][4] The piperidine scaffold of 3-(1-Boc-piperidin-4-yl)propionic acid can be utilized to create conformationally constrained GABA analogues, potentially leading to enhanced receptor selectivity and improved pharmacokinetic profiles.

This section details the synthesis of a hypothetical, yet representative, GABA analogue, "Compound X," starting from 3-(1-Boc-piperidin-4-yl)propionic acid. The synthetic route involves deprotection of the Boc group, followed by N-alkylation and amidation of the carboxylic acid.

Protocol 1: Synthesis of "Compound X" (4-(3-amino-3-oxopropyl)piperidin-1-ium chloride)

This protocol outlines a two-step synthesis of a novel GABA analogue. The first step is the deprotection of the Boc group, followed by the amidation of the carboxylic acid.

Step 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

  • Materials:

    • 3-(1-Boc-piperidin-4-yl)propionic acid

    • 4M HCl in 1,4-Dioxane

    • Dichloromethane (DCM)

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Rotary evaporator

  • Procedure:

    • Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1 eq) in a minimal amount of DCM in a round-bottom flask.

    • To the stirred solution, add 4M HCl in 1,4-dioxane (10 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

    • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

    • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(piperidin-4-yl)propanoic acid hydrochloride.

Step 2: Amidation of the Carboxylic Acid

The carboxylic acid is converted to a primary amide using a standard peptide coupling agent.

  • Materials:

    • 3-(piperidin-4-yl)propanoic acid hydrochloride (from Step 1)

    • Ammonium chloride (NH₄Cl)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

    • N-Hydroxysuccinimide (NHS)

    • Triethylamine (TEA)

    • Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Filtration apparatus

  • Procedure:

    • Suspend 3-(piperidin-4-yl)propanoic acid hydrochloride (1 eq) in DMF.

    • Add TEA (2.5 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

    • In a separate flask, dissolve DCC (1.1 eq) and NHS (1.1 eq) in DMF.

    • Add the DCC/NHS solution to the reaction mixture and stir for 30 minutes at 0°C to activate the carboxylic acid.

    • Add ammonium chloride (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain "Compound X".

Caption: Synthetic workflow for the preparation of a novel GABA analogue ("Compound X") from 3-(1-Boc-piperidin-4-yl)propionic acid.

Application in Neuropharmacological Assays

Once synthesized, "Compound X" can be evaluated for its activity at GABA receptors. The following protocols describe standard in vitro methods to characterize the pharmacological profile of a novel GABA analogue.

Protocol 2: In Vitro GABA Receptor Binding Assay

This assay determines the affinity of "Compound X" for GABA receptors by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Objective: To determine the binding affinity (Ki) of "Compound X" for GABA-A receptors.

  • Materials:

    • Rat whole brain membranes (or from a specific brain region like the cerebellum)

    • [³H]-Muscimol (a high-affinity GABA-A receptor agonist)

    • "Compound X"

    • GABA (for determining non-specific binding)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation vials and scintillation cocktail

    • Liquid scintillation counter

    • Glass fiber filters

    • Filtration manifold

  • Procedure:

    • Prepare a dilution series of "Compound X" in the binding buffer.

    • In a series of microcentrifuge tubes, add a fixed amount of rat brain membranes, a fixed concentration of [³H]-Muscimol, and varying concentrations of "Compound X" or unlabeled GABA (for non-specific binding).

    • Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of "Compound X" by subtracting the non-specific binding (in the presence of excess unlabeled GABA) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of "Compound X" and determine the IC₅₀ value (the concentration of "Compound X" that inhibits 50% of the specific binding of [³H]-Muscimol).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for an in vitro GABA receptor binding assay.

Protocol 3: Electrophysiological Characterization using Patch-Clamp

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to a ligand, providing functional data on the efficacy of "Compound X" as a GABA receptor agonist, antagonist, or modulator.

  • Objective: To determine if "Compound X" activates GABA-A receptors and to characterize its potency (EC₅₀) and efficacy.

  • Materials:

    • HEK293 cells stably expressing human GABA-A receptors (e.g., α1β2γ2 subtype).

    • Cell culture medium and supplements.

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

    • Borosilicate glass capillaries for pulling patch pipettes.

    • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

    • Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).

    • "Compound X" and GABA stock solutions.

  • Procedure:

    • Culture HEK293 cells expressing the desired GABA-A receptor subtype.

    • On the day of recording, transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply GABA at a known concentration (e.g., the EC₂₀) to elicit a baseline current response.

    • Apply increasing concentrations of "Compound X" to the cell and record the resulting currents.

    • To test for agonism, apply "Compound X" alone. To test for positive allosteric modulation, co-apply "Compound X" with GABA. To test for antagonism, pre-apply "Compound X" followed by co-application with GABA.

    • Construct a dose-response curve by plotting the normalized current response against the logarithm of the concentration of "Compound X".

    • Fit the curve with the Hill equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 3-(1-Boc-piperidin-4-yl)propionic acid and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] Handle in a well-ventilated area or a fume hood.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid serves as a valuable and versatile starting material in neuroscience drug discovery. Its utility in the synthesis of GABA analogues, as detailed in this guide, is just one example of its potential. The provided protocols for synthesis and neuropharmacological evaluation offer a framework for researchers to explore the vast chemical space accessible from this piperidine-based scaffold, paving the way for the development of novel therapeutics for a range of neurological disorders.

References

  • Sallard, E., et al. Electrophysiology of ionotropic GABA receptors. Cell Mol Life Sci. 2021;78(13):5341-5370.
  • Johnston, G.A.R. GABA-A receptor pharmacology. Pharmacol Ther. 1996;69(3):173-98.
  • Bettler, B., et al. GABA-B receptors: from discovery to therapeutic applications. Nature Reviews Neuroscience. 2004;5(5):355-367.
  • Taylor, C. P., et al. 3-substituted GABA analogs with central nervous system activity: a review. CNS Drug Reviews. 2001;7(4):362-384.
  • Pharmacy 180. GABA analogues - Synthesis and Drug Profile.
  • Strata, P. Electrophysiology of the GABAergic synapses. Funct Neurol. 1986;1(4):339-44.

Sources

The Versatile Scaffolding of 3-(1-Boc-piperidin-4-yl)propionic Acid: A Guide to its Application in Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern chemistry, the demand for functionalized building blocks that offer a blend of stability, reactivity, and structural rigidity is ever-present. Among these, 3-(1-Boc-piperidin-4-yl)propionic acid (CAS 154775-43-6) has emerged as a pivotal intermediate in the design and synthesis of a wide array of novel materials, from advanced polymers to sophisticated therapeutic agents.[1] Its unique molecular architecture, featuring a robust piperidine core, a readily cleavable tert-butoxycarbonyl (Boc) protecting group, and a versatile carboxylic acid handle, provides chemists with a powerful tool for molecular innovation.

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth application notes and detailed protocols for the effective utilization of this remarkable building block. We will delve into the causality behind experimental choices, providing not just procedural steps but also the scientific rationale that underpins them, ensuring a deep and practical understanding of its chemistry.

Physicochemical Properties at a Glance

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. The table below summarizes the key characteristics of 3-(1-Boc-piperidin-4-yl)propionic acid.

PropertyValue
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white powder
Melting Point 99-109 °C
CAS Number 154775-43-6
Purity ≥98% (HPLC)
Solubility Soluble in methanol, ethanol, DMSO, and DMF

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of 3-(1-Boc-piperidin-4-yl)propionic acid is primarily dictated by its two key functional groups: the carboxylic acid and the Boc-protected piperidine nitrogen. This dual functionality allows for a sequential and controlled series of transformations, making it an ideal component in multi-step syntheses.

The Carboxylic Acid Terminus: A Gateway to Amide Bond Formation

The propionic acid moiety provides a reactive handle for the formation of amide bonds, a cornerstone of medicinal chemistry and materials science. This is typically achieved through the use of coupling reagents that activate the carboxylic acid, rendering it susceptible to nucleophilic attack by a primary or secondary amine.

The Boc-Protected Piperidine: A Latent Nucleophile

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, yet can be cleanly removed under acidic conditions to liberate the secondary amine. This unmasked amine can then participate in a variety of subsequent reactions, such as alkylation, acylation, or reductive amination.

Application Note 1: Peptide Synthesis and Peptidomimetics

The well-defined structure of 3-(1-Boc-piperidin-4-yl)propionic acid makes it an excellent building block for the synthesis of peptides and peptidomimetics. The piperidine ring can serve as a constrained scaffold to mimic peptide turns or to introduce conformational rigidity, which can enhance biological activity and metabolic stability.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following workflow outlines the incorporation of 3-(1-Boc-piperidin-4-yl)propionic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

spips_workflow resin Resin with N-terminal amine coupling Amide Coupling with 3-(1-Boc-piperidin-4-yl)propionic acid resin->coupling HATU, DIPEA, DMF deprotection Boc Deprotection (TFA in DCM) coupling->deprotection Wash next_coupling Coupling of next Fmoc-amino acid deprotection->next_coupling Neutralization (DIPEA) cleavage Cleavage from Resin & Side-chain Deprotection next_coupling->cleavage Repeat cycles peptide Purified Peptide cleavage->peptide Purification (HPLC)

Figure 1: SPPS workflow for peptide incorporation.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol details a standard procedure for the coupling of 3-(1-Boc-piperidin-4-yl)propionic acid with a generic primary amine using HATU, a highly efficient coupling reagent.

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in anhydrous DMF (to achieve a concentration of 0.1-0.2 M).

  • To the stirred solution, add the primary amine (1.1 eq) followed by HATU (1.2 eq).

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Mechanism of HATU-mediated Amide Coupling:

The reaction proceeds through the formation of a highly reactive OAt-active ester. The base (DIPEA) deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU. The displaced OAt anion then attacks the activated carboxyl group to form the active ester, which is subsequently attacked by the amine to form the stable amide bond.[2][3][4][5][6]

hatu_mechanism cluster_0 Activation cluster_1 Coupling RCOOH R-COOH ActiveEster R-CO-OAt (Active Ester) RCOOH->ActiveEster + HATU, Base HATU HATU Amide R-CO-NHR' (Amide) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂

Figure 2: Simplified HATU coupling mechanism.

Protocol 2: Boc Deprotection of the Piperidine Nitrogen

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method.

Materials:

  • Boc-protected piperidine derivative (from Protocol 1) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM (to achieve a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative.

Mechanism of TFA-Mediated Boc Deprotection:

The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is protonated by TFA, which facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid rapidly decomposes to release carbon dioxide and the free piperidine amine.[7][8][9][10][11]

Application Note 2: Synthesis of Novel Polyamides

The bifunctional nature of 3-(1-Boc-piperidin-4-yl)propionic acid allows for its use as a monomer in the synthesis of novel polyamides. After deprotection, the resulting amino acid can be polymerized to create polymers with pendant piperidine rings. These piperidine moieties can be further functionalized to tune the polymer's properties, such as solubility, thermal stability, and drug-loading capacity.

Hypothetical Polymerization Strategy

A potential route to a polyamide involves the initial protection of the carboxylic acid, followed by Boc deprotection and subsequent polymerization of the resulting amino acid.

polymer_synthesis start 3-(1-Boc-piperidin-4-yl) propionic acid esterification Esterification (e.g., with Benzyl alcohol) start->esterification deprotection Boc Deprotection (TFA in DCM) esterification->deprotection polymerization Polycondensation deprotection->polymerization Heat, catalyst polyamide Polyamide with pendant piperidine polymerization->polyamide

Figure 3: Hypothetical polyamide synthesis.

Application Note 3: A Versatile Linker for PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the two ligands is a critical component of a PROTAC, and piperidine-containing linkers are often used to impart conformational rigidity, which can improve the efficacy of the PROTAC. 3-(1-Boc-piperidin-4-yl)propionic acid is an excellent starting material for the synthesis of such linkers.

PROTAC Synthesis Workflow

The following is a representative workflow for the synthesis of a PROTAC using 3-(1-Boc-piperidin-4-yl)propionic acid as a key part of the linker.

protac_synthesis start 3-(1-Boc-piperidin-4-yl) propionic acid couple_e3 Couple to E3 Ligase Ligand start->couple_e3 Amide Coupling deprotect_boc Boc Deprotection couple_e3->deprotect_boc TFA/DCM deprotected_linker Deprotected Linker- E3 Ligase Ligand deprotect_boc->deprotected_linker couple_poi Couple to POI Ligand deprotected_linker->couple_poi Amide Coupling protac Final PROTAC couple_poi->protac

Sources

Application Notes and Protocols for 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional molecule of significant utility in medicinal chemistry and pharmaceutical development. Its structure, featuring a carboxylic acid and a Boc-protected piperidine nitrogen, makes it an invaluable building block for introducing a piperidine moiety into a target molecule. The piperidine ring is a common scaffold in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group allows for the selective reaction of the carboxylic acid, followed by the deprotection of the nitrogen to enable further functionalization.

This guide provides a comprehensive overview of the key applications of 3-(1-Boc-piperidin-4-yl)propionic acid, with a focus on detailed, field-proven protocols for its use in amide bond formation and subsequent Boc deprotection. These procedures are fundamental to its application as a linker in areas such as PROTAC (Proteolysis Targeting Chimera) development and as a structural component in the synthesis of complex bioactive molecules.[1][2]

Core Applications

The primary utility of 3-(1-Boc-piperidin-4-yl)propionic acid lies in its role as an intermediate in multi-step organic syntheses. Key applications include:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory agents.[1][2]

  • Peptide Synthesis: This molecule is frequently incorporated as a building block in peptide chemistry to create more complex and stable peptide structures.[1][2]

  • Neuroscience Research: The inherent piperidine structure is valuable for developing ligands for neurotransmitter systems, aiding in the study of neurological disorders.[1][2]

  • Bioconjugation: The functional groups of this compound facilitate its conjugation to biomolecules, which is essential for creating targeted drug delivery systems.[1]

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of 3-(1-Boc-piperidin-4-yl)propionic acid is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
CAS Number 154775-43-6
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White powder
Melting Point 99-109 °C
Purity ≥ 98% (HPLC)
Storage Conditions Store at 0-8 °C

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the two most common synthetic transformations involving 3-(1-Boc-piperidin-4-yl)propionic acid: amide bond formation via EDC/NHS coupling and Boc group deprotection.

Protocol 1: Amide Bond Formation using EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of 3-(1-Boc-piperidin-4-yl)propionic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then readily reacts with a primary amine to form an amide bond.

Mechanism Overview: The reaction proceeds in two main steps. First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS to form a more stable, amine-reactive NHS ester. The NHS ester then reacts with a primary amine to yield the desired amide product.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step reagent 3-(1-Boc-piperidin-4-yl)propionic acid activated_ester NHS-activated ester intermediate reagent->activated_ester EDC/NHS activation edc_nhs EDC + NHS (in anhydrous DMF or DCM) product Amide Product activated_ester->product Amine coupling amine Primary Amine (R-NH2) amine->product

Caption: Workflow for EDC/NHS mediated amide coupling.

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Primary amine of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 0.1 M MES buffer (pH 4.5-6.0) for aqueous reactions

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Preparation: In a round-bottom flask, dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1 equivalent) in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the stirred solution at room temperature. Allow the activation to proceed for 15-30 minutes.

  • Coupling: Add the primary amine (1 equivalent) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the salt.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard and highly effective method for removing the Boc protecting group from the piperidine nitrogen using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Mechanism Overview: The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is protonated by TFA, which weakens the tert-butyl-oxygen bond. This leads to the cleavage of this bond, forming a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1]

Boc_Deprotection_Workflow start_material Boc-protected Piperidine Derivative deprotection Acid-catalyzed cleavage start_material->deprotection Add reagents reagents TFA in DCM (0°C to RT) reagents->deprotection workup Neutralization (e.g., NaHCO3) & Extraction deprotection->workup Reaction completion product Deprotected Piperidine (free amine) workup->product Isolation

Caption: Workflow for Boc deprotection using TFA.

Materials:

  • N-Boc-piperidine derivative (product from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation: Dissolve the N-Boc-piperidine derivative (1 equivalent) in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.[1]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.[1]

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralization and Extraction:

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[1]

    • Extract the aqueous layer three times with DCM or another suitable organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.[1]

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Incomplete Amide Coupling Insufficient activation time or inactive coupling reagents.Ensure EDC and NHS are fresh and anhydrous. Increase activation time or reaction time.
Steric hindrance from the amine or carboxylic acid.Consider using a more potent coupling agent like HATU or HOBt.
Low Yield in Boc Deprotection Incomplete reaction.Increase the reaction time or the equivalents of TFA.[1]
Product loss during work-up.Ensure complete neutralization and perform multiple extractions.
Side Reactions Presence of other acid-sensitive functional groups during deprotection.Consider alternative, milder deprotection methods if other acid-labile groups are present.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a highly valuable and versatile building block in contemporary organic synthesis and drug discovery. The robust and reliable protocols for amide bond formation and Boc deprotection detailed in this guide provide a solid foundation for its successful implementation in a variety of synthetic strategies. Careful attention to reaction conditions, reagent quality, and purification techniques will ensure high yields and purity of the desired products, facilitating the advancement of research and development in the pharmaceutical and chemical sciences.

References

Sources

Application Notes and Protocols: Functionalization Techniques for 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a piperidine ring, a common motif in a vast array of clinically approved drugs due to its favorable pharmacokinetic properties, and a propionic acid side chain.[3] The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group that allows for selective deprotection and subsequent functionalization.[1] This strategic design makes it a valuable building block for creating complex molecules with tailored biological activities.[1][2][4]

This guide provides an in-depth exploration of the key functionalization techniques for this versatile scaffold, with a primary focus on the elaboration of the carboxylic acid moiety and the subsequent manipulation of the piperidine nitrogen. The protocols and discussions herein are grounded in established chemical principles and aim to provide researchers with the practical knowledge to effectively utilize this compound in their synthetic endeavors.

Core Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of 3-(1-Boc-piperidin-4-yl)propionic acid is paramount for its successful application.

PropertyValueSource
CAS Number 154775-43-6[1][2]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance White powder[1]
Melting Point 99-109 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage 0-8 °C[1]

Part 1: Functionalization of the Carboxylic Acid Moiety - Amide Bond Formation

The carboxylic acid group is the primary site for initial functionalization, most commonly through the formation of an amide bond. This reaction is a cornerstone of medicinal chemistry, as the amide linkage is a key structural feature in peptides, proteins, and a multitude of synthetic drugs.[5][6]

The Rationale for Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient. This is due to a competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[7][8] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[7][9] This is typically achieved using coupling reagents.

Workflow for Amide Bond Formation

The general workflow for the amide coupling of 3-(1-Boc-piperidin-4-yl)propionic acid with a primary or secondary amine is depicted below. This process involves the activation of the carboxylic acid followed by nucleophilic attack from the amine.

G cluster_reactants Reactants cluster_process Process Carboxylic_Acid 3-(1-Boc-piperidin-4-yl)propionic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Primary or Secondary Amine (R-NH2) Reaction Nucleophilic Attack by Amine Amine->Reaction Coupling_Reagent e.g., EDC, HATU, PyBOP Coupling_Reagent->Activation Base e.g., DIPEA, Et3N Base->Activation Solvent Anhydrous DMF or DCM Solvent->Activation Activation->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Amide Product Workup->Product

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][10] HOBt is often added to suppress side reactions and minimize racemization, particularly when coupling chiral amines.[9]

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent known for its rapid reaction times and its ability to couple sterically hindered substrates with minimal racemization.[11][12]

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • 5% Lithium chloride (LiCl) solution (optional, for workup)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers and wash with 5% LiCl solution (to remove residual DMF) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent can significantly influence the outcome of the reaction. Below is a summary of commonly used reagents for the functionalization of 3-(1-Boc-piperidin-4-yl)propionic acid.

Coupling ReagentClassAdvantagesDisadvantages
DCC/DIC CarbodiimideInexpensive, effective for many substrates.[11][12]Byproduct (DCU) can be difficult to remove, potential for racemization.[11]
EDC CarbodiimideWater-soluble byproduct, easy workup.[10][12]Can be less reactive than other reagents.
HBTU/TBTU Aminium/UroniumGood reactivity, stable solutions.Can cause guanidinylation of the amine.
HATU Aminium/UroniumHighly reactive, low racemization, effective for hindered substrates.[11][12]More expensive.
PyBOP PhosphoniumHigh reactivity, does not cause guanidinylation.Solutions in DMF have limited stability.

Part 2: Functionalization of the Piperidine Nitrogen

Following the successful functionalization of the carboxylic acid, the Boc protecting group on the piperidine nitrogen can be removed to allow for further derivatization. This sequential approach is a cornerstone of building molecular complexity.

Boc Deprotection: Unveiling the Reactive Amine

The Boc group is stable under a wide range of conditions but is readily cleaved under acidic conditions.[13] Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane are the most commonly employed reagents for this transformation.[14]

G Start Boc-Protected Amide Derivative Reagent Acidic Conditions (e.g., TFA/DCM or HCl/dioxane) Start->Reagent Deprotection Product Deprotected Piperidine Salt Reagent->Product Neutralization Basification (e.g., NaHCO₃, Et₃N) Product->Neutralization Final_Product Free Secondary Amine Neutralization->Final_Product

Caption: Workflow for Boc deprotection and subsequent neutralization.

Protocol 3: Boc Deprotection with TFA

Materials:

  • Boc-protected amide derivative (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution or a tertiary amine base

Procedure:

  • Dissolve the Boc-protected amide derivative in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting trifluoroacetate salt can often be used directly in the next step or neutralized.

  • To obtain the free amine, dissolve the residue in a suitable solvent and carefully add a base (e.g., saturated NaHCO₃ solution or a tertiary amine like Et₃N) until the pH is basic.

  • Extract the free amine with an appropriate organic solvent.

Subsequent Functionalization of the Piperidine Nitrogen

Once deprotected, the secondary amine of the piperidine ring is available for a wide range of transformations, including:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides.

The choice of reaction will be dictated by the desired final compound and the overall synthetic strategy.

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is a highly valuable and versatile building block in contemporary drug discovery and organic synthesis.[1][2] Its orthogonal protecting group strategy allows for the selective and sequential functionalization of both the carboxylic acid and the piperidine nitrogen. A thorough understanding of amide coupling methodologies and Boc deprotection protocols, as detailed in this guide, is essential for harnessing the full synthetic potential of this important scaffold. The protocols provided herein serve as a robust starting point for researchers, and careful optimization of reaction conditions will be key to achieving high yields and purity in the synthesis of novel and complex molecular entities.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
  • J&K Scientific. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid | 154775-43-6.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond....
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Blago Fund. (n.d.). 3-(1-Fmoc-piperidin-4-yl)propionic acid.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid. This valuable building block is a cornerstone in pharmaceutical development, particularly for peptide synthesis and neuroscience research, due to its unique structural features that allow for selective chemical modifications.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during its synthesis.

Synthetic Overview: Common Pathways

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is typically achieved through a multi-step sequence. The most prevalent and reliable strategies involve either the hydrogenation of a pyridine precursor or, more favorably, the reduction of a piperidylidene intermediate. The latter route is often preferred as it avoids the harsh conditions required to saturate the highly stable aromatic pyridine ring.

Below is a diagram illustrating a common and efficient synthetic workflow.

Synthetic_Workflow cluster_0 Synthetic Pathway cluster_1 Key Stages A 3-(1-(tert-butoxycarbonyl)- 4-piperidylidene)propionic acid B 3-(1-Boc-piperidin-4-yl)propionic acid A->B H₂, Pd/C (Mild Hydrogenation) C Ethyl 4-pyridinepropanoate D Ethyl 3-(piperidin-4-yl)propanoate C->D H₂, Catalyst (Pt, Rh) (Forced Hydrogenation) E Ethyl 3-(1-Boc-piperidin-4-yl)propanoate D->E Boc₂O, Base (N-Boc Protection) E->B NaOH or LiOH (Saponification) k1 Reduction k2 Protection k3 Hydrolysis

Caption: Common synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, organized by reaction type.

Section 1: Hydrogenation Reactions

Hydrogenation is a critical step, and its success depends heavily on the substrate. Reducing a pyridine ring is significantly more challenging than reducing an exocyclic double bond.

Q1: My hydrogenation of the pyridine precursor (e.g., ethyl 4-pyridinepropanoate) is failing or showing very low conversion. What's wrong?

A1: The catalytic hydrogenation of pyridine rings is notoriously difficult due to the aromatic stability of the heterocycle.[3] The reaction often requires high pressures and temperatures, which may not be achievable in standard laboratory glassware.[3]

  • Catalyst Choice & Loading: Standard catalysts like Palladium on Carbon (Pd/C) may be insufficient. Rhodium (Rh) and Platinum (Pt) catalysts are often more effective for this transformation.[4] Ensure the catalyst is fresh and not poisoned. The nitrogen atom in pyridine can act as a Lewis base and poison the catalyst surface.[5]

  • Reaction Conditions: High pressures (50-100 bar) and elevated temperatures (60-100 °C) are frequently necessary to achieve full conversion.[3]

  • Acidic Additives: The reaction can sometimes be facilitated by adding an acid, which protonates the pyridine nitrogen, making the ring more susceptible to reduction.[6][7] However, this can complicate the workup and is not compatible with acid-sensitive functional groups.

  • Alternative Route: If feasible, consider the alternative synthesis starting from 3-(1-(t-butoxycarbonyl)-4-piperidylidene)propionic acid. The hydrogenation of the exocyclic double bond in this substrate is much more straightforward and can be accomplished under mild conditions (e.g., 10% Pd/C, 50 psi H₂, EtOAc solvent at room temperature).[8]

Troubleshooting_Hydrogenation Start Low/No Hydrogenation of Pyridine Ring CheckCatalyst Is the catalyst appropriate? (Rh, Pt > Pd) Start->CheckCatalyst Solution3 Consider acidic additive (e.g., H₂SO₄). Start->Solution3 Optional Strategy CheckConditions Are conditions harsh enough? (High P, High T) CheckCatalyst->CheckConditions Yes Solution1 Switch to Rh/C or PtO₂. CheckCatalyst->Solution1 No CheckPurity Are starting materials pure? (Catalyst poisons?) CheckConditions->CheckPurity Yes Solution2 Increase H₂ pressure and/or temperature. CheckConditions->Solution2 No Solution4 Purify starting material. CheckPurity->Solution4 No Alternative Consider alternative synthesis from piperidylidene precursor. CheckPurity->Alternative Yes

Caption: Decision workflow for troubleshooting pyridine hydrogenation.

Section 2: N-Boc Protection

The introduction of the tert-butoxycarbonyl (Boc) group is a standard procedure but requires careful control to ensure high yield and purity.

Q2: My N-Boc protection reaction is incomplete, even after several hours. How can I improve the yield?

A2: Incomplete reactions are common and can usually be resolved by optimizing the reaction conditions.

  • Reagent Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.3 equivalents, to drive the reaction to completion.[9]

  • Base and Solvent: The reaction requires a base to neutralize the acid generated.[9] Triethylamine (TEA) or sodium bicarbonate are common choices. The solvent should fully dissolve your piperidine starting material; Dichloromethane (DCM), tetrahydrofuran (THF), and dioxane/water mixtures are effective.[9]

  • Reagent Quality: Boc anhydride is sensitive to moisture and can hydrolyze over time, reducing its effectiveness. Always use fresh or properly stored Boc₂O.[9]

Q3: I see two product spots on my TLC analysis after Boc protection. What is the second product?

A3: The presence of a second, typically less polar (higher Rf), product spot often indicates the formation of a di-Boc species, where a second Boc group has been added. This can happen if a large excess of Boc anhydride is used or if the reaction temperature is too high.[9] To minimize this, use a controlled amount of Boc₂O (1.0-1.1 equivalents) and consider running the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[9]

ParameterRecommendation for Incomplete ReactionRecommendation to Avoid Side ProductsRationale
Boc₂O Equivalents Increase to 1.1–1.3 eq.Use 1.0–1.1 eq.Drives reaction vs. prevents over-protection.
Temperature Allow warming to room temperature.Maintain at 0 °C to RT.Increases rate vs. improves selectivity.
Base Ensure ≥1 eq. of base (e.g., TEA) is present.Use a non-nucleophilic base.Neutralizes acid byproduct to push equilibrium.
Reaction Time Extend time and monitor by TLC.Monitor closely to avoid byproduct formation.Ensures full conversion of starting material.
Section 3: Ester Hydrolysis (Saponification)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. The primary challenge here is to cleave the ester without removing the acid-sensitive Boc protecting group.

Q4: My saponification reaction is very slow. Can I heat it?

A4: Yes, gentle heating (e.g., 40-50 °C) can accelerate the hydrolysis. The reaction is typically performed using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent mixture such as THF/water or methanol/water. LiOH is often preferred as it can lead to cleaner reactions.

Q5: I am losing the Boc group during the acidic workup. How can I prevent this?

A5: This is a critical issue. The Boc group is highly labile under strong acidic conditions.[10][11] During workup, after the base is consumed, you must neutralize the solution and then acidify it to protonate the carboxylate salt, causing the final product to precipitate or become extractable into an organic solvent.

  • Incorrect: Do not add a strong acid like concentrated HCl directly to the basic reaction mixture. The localized high acidity will rapidly cleave the Boc group.

  • Correct: Cool the reaction mixture in an ice bath. Slowly add a milder acid, such as 1M HCl, a saturated solution of sodium bisulfate (NaHSO₄), or 10% citric acid, with vigorous stirring. Monitor the pH carefully, acidifying only to pH ~4-5. This is usually sufficient to protonate the carboxylic acid without significantly affecting the Boc group.

Q6: My product is difficult to extract after acidification. What can I do?

A6: If the product is partially soluble in water or forms an emulsion, add a sufficient amount of brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, "salting out" the organic product and making it less soluble, which improves extraction efficiency into solvents like ethyl acetate or DCM.

Detailed Experimental Protocols

Protocol 1: Hydrogenation of 3-(1-(tert-butoxycarbonyl)-4-piperidylidene)propionic acid[8]
  • To a solution of 3-(1-(t-butoxycarbonyl)-4-piperidylidene)propionic acid (1.0 eq.) in ethyl acetate (approx. 0.4 M), add 10% Palladium on Carbon (10% w/w).

  • Seal the reaction vessel and purge with nitrogen, then place it under a hydrogen atmosphere (50 psi).

  • Stir the mixture vigorously at room temperature for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, 3-(1-Boc-piperidin-4-yl)propionic acid, which can be purified further if necessary.

Protocol 2: Saponification of Ethyl 3-(1-Boc-piperidin-4-yl)propanoate
  • Dissolve the ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC. Gentle warming to 40 °C can be applied if the reaction is slow.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 4-5 by the slow, dropwise addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the final product.

References

  • Lin, S., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid.
  • YouTube. (2020). Catalytic hydrogenation of Pyridine derivatives | Detailed discussions.
  • ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters.
  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.

Sources

Technical Support Center: Purification of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for "3-(1-Boc-piperidin-4-yl)propionic acid." This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this versatile building block. As a key intermediate in pharmaceutical development and peptide synthesis, achieving high purity is critical for downstream success.[1][2] This guide explains the causality behind common purification challenges and offers field-proven protocols to resolve them.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My final product is an impure, sticky oil or wax instead of a white solid. What's causing this and how can I fix it?

This is the most common challenge, known as "oiling out." It occurs when the compound separates from the solution as a liquid phase instead of a crystalline solid.[3][4]

Primary Causes:

  • High Impurity Load: Significant amounts of impurities depress the melting point of the compound, causing it to liquefy at the temperature of crystallization.[4] Common impurities include residual solvents, unreacted starting materials, or by-products from the synthesis.

  • Supersaturation: The solution is too concentrated or cooled too quickly, causing the compound to crash out of solution as a disordered, supercooled liquid before it has time to form an ordered crystal lattice.[5]

  • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound, or the solvent may be too "good," preventing precipitation.[3][6]

Solutions & Protocols:

If your product has oiled out, the primary goal is to remove the impurities that are preventing crystallization.

Solution A: Purification via Acid-Base Extraction

This classical technique is highly effective for isolating carboxylic acids from neutral or basic impurities.[7] The principle relies on converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt, allowing for separation.[7]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.[8]

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Use a volume roughly equal to the organic layer. Stopper the funnel, invert gently, and vent frequently to release pressure from CO₂ evolution. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. The desired compound is now the sodium salt, dissolved in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract.[8] The organic layer, containing neutral impurities, can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with litmus paper).[8] Your pure product should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water to remove inorganic salts.[8]

  • Drying: Dry the purified solid under high vacuum to remove residual water.

Solution B: Re-purification by Column Chromatography

If acid-base extraction is insufficient, column chromatography provides a higher degree of separation based on polarity.[9]

General Guidance for Chromatography:

  • Stationary Phase: Standard silica gel is appropriate.

  • Mobile Phase (Eluent): A gradient system of Hexanes/Ethyl Acetate is a good starting point. To improve the peak shape of the acidic compound, it is often beneficial to add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[8]

  • Procedure: Start with a low polarity mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 50:50). The less polar impurities will elute first, followed by your desired product. Combine the pure fractions (identified by TLC) and remove the solvent with a rotary evaporator.

Question 2: My yield is very low after recrystallization. Where did my product go?

Low yield from recrystallization is typically caused by one of two issues.

Primary Causes & Solutions:

  • Using Too Much Solvent: This is the most frequent error.[3] The compound remains dissolved in the "mother liquor" even after cooling because the solution is not saturated.

    • Solution: Place the flask back on the heat source and carefully boil off a portion of the solvent to concentrate the solution. Allow it to cool slowly again.[4]

  • Premature Crystallization During Hot Filtration: If the solution cools while being filtered to remove insoluble impurities, the product will crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the filtration step and perform the filtration as quickly as possible to prevent cooling.[8]

Question 3: The solution is clear after cooling, but no crystals have formed.

This indicates the solution is supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.[3] Crystallization requires a nucleation event to begin.

Solutions to Induce Crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[3][4]

  • Seeding: Add a tiny crystal of pure product (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[3] If you don't have a seed crystal, try dipping the glass rod into the solution, removing it to let the solvent evaporate, and then re-inserting the rod with its coating of microcrystals.

  • Deep Cooling: If the above methods fail, place the flask in an ice-salt bath for a short period.[3] However, be aware that rapid cooling can sometimes lead to the precipitation of impurities.

Frequently Asked Questions (FAQs)

What are the most likely impurities in my crude 3-(1-Boc-piperidin-4-yl)propionic acid?

Impurities often stem from the synthetic route. Common contaminants can include:

  • Unreacted Starting Materials: Such as the corresponding ester precursor or piperidine derivatives.

  • By-products of the Boc Group: The Boc (tert-butoxycarbonyl) protecting group is acid-labile.[10] Trace amounts of acid can lead to premature deprotection. Excess Boc-anhydride (Boc₂O) from the protection step can also be a persistent impurity.[]

  • Side-Reaction Products: Depending on the synthesis, side-chain modifications or dimer formation can occur.[12]

What is a good solvent system for recrystallizing this compound?

A good solvent system is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For 3-(1-Boc-piperidin-4-yl)propionic acid, which is a moderately polar solid, consider the following systems.

Solvent SystemTypePolarityNotes
Ethyl Acetate / Hexanes Co-solventMed / LowDissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. Re-heat to clarify and cool slowly.
Isopropanol / Water Co-solventHigh / HighDissolve in minimal hot isopropanol, then add water as the anti-solvent.[13] Good for polar compounds.
Toluene SingleLowCan be effective if impurities have very different polarity.[14]
How can I confirm the purity of my final product?

Multiple analytical techniques should be used for confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the chemical structure and can reveal the presence of impurities by showing unexpected peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides both a purity assessment (from the LC chromatogram) and mass confirmation of the desired compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.

Visual Workflow Guides

The following diagrams illustrate the decision-making process for purification.

start Crude Product (Oil or Impure Solid) dissolve Dissolve in EtOAc in Separatory Funnel start->dissolve wash_base Extract with aq. NaHCO3 (Repeat 2x) dissolve->wash_base separate Separate Layers wash_base->separate organic_layer Organic Layer (Neutral Impurities) Discard separate->organic_layer Contains aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer Contains acidify Cool in Ice Bath Acidify with 6M HCl to pH 2-3 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter pure_solid Pure Solid Product filter->pure_solid

Caption: Workflow for Purification by Acid-Base Extraction.

start Product is Impure 'Oiled Out' is_acidic Is the main impurity neutral or basic? start->is_acidic acid_base Perform Acid-Base Extraction is_acidic->acid_base  Yes   chromatography Purify by Column Chromatography is_acidic->chromatography No / Unsure recrystallize Attempt Recrystallization acid_base->recrystallize chromatography->recrystallize check_purity Check Purity (NMR, LC-MS) recrystallize->check_purity success Pure Crystalline Product check_purity->success  Yes   fail Still Impure check_purity->fail  No   fail->chromatography

Caption: Troubleshooting Logic for "Oiling Out" Issues.

References
  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. BenchChem.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (2025). Oiling out issues during the crystallization of (S)-2-amino-2-phenylacetamide and solutions. BenchChem.
  • BenchChem. (2025). Troubleshooting crystallization and oiling out of long-chain diols. BenchChem.
  • Unknown. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
  • J&K Scientific. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid | 154775-43-6.
  • Sharma, P., et al. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Journal of Pharmaceutical and Applied Chemistry.

Sources

Technical Support Center: 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(1-Boc-piperidin-4-yl)propionic acid (CAS: 154775-43-6). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during its use, providing expert insights and robust troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and reactive sites of 3-(1-Boc-piperidin-4-yl)propionic acid?

A: This molecule possesses two primary functional regions dictating its reactivity:

  • The Carboxylic Acid Moiety (-COOH): This is the primary site for coupling reactions, most commonly for the formation of amide bonds. Its reactivity is standard for an aliphatic carboxylic acid.

  • The Boc-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[1] Its purpose is to temporarily render the secondary amine of the piperidine ring unreactive, allowing for selective chemistry at the carboxylic acid.[2] The stability of this group is a critical consideration in all reaction and purification steps.

Q2: What is the primary application of this reagent?

A: Its most common application is as a linker or building block in the synthesis of more complex molecules, particularly in pharmaceutical development.[2][3] It is frequently used in peptide chemistry and bioconjugation to introduce a flexible, non-aromatic piperidine-based spacer between two other molecular fragments.[3][4]

Q3: Which amide coupling reagents are most effective with this acid?

A: Standard peptide coupling reagents work well. The choice often depends on scale, cost, and the sensitivity of the amine coupling partner. Common choices include:

  • Carbodiimides: EDC (or DCC) activated with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). This is a cost-effective and widely used method.[5][6]

  • Uronium/Aminium Reagents: HATU, HBTU, or COMU. These are often more potent and faster than carbodiimides, making them ideal for sterically hindered or less nucleophilic amines.[7][8]

  • Phosphonium Reagents: PyBOP is another highly effective reagent, particularly known for low racemization risk.[8]

Q4: What is the primary instability or critical vulnerability of this molecule during a reaction?

A: The acid-lability of the Boc protecting group is the molecule's principal vulnerability.[1] Unintentional exposure to acidic conditions—even mild ones—during the reaction, workup, or purification can lead to premature deprotection. This generates a free secondary amine on the piperidine ring, which can then compete in the reaction, leading to undesired side products and complicating purification.[1][9]

Troubleshooting Guide: Amide Coupling Reactions

This section addresses the most common issues encountered when coupling 3-(1-Boc-piperidin-4-yl)propionic acid with an amine partner (R-NH₂).

Problem 1: Low or No Amide Product Yield
Q: My EDC/NHS coupling reaction is inefficient, resulting in a low yield of my desired amide. What are the likely causes and how can I fix them?

A: Low yield is a multifaceted problem. The root cause can typically be traced to one of five key areas: reaction pH, reagent integrity, buffer interference, steric hindrance, or reactant aggregation. A systematic approach is the best way to diagnose the issue.

Below is a summary of common causes and the corresponding corrective actions.

Potential Cause Explanation & Causality Recommended Solution
Incorrect pH The EDC/NHS reaction is a two-stage process with conflicting pH optima. Stage 1 (Activation): EDC-mediated activation of the carboxylic acid to the O-acylisourea intermediate is most efficient in a slightly acidic environment (pH 4.5–6.0).[5][6] Stage 2 (Coupling): The reaction of the NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0–8.5).[5][6] Running the entire reaction at a single, non-optimal pH will drastically reduce efficiency.Implement a two-step, pH-adjusted protocol . 1. Perform the initial activation step in an acidic buffer like 0.1 M MES at pH 5-6 for 15-30 minutes.[5][6] 2. Add the amine and adjust the pH to 7.2-7.5 with a non-nucleophilic base or buffer like PBS for the coupling step.[6]
Inactive Reagents EDC and NHS are highly sensitive to moisture.[10] If they have been stored improperly or exposed to ambient humidity, they will hydrolyze and become inactive, failing to activate the carboxylic acid.Always use fresh, high-quality reagents. Store EDC and NHS in a desiccator at -20°C.[10] Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions of EDC and NHS immediately before use.[10]
Buffer Interference Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete in the reaction. Amine-containing buffers will react with and quench the NHS-ester, while carboxylate buffers will be activated by EDC.[5][6]Use non-interfering buffers. MES is excellent for the activation step, and PBS or Borate buffer are suitable for the coupling step.[6]
Steric Hindrance The piperidine ring, while not excessively large, can present steric bulk. If your amine coupling partner is also sterically hindered (e.g., a secondary amine or an aniline with ortho-substituents), the reaction rate can be very slow.[7]For challenging couplings, switch to a more potent coupling reagent system like HATU/DIPEA or PyBOP/DIPEA in a polar aprotic solvent like DMF or NMP. These reagents generate more reactive activated esters.[7][8]
Aggregation Particularly in solid-phase peptide synthesis (SPPS) or with hydrophobic coupling partners, reactants can aggregate, leading to poor solvation and incomplete reactions.[11][12]Improve solvation by using dipolar aprotic solvents like DMF or NMP.[11] For very difficult cases, consider adding chaotropic salts (e.g., LiCl) or using specialized solvents.
Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low reaction yield.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Check Reagents Are EDC/NHS fresh and stored properly? start->check_reagents check_ph 2. Check pH Are you using a two-step pH protocol (acidic then basic)? check_reagents->check_ph [ Reagents OK ] solution_reagents Use fresh, dry reagents. Prepare solutions immediately before use. check_reagents->solution_reagents [ No ] check_buffer 3. Check Buffer Is your buffer non-interfering (e.g., MES, PBS)? check_ph->check_buffer [ pH Protocol OK ] solution_ph Adopt a two-step protocol: 1. Activate at pH 5-6 (MES). 2. Couple at pH 7.2-7.5 (PBS). check_ph->solution_ph [ No ] check_sterics 4. Assess Steric Hindrance Is the amine partner bulky? check_buffer->check_sterics [ Buffer OK ] solution_buffer Switch to MES, PBS, or Borate buffer. check_buffer->solution_buffer [ No ] solution_sterics Use a more potent coupling reagent like HATU or PyBOP. check_sterics->solution_sterics [ Yes, hindered ] Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Side Reaction A: Accidental Deprotection cluster_side2 Side Reaction B: N-Acylurea Formation start_acid Boc-Pip-COOH activated_ester Activated Ester (e.g., NHS-Ester) start_acid->activated_ester EDC/NHS deprotected_acid Deprotected Acid H-Pip-COOH start_acid->deprotected_acid Stray Acid (H+) o_acylisourea O-Acylisourea Intermediate start_acid->o_acylisourea + EDC product Desired Amide Boc-Pip-CO-NHR activated_ester->product + R-NH2 dimer Dimer / Polymer deprotected_acid->dimer Self-Condensation o_acylisourea->activated_ester NHS n_acylurea N-Acylurea Byproduct o_acylisourea->n_acylurea Rearrangement (No NHS/HOBt)

Caption: Comparison of the desired reaction pathway versus common side reactions.
  • Side Reaction A: Accidental Boc Deprotection

    • Mechanism: If the reaction medium becomes too acidic (e.g., from an acidic coupling partner salt without added base, or during an acidic workup), the Boc group is cleaved. [1][9]This generates isobutylene, carbon dioxide, and the free secondary amine of the piperidine ring.

    • Consequences: The newly formed free amine is nucleophilic. It can react with the activated ester of another molecule, leading to dimerization or polymerization. It can also compete with your desired amine, leading to a complex mixture of products.

    • Prevention: Maintain strict pH control. Ensure any amine coupling partners provided as salts (e.g., hydrochlorides) are neutralized with a non-nucleophilic base like DIPEA or NMM before or during the reaction. Use a gentle, non-acidic workup.

  • Side Reaction B: N-Acylurea Formation

    • Mechanism: This is a classic side reaction of carbodiimide (EDC) couplings. The initially formed O-acylisourea intermediate is highly reactive. If a nucleophile (like your amine or NHS) doesn't react with it quickly, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct. [8] * Consequences: This side reaction consumes your starting acid and coupling reagent, lowering the yield of the desired product. The N-acylurea byproduct can also be difficult to remove chromatographically.

    • Prevention: This is the primary reason for using additives like NHS or HOBt. These additives rapidly convert the O-acylisourea to a more stable activated ester (NHS-ester or HOBt-ester), which is less prone to rearrangement and effectively outcompetes the side reaction. [8]Always use at least one equivalent of NHS or HOBt with EDC.

  • Side Reaction C: Tert-butylation

    • Mechanism: When the Boc group is cleaved by acid, it generates a tert-butyl cation (t-Bu+). [1]This cation is an electrophile and can alkylate any sufficiently nucleophilic sites on your starting materials or products, particularly electron-rich aromatic rings or heteroatoms like sulfur. [1] * Consequences: Formation of t-butylated impurities that can be difficult to identify and separate.

    • Prevention: The best prevention is to avoid Boc deprotection in the first place. If acidic conditions are unavoidable (e.g., for intentional deprotection), include a "scavenger" like triisopropylsilane (TIS) or anisole in the reaction to trap the t-butyl cation. [1]

Validated Experimental Protocols

Protocol 1: Standard EDC/NHS Amide Coupling

This protocol employs a two-step pH change for optimal efficiency and minimal side reactions.

  • Dissolution & Activation (pH 5.5):

    • Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in a suitable solvent (e.g., DMF or a mixture of DCM/DMF).

    • Add N-hydroxysuccinimide (NHS) (1.2 eq).

    • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq). Note: Some protocols recommend adding EDC to an acidic buffered solution (e.g., MES at pH 5.5) to ensure optimal activation. [5][6] * Stir the mixture at room temperature for 30 minutes to allow for the formation of the NHS-activated ester.

  • Coupling (pH 7.5-8.0):

    • In a separate flask, dissolve your amine (R-NH₂) (1.1 eq) in the reaction solvent. If your amine is a hydrochloride or other salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to neutralize it.

    • Add the amine solution to the activated ester solution from Step 1.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Workup & Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove excess amine and DIPEA, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted starting acid and NHS, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient).

Protocol 2: Acidic Boc-Deprotection

This protocol is for the intentional removal of the Boc group after the amide has been successfully formed.

  • Dissolution:

    • Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM).

    • Optional: If your substrate contains other sensitive functional groups prone to alkylation, add a scavenger like Triisopropylsilane (TIS) (1-2 eq). [1]

  • Deprotection:

    • Add Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: Co-evaporation with toluene can help remove residual TFA.

    • The resulting product will be the TFA salt of the free piperidine amine. It can be used as is for subsequent reactions or neutralized.

    • To obtain the free base, dissolve the crude salt in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the deprotected product.

References
  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. (n.d.). Benchchem.
  • Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide. (2025). Benchchem.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). Benchchem.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • 3-(1-Boc-piperidin-4-yl)propionic acid. (n.d.). Chem-Impex.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure. (n.d.). Merck Millipore.
  • 3-(1-Boc-piperidin-4-yl)propionic acid | 154775-43-6. (n.d.). J&K Scientific.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • 3-(1-Fmoc-piperidin-4-yl)propionic acid. (n.d.). Chem-Impex.
  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.

Sources

Technical Support Center: Optimizing the Synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this versatile building block. 3-(1-Boc-piperidin-4-yl)propionic acid is a crucial intermediate in the development of pharmaceuticals, particularly in peptide synthesis and neuroscience research.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize reaction conditions, and significantly improve your reaction yields and product purity.

Visualized Synthetic Workflow

The most common and cost-effective pathway to 3-(1-Boc-piperidin-4-yl)propionic acid involves a three-step sequence starting from a pyridine-based precursor. This workflow presents distinct challenges at each stage, which this guide will address.

Synthetic_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Saponification Start Ethyl 3-(pyridin-4-yl)propanoate Piperidine Ethyl 3-(piperidin-4-yl)propanoate Start->Piperidine H₂, Catalyst (e.g., Rh/C, PtO₂) High Pressure Boc_Piperidine Ethyl 3-(1-Boc-piperidin-4-yl)propanoate Piperidine->Boc_Piperidine (Boc)₂O, Base (e.g., TEA, NaOH) Solvent (e.g., DCM) Final_Product 3-(1-Boc-piperidin-4-yl)propionic acid Boc_Piperidine->Final_Product 1. Base (e.g., NaOH) 2. Acidic Workup (careful pH adjustment)

Caption: Common three-step synthesis of the target compound.

Troubleshooting Guide by Reaction Step

This section addresses specific problems you may encounter during the synthesis.

Part 1: Hydrogenation of the Pyridine Ring

The saturation of a pyridine ring is often the most challenging step due to its aromatic stability.[3][4] Success hinges on the right combination of catalyst, pressure, and temperature.

Question: My hydrogenation reaction is slow or has stalled. How can I improve the conversion rate?

Answer: A stalled hydrogenation is typically due to an inactive catalyst, insufficient pressure/temperature, or catalyst poisoning.

  • Expertise & Causality: The high aromaticity of the pyridine ring requires significant energy to overcome. The nitrogen atom in pyridine and the resulting piperidine product can act as a Lewis base and poison the catalyst surface by strongly binding to the metal centers, preventing further reaction.[4] Acidic additives can protonate the nitrogen, creating a pyridinium salt that is more easily reduced and less likely to poison the catalyst.[5]

  • Troubleshooting Protocol:

    • Catalyst Selection & Handling: Ensure your catalyst (e.g., Pd/C, PtO₂, Rh/C) is fresh. Palladium catalysts can sometimes be less effective for pyridine reduction unless under harsh conditions. Rhodium-based catalysts often show higher activity under milder conditions.[4][6]

    • Increase Pressure and Temperature: Saturation of pyridines often requires elevated pressures (50-100 bar) and temperatures (60-100 °C).[3] Gradually increase these parameters within the safety limits of your equipment.

    • Use an Acidic Additive: The addition of an acid like HCl or H₂SO₄ can dramatically increase the reaction rate.[7] However, this makes the reaction medium corrosive. A common alternative is to perform the reaction in acidic solvents like acetic acid.

    • Solvent Choice: Protic solvents like ethanol, methanol, or acetic acid are generally preferred for this type of hydrogenation.

ParameterStandard ConditionOptimized Condition for Difficult SubstratesRationale
Catalyst 10% Pd/C5% Rh/C or PtO₂Rhodium and Platinum are often more active for N-heterocycle reduction.[6]
Pressure 20-40 bar80-100 barOvercomes the high activation energy of aromatic ring reduction.[3]
Temperature 25-50 °C60-100 °CIncreases reaction kinetics.
Solvent Ethanol / MethanolAcetic Acid or Ethanol with 1.1 eq. HClProtonation of the pyridine nitrogen facilitates reduction and prevents catalyst poisoning.[5]
Part 2: N-Boc Protection

This is a standard protection reaction, but issues can arise from poor solubility, incorrect stoichiometry, or side reactions.

Question: The yield of my Boc-protection is low, and I see multiple products on my TLC plate. What is going wrong?

Answer: Low yields are often due to incomplete reaction or the formation of byproducts. The primary side reaction is the formation of a mixed anhydride between the carboxylate (if present) and Boc-anhydride, which can lead to dimers.[8] While you are protecting an ester in this step, poor solubility of the starting piperidine salt can be a major issue.

  • Expertise & Causality: The reaction relies on the nucleophilic piperidine nitrogen attacking the electrophilic carbonyl of the di-tert-butyl dicarbonate ((Boc)₂O).[9] If the starting material is the hydrochloride salt from the previous step, the free base must be generated in situ for the reaction to proceed. Poor solubility of this salt in common organic solvents can limit the reaction rate.

  • Troubleshooting Protocol:

    • Ensure a Free Base: If your starting material is a salt (e.g., hydrochloride), use at least two equivalents of a base like triethylamine (TEA) – one to neutralize the salt and one to facilitate the reaction. Alternatively, perform a basic aqueous workup after hydrogenation to isolate the free piperidine before protection.

    • Optimize Solvent and Base: For substrates with poor solubility in solvents like dichloromethane (DCM) or THF, using a biphasic system (e.g., DCM/water or dioxane/water) with a base like NaOH or NaHCO₃ can be highly effective.[8] This often improves solubility and drives the reaction to completion.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. A large excess can complicate purification.

    • Purification Tip: Unreacted (Boc)₂O can be removed under high vacuum as it will sublimate over time, simplifying purification.[10]

Troubleshooting_Boc_Protection Start Low Yield in Boc Protection? Check_SM Is starting material a salt (e.g., HCl)? Start->Check_SM Solubility Is the free base poorly soluble? Check_SM->Solubility No Add_Base Action: Use >2 eq. of base (e.g., TEA) or perform basic workup first. Check_SM->Add_Base Yes Change_Solvent Action: Use biphasic system (e.g., Dioxane/H₂O + NaOH). Solubility->Change_Solvent Yes Check_Reagents Action: Check (Boc)₂O quality and use 1.1 eq. Solubility->Check_Reagents No

Caption: Decision tree for troubleshooting N-Boc protection.

Part 3: Ester Hydrolysis (Saponification)

The final step involves hydrolyzing the ethyl ester to the carboxylic acid. The main challenge here is to achieve complete hydrolysis without cleaving the acid-sensitive Boc group.

Question: My yield is low after the acidic workup for the hydrolysis. Did I lose my product?

Answer: It is highly likely that the Boc group was partially or fully cleaved during the acidic workup. The tert-butyl cation generated during Boc deprotection is a key indicator of this side reaction.[9][11]

  • Expertise & Causality: Saponification with a base like NaOH or LiOH is an irreversible reaction that is generally efficient.[12] The problem arises during the subsequent acidification step to protonate the carboxylate salt. The Boc group is notoriously labile under acidic conditions.[11] If the pH drops too low (typically below 3-4) or if a strong acid is used without careful temperature control, you will cleave the Boc group, leading to the formation of 3-(piperidin-4-yl)propionic acid, which has different solubility and will likely be lost during the organic extraction.

  • Troubleshooting Protocol:

    • Drive Saponification to Completion: Use an excess of base (2-4 equivalents of NaOH or LiOH) and heat the reaction (e.g., 50-60 °C) to ensure the ester is fully consumed. Using a co-solvent like methanol or THF with water can help with solubility. Monitor by TLC or LC-MS until no starting material is observed.

    • Perform a Careful Acidic Workup:

      • After the reaction is complete, cool the mixture in an ice bath (0-5 °C).

      • Slowly add a mild acid, such as 1M HCl or a saturated solution of citric acid, dropwise while vigorously stirring.

      • Monitor the pH closely with a pH meter or pH paper. Do not acidify below pH 4-5.

      • Once the desired pH is reached, immediately extract the product with an organic solvent like ethyl acetate or DCM.

    • Isolate the Product: After extraction, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of each reaction step? A1: For all steps, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For the hydrogenation step, monitoring hydrogen uptake on the reaction vessel can also indicate progress.

Q2: My final product is an oil, but I've seen it reported as a solid. How can I crystallize it? A2: 3-(1-Boc-piperidin-4-yl)propionic acid can sometimes be isolated as a thick oil or an amorphous solid. To induce crystallization, try dissolving the oil in a minimal amount of a hot solvent (like ethyl acetate or acetone) and then slowly adding a non-polar solvent (like hexanes or heptane) until turbidity is observed. Let it cool slowly to room temperature, then to 0-4 °C. Scratching the inside of the flask with a glass rod can also help initiate crystallization.

Q3: Are there any major safety considerations for this synthesis? A3: Yes. The hydrogenation step involves flammable hydrogen gas under high pressure and should only be performed in a designated area with the appropriate safety equipment (e.g., a hydrogenation bunker or a properly shielded reactor). Additionally, (Boc)₂O can be an irritant, and strong acids and bases used throughout the synthesis should be handled with appropriate personal protective equipment (PPE).

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Side Reactions.
  • Toriida, M. et al. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Reddit User Discussion. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • ThalesNano. (n.d.).
  • Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid.
  • YouTube. (2020).
  • J&K Scientific. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid | 154775-43-6.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ResearchGate. (2024).
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Chemtips WordPress. (2012).
  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • BenchChem. (n.d.). Improving yield in the multi-step synthesis of (S)-3-Boc-aminopiperidine.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters.
  • Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
  • Chemistry LibreTexts. (2015). The Hydrolysis of Esters.

Sources

Technical Support Center: Improving the Purity of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-(1-Boc-piperidin-4-yl)propionic acid (CAS 154775-43-6), a critical building block in pharmaceutical development, particularly in peptide synthesis and as an intermediate for various bioactive molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound, ensuring high purity for downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your purification strategies. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the integrity and reproducibility of your work.

Troubleshooting Guide: Purification Challenges & Solutions

This section addresses specific issues that may arise during the purification of 3-(1-Boc-piperidin-4-yl)propionic acid, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: Incomplete reaction or presence of starting materials in the final product.

Q: After my synthesis, TLC/LC-MS analysis indicates the presence of unreacted starting materials. How can I improve the reaction completion and subsequent purification?

A: Incomplete reactions are a common challenge. The optimal strategy will depend on the synthetic route employed. A prevalent synthesis method involves the hydrogenation of a precursor like 3-(1-Boc-piperidin-4-yl)acrylic acid.

Root Cause Analysis & Corrective Actions:

  • Catalyst Activity: The hydrogenation catalyst (e.g., Pd/C) may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure & Reaction Time: Insufficient hydrogen pressure or reaction time can lead to incomplete reduction. Consider increasing the pressure (within the safety limits of your apparatus) or extending the reaction time. Monitoring the reaction progress by TLC or LC-MS is crucial.[3]

  • Solvent Choice: The choice of solvent can impact catalyst activity and substrate solubility. Protic solvents like ethanol or methanol are generally effective for hydrogenation.

Workflow for Optimizing Hydrogenation:

Caption: Workflow for troubleshooting incomplete hydrogenation reactions.

Issue 2: Difficulty in removing structurally similar impurities.

Q: My purified product shows persistent minor impurities with similar polarity to the desired compound, making chromatographic separation difficult. What are my options?

A: Structurally similar impurities often co-elute with the product during column chromatography. A multi-pronged approach involving chemical treatment and optimized separation techniques is often necessary.

Expert Recommendations:

  • Acid-Base Extraction: Leverage the carboxylic acid functionality of your product.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic product into the aqueous layer.

    • Neutral impurities will remain in the organic layer.

    • Carefully acidify the aqueous layer with a mild acid (e.g., 1M HCl) to precipitate the pure product.

    • Filter and dry the precipitated solid.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is selecting an appropriate solvent system.

    Solvent SystemSuitability for 3-(1-Boc-piperidin-4-yl)propionic acid
    Ethyl acetate/Hexane Good for inducing crystallization. Dissolve in hot ethyl acetate and add hexane until turbidity is observed, then cool slowly.
    Isopropanol/Water Another effective system. Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy, then allow to cool.
    Toluene Can be used as a single solvent system for recrystallization.

    Protocol for Recrystallization:

    • Dissolve the impure compound in a minimal amount of the chosen hot solvent.

    • If using a two-solvent system, add the anti-solvent slowly until persistent cloudiness is observed.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Issue 3: Partial deprotection of the Boc group during work-up or purification.

Q: I am observing the formation of the deprotected amine, 3-(piperidin-4-yl)propionic acid, as an impurity. How can I prevent this?

A: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[3][4][5] Accidental deprotection can occur during acidic work-up steps or chromatography on silica gel, which is inherently acidic.

Preventative Measures:

  • Avoid Strong Acids: During work-up, use mild acidic solutions (e.g., saturated ammonium chloride) or avoid acidic washes altogether if possible. The Boc group's cleavage is facilitated by the protonation of the carbamate's carbonyl oxygen.[4][6]

  • Neutralize Silica Gel: For column chromatography, it is advisable to use silica gel that has been neutralized. This can be done by preparing a slurry of silica gel in the desired eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%).

  • Alternative Purification Methods: Consider using reversed-phase chromatography (C18 silica) where the mobile phase is typically a mixture of water and acetonitrile or methanol, often with a neutral or slightly acidic modifier like formic acid (at low concentrations).[7]

G cluster_0 Boc Deprotection Pathway Boc-Protected_Amine 3-(1-Boc-piperidin-4-yl)propionic acid Protonation Protonation of Carbonyl (Acidic Conditions) Boc-Protected_Amine->Protonation H+ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Loss of tert-butyl cation Deprotected_Amine 3-(piperidin-4-yl)propionic acid Carbamic_Acid->Deprotected_Amine Decarboxylation (loss of CO2)

Sources

Technical Support Center: A Guide to Handling 3-(1-Boc-piperidin-4-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1-Boc-piperidin-4-yl)propionic acid (CAS 154775-43-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile building block. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Introduction

3-(1-Boc-piperidin-4-yl)propionic acid, also known as N-Boc-4-piperidinepropionic acid, is a valuable bifunctional molecule widely used in medicinal chemistry and peptide synthesis.[1][2] Its structure, featuring a carboxylic acid and a Boc-protected secondary amine within a piperidine ring, makes it an ideal linker or scaffold component in the synthesis of complex target molecules.[1][2] However, like any reagent, its successful application hinges on a clear understanding of its properties and potential pitfalls. This guide will address common mistakes and provide solutions to ensure the integrity and success of your research.

Physical and Chemical Properties at a Glance

For your convenience, here is a summary of the key properties of 3-(1-Boc-piperidin-4-yl)propionic acid.

PropertyValueSource
CAS Number 154775-43-6[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance White powder[1]
Melting Point 99-109 °C[1]
Storage Conditions Store at 0-8 °C[1]

Troubleshooting Guide: Common Experimental Issues

This section is formatted to help you quickly identify and solve specific problems you might be facing in the lab.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling reaction between 3-(1-Boc-piperidin-4-yl)propionic acid and a primary/secondary amine using standard coupling agents like HATU or EDC/HOBt, but I am observing very low yields or recovering only starting material. What could be going wrong?

Answer: This is a frequent challenge, and the root cause often lies in one of several key areas. Let's break down the possibilities:

  • Inadequate Activation of the Carboxylic Acid: The first step in any amide coupling is the activation of the carboxylic acid. If this step is inefficient, the subsequent nucleophilic attack by the amine will not proceed.

    • Troubleshooting Steps:

      • Use freshly opened or properly stored coupling reagents.

      • Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous.

      • Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding your amine.

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical. The base neutralizes acidic byproducts and ensures the amine nucleophile is in its free base form.

    • Expert Insight: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally the best choice to avoid unwanted side reactions.[3] Using an insufficient amount of base can stall the reaction, while a vast excess can sometimes lead to side reactions or complicate purification.

    • Troubleshooting Steps:

      • Use 2-3 equivalents of DIPEA.

      • If your amine starting material is a salt (e.g., hydrochloride), you must add an additional equivalent of base to liberate the free amine.[4]

  • Solubility Issues: Poor solubility of any of the reactants can lead to a heterogeneous mixture and significantly slow down the reaction rate.

    • Expert Insight: While 3-(1-Boc-piperidin-4-yl)propionic acid is soluble in common organic solvents like DMF and DCM, your amine partner may not be.

    • Troubleshooting Steps:

      • Ensure all components are fully dissolved before proceeding.

      • If solubility is an issue, consider switching to a more polar aprotic solvent like DMAc or NMP, or gently warming the reaction mixture (e.g., to 40-50 °C).

Issue 2: Difficulty with Boc-Deprotection

Question: I have successfully performed my coupling reaction and now need to remove the Boc protecting group. However, my attempts with standard TFA/DCM conditions are giving me a complex mixture of byproducts. How can I achieve a clean deprotection?

Answer: The Boc group is designed for easy removal under acidic conditions, but the choice of acid and scavengers is crucial to prevent side reactions, particularly with sensitive substrates.[5][6]

  • Formation of t-Butyl Adducts: The t-butyl cation generated during deprotection is a reactive electrophile that can alkylate electron-rich moieties on your molecule.[7]

    • Expert Insight: The key is to "trap" this cation before it can cause trouble. This is done by using a scavenger.

    • Troubleshooting Steps:

      • Standard Protocol: Use a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature.[5]

      • Add a Scavenger: Include 2-5% of a scavenger like triisopropylsilane (TIS) or water in your reaction mixture. TIS is particularly effective at reducing the t-butyl cation.

      • Alternative Acids: For highly acid-sensitive compounds, consider using a milder acid like 4M HCl in 1,4-dioxane, which often results in the precipitation of the desired amine hydrochloride salt, simplifying purification.[5]

  • Incomplete Reaction: If you are seeing both the deprotected product and the Boc-protected starting material, the reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Increase the reaction time or allow the reaction to warm to room temperature after the initial addition of acid at 0 °C.[5]

      • Increase the concentration of the acid.

      • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

Amide Coupling Workflow Diagram

The following diagram illustrates a typical workflow for an amide coupling reaction using 3-(1-Boc-piperidin-4-yl)propionic acid.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid (1.0 eq) & HOBt (1.2 eq) in anhydrous DMF add_base Add DIPEA (2.0 eq) reagents->add_base add_amine Add Amine (1.1 eq) add_base->add_amine cool Cool to 0 °C add_amine->cool add_edc Add EDC·HCl (1.2 eq) cool->add_edc warm Stir at 0 °C, then warm to RT add_edc->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench with H₂O monitor->quench extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify

Caption: A standard workflow for EDC/HOBt mediated amide coupling.

Frequently Asked Questions (FAQs)

Q1: How should I store 3-(1-Boc-piperidin-4-yl)propionic acid?

A1: The compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C to ensure its long-term stability.[1] Avoid repeated freeze-thaw cycles if stored in a freezer.

Q2: What is the typical purity of commercially available 3-(1-Boc-piperidin-4-yl)propionic acid?

A2: Reputable suppliers typically provide this reagent with a purity of ≥98%, often verified by HPLC.[1] It is always good practice to check the certificate of analysis for the specific lot you are using.

Q3: Can I use other protecting groups on the piperidine nitrogen?

A3: Absolutely. While Boc is common due to its ease of removal with acid, other protecting groups like Cbz (benzyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can also be used.[8][9] The choice depends on the overall synthetic strategy and the orthogonality required with other protecting groups in your molecule.

Q4: What safety precautions should I take when handling this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.[10][11] Handle the compound in a well-ventilated area or a fume hood to avoid inhaling the powder.[10] In case of contact with skin or eyes, rinse thoroughly with water.[11][12]

Detailed Experimental Protocol: Amide Coupling via HATU

This protocol provides a robust method for coupling 3-(1-Boc-piperidin-4-yl)propionic acid with a primary amine using HATU, a highly effective reagent for even challenging couplings.

Materials:
  • 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (to a typical concentration of 0.1-0.5 M).

  • Addition of Amine and Base: Add the primary amine (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents). Stir the mixture for 5-10 minutes at room temperature.

  • Activation and Coupling: In a single portion, add HATU (1.1 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Boc-Deprotection Workflow Diagram

This diagram outlines the process for removing the Boc protecting group.

BocDeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Boc-protected compound in DCM cool Cool to 0 °C (ice bath) dissolve->cool add_tfa Slowly add TFA (20-50% v/v in DCM) + Scavenger (e.g., TIS) cool->add_tfa warm Stir at 0 °C, then warm to RT add_tfa->warm monitor Monitor by TLC/LC-MS warm->monitor concentrate Concentrate in vacuo to remove TFA/DCM monitor->concentrate precipitate (Optional) Triturate with ether to precipitate salt concentrate->precipitate purify Proceed to next step or purify as needed precipitate->purify

Caption: A typical workflow for Boc-deprotection using TFA.

References

  • 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644. PubChem. [Link]
  • 1-Boc-4-(N-Boc-amino)
  • 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806. PubChem. [Link]
  • 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid. MySkinRecipes. [Link]
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
  • Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]
  • Why did my amide syntesis does not work?
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.[Link]

Sources

"3-(1-Boc-piperidin-4-yl)propionic acid" stability problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the physical and chemical properties of Boc-protected amines.

Technical Support Center: 3-(1-Boc-piperidin-4-yl)propionic acid

Welcome to the technical support guide for 3-(1-Boc-piperidin-4-yl)propionic acid (CAS: 154775-43-6). This document is designed for researchers, chemists, and drug development professionals, providing in-depth information on the stability, handling, and troubleshooting of this versatile chemical building block. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the success of your synthetic projects.

Overview and Core Chemical Profile

3-(1-Boc-piperidin-4-yl)propionic acid, also known as N-Boc-4-piperidinepropionic acid, is a bifunctional molecule widely used in pharmaceutical and chemical research.[1] Its structure incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a propionic acid side chain. This configuration makes it an invaluable linker and building block in peptide synthesis, the development of novel therapeutics, and material science.[1][2]

The utility of this compound is fundamentally tied to the chemical nature of the Boc protecting group. The Boc group is celebrated for its robustness under basic and nucleophilic conditions while being easily removable under acidic conditions.[3][4] This "orthogonal" stability is the cornerstone of its application in complex, multi-step syntheses.[5]

PropertyValueSource(s)
CAS Number 154775-43-6[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance White powder[1]
Melting Point 99-109 °C[1]
Purity (Typical) ≥ 98% (HPLC)[1]
Common Synonyms 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester, N-Boc-4-piperidinepropionic acid[1]

structure Chemical Structure compound label 3-(1-Boc-piperidin-4-yl)propionic acid

Caption: Chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid.

Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common questions and issues encountered when working with 3-(1-Boc-piperidin-4-yl)propionic acid.

Q1: What is the primary stability concern with this compound?

The main stability issue is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[6] The carbamate bond is susceptible to cleavage under acidic conditions, which regenerates the free secondary amine on the piperidine ring.[3] This deprotection is often an intended synthetic step, but accidental exposure to acidic contaminants can lead to unwanted degradation of your starting material. The compound is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation.[4]

Q2: How should I properly store the compound to ensure its long-term stability?

Proper storage is critical to maintaining the purity and integrity of the material. The following conditions are recommended based on vendor specifications and the compound's known chemical properties.

ConditionRecommendationRationaleSource(s)
Temperature 0-8 °C (Refrigerator)Minimizes potential for slow thermal degradation and preserves long-term stability.[1]
Atmosphere Store in a tightly sealed container.Protects from atmospheric moisture and contaminants.[7][8]
Light Protect from direct light.While not acutely light-sensitive, protection from light is a best practice for complex organic molecules.[9]
Incompatibilities Store away from strong acids and strong oxidizing agents.Prevents accidental degradation via Boc-deprotection or oxidation.[6][7][10]

Q3: I see an unexpected, more polar impurity in my analysis (TLC/LC-MS). What could it be?

The most probable impurity is the deprotected product, 3-(piperidin-4-yl)propionic acid. This occurs when the Boc group is cleaved.

  • Diagnostic Check: In LC-MS analysis, you would expect to see a new peak with a mass corresponding to the loss of the Boc group (a decrease of 100.12 amu). The deprotected product will also be significantly more polar, resulting in a shorter retention time on reverse-phase HPLC and a lower Rf value on silica TLC.

Q4: My reaction is not supposed to affect the Boc group, but I'm observing deprotection. What are the likely causes?

This is a common issue that typically points to unintended acidic conditions in your reaction setup.

  • Acidic Reagents/Solvents: Ensure all solvents and reagents are free from acidic contaminants. For example, some grades of chloroform can contain trace amounts of HCl. Dichloromethane (DCM) should be stored over potassium carbonate to neutralize any acid.

  • High Temperatures: The Boc group can be thermally labile at elevated temperatures, although this usually requires temperatures well above typical reaction conditions (e.g., >150 °C).[11][12] However, prolonged heating even at moderate temperatures in the presence of a weak acid can accelerate deprotection.

  • Lewis Acids: Be aware that some metal salts or reagents can act as Lewis acids, which can catalyze Boc cleavage.

Q5: Is the carboxylic acid functional group stable?

Yes, the propionic acid moiety is generally stable under standard handling and storage conditions. Its primary reactivity is that of a typical carboxylic acid, making it readily available for amide bond formation using standard peptide coupling reagents (e.g., EDC, HATU, HOBt). In biological or environmental contexts, propionic acid derivatives can be subject to microbial degradation, but this is not a concern in a typical synthetic laboratory setting.[13][14]

Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving specific problems that may arise during experiments.

Issue 1: Low or No Yield in a Coupling Reaction
  • Possible Cause 1: Degraded Starting Material.

    • Troubleshooting Step: Before starting your reaction, verify the purity of your 3-(1-Boc-piperidin-4-yl)propionic acid using HPLC or ¹H NMR. If significant deprotection has occurred, the free amine of the impurity can interfere with your desired reaction.

    • Rationale: The presence of the deprotected species reduces the molar quantity of the desired reactant and can lead to side reactions.

  • Possible Cause 2: Inefficient Activation of the Carboxylic Acid.

    • Troubleshooting Step: Ensure your coupling reagents are fresh and handled under anhydrous conditions. Optimize the equivalents of the coupling reagents and the base (e.g., DIPEA, NMM).

    • Rationale: Moisture can hydrolyze both the activated acid species and the coupling reagents, leading to reaction failure.

Issue 2: Side-Product Formation During Acidic Boc Deprotection
  • Possible Cause: Alkylation by the tert-Butyl Cation.

    • Troubleshooting Step: Add a scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[3][15]

    • Rationale: The mechanism of acid-catalyzed deprotection generates a stable tert-butyl cation.[3] This cation is an electrophile that can alkylate nucleophilic sites on your target molecule or other species present, leading to impurities. Scavengers are electron-rich compounds that effectively "trap" the tert-butyl cation, preventing these side reactions.[16]

troubleshooting start Unexpected Result in Experiment check_purity Is the starting material pure? start->check_purity impurity Impurity detected by LC-MS/TLC start->impurity pur_yes Investigate Reaction Conditions (Temp, Reagents, pH) check_purity->pur_yes Yes pur_no Purify starting material or use a new batch. check_purity->pur_no No check_mass check_mass impurity->check_mass Check mass of impurity mass_match mass_match check_mass->mass_match Mass = [M-100] ? match_yes Probable De-Boc Product. Source: Acid contamination or high temperature. mass_match->match_yes Yes match_no Consider other side reactions: - Oxidation - Byproducts from reagents mass_match->match_no No

Caption: Troubleshooting workflow for unexpected experimental results.

Key Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Boc Deprotection

This protocol describes the complete removal of the Boc group to yield 3-(piperidin-4-yl)propionic acid as a salt.

  • Preparation: Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol (0.1-0.5 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acidic reagent dropwise. Common choices include:

    • Trifluoroacetic acid (TFA), 5-10 equivalents (often used as a 20-50% solution in DCM).[4]

    • A 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[17]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[3]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as a TFA or HCl salt. If the free base is desired, further purification involving neutralization and extraction is required. For the salt, trituration with a non-polar solvent like diethyl ether can be used to precipitate the product, which is then isolated by filtration.[3]

Protocol 2: Forced Degradation Study (Stability Assessment)

This protocol allows you to assess the stability of the compound under various stress conditions.

  • Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60 °C.

  • Analysis: After a set time (e.g., 24 hours), quench the reactions (neutralizing the acidic and basic samples) and analyze all samples by HPLC-UV or LC-MS, comparing them to an unstressed control sample.[6]

  • Evaluation: Quantify the percentage of the parent compound remaining and identify major degradation products to understand its stability profile.

degradation_pathway Primary Degradation Pathway: Acid-Catalyzed Deprotection cluster_main cluster_cleavage cluster_products cluster_side_reactions Start 3-(1-Boc-piperidin-4-yl)propionic acid Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tButyl tert-Butyl Cation Protonated->tButyl Cleavage FinalAmine 3-(piperidin-4-yl)propionic acid (Final Product) CarbamicAcid->FinalAmine Spontaneous Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Spontaneous Decarboxylation Alkylation Alkylated Byproducts tButyl->Alkylation + Nucleophile

Caption: Mechanism of acid-catalyzed degradation (deprotection).

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Chem-Impex. 3-(1-Boc-piperidin-4-yl)propionic acid. Chem-Impex.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • BenchChem. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. BenchChem.
  • ResearchGate. Deprotection of O-Boc and other protecting groups.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
  • AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia.
  • BenchChem.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
  • BIOSYNCE. (2025). What is the stability of piperidine?. Blog - BIOSYNCE.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • MedChemExpress. (2026). 3-(4-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)phenyl)propanoic acid-SDS. MedChemExpress.
  • Chem-Impex. 3-(1-Fmoc-piperidin-4-yl)propionic acid. Chem-Impex.
  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Royal Society of Chemistry.
  • ABX - advanced biochemical compounds.
  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid. MySkinRecipes.
  • J&K Scientific. 3-(1-Boc-piperidin-4-yl)propionic acid | 154775-43-6. J&K Scientific.
  • MDPI. (2021). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI.
  • Frontiers. (2014). Degradation of Fructans and Production of Propionic Acid by Bacteroides thetaiotaomicron are Enhanced by the Shortage of Amino Acids. Frontiers in Nutrition.
  • PubMed. (2014). Degradation of Fructans and Production of Propionic Acid by Bacteroides thetaiotaomicron are Enhanced by the Shortage of Amino Acids.

Sources

Technical Support Center: Managing Stereochemical Integrity of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of epimerization when using "3-(1-Boc-piperidin-4-yl)propionic acid" in chemical synthesis. Our goal is to equip you with the expertise to maintain the stereochemical purity of your compounds, a critical factor for the efficacy and safety of pharmaceutical agents.[1]

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with 4-substituted piperidine derivatives?

A: Epimerization is an unwanted chemical process that inverts the stereochemical configuration at one of multiple stereocenters within a molecule.[2] For derivatives of 3-(1-Boc-piperidin-4-yl)propionic acid, this typically refers to the carbon at the 4-position of the piperidine ring. This is a significant issue because the biological activity and safety profile of a drug candidate are often highly dependent on its specific three-dimensional structure.[1] The formation of an unintended epimer results in a diastereomeric impurity that can be challenging to separate from the desired product due to similar physical properties.[1]

Q2: Under what conditions is 3-(1-Boc-piperidin-4-yl)propionic acid susceptible to epimerization?

A: The primary risk of epimerization arises during reactions that involve the activation of the propionic acid's carboxyl group, especially for amide bond formation (peptide coupling).[1][3] The conditions that facilitate this unwanted side reaction include:

  • Exposure to strong bases: Bases can abstract the proton at the C4 position, leading to a planar intermediate that can be re-protonated from either face, resulting in a mixture of epimers.[2]

  • Highly reactive coupling reagents: These can lead to over-activation of the carboxylic acid, increasing the propensity for side reactions.[1]

  • Elevated temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[1]

  • Prolonged reaction times: Extended exposure to reaction conditions, particularly in the presence of base, can allow the system to reach thermodynamic equilibrium, potentially favoring the formation of the more stable epimer.[2]

  • Polar aprotic solvents: Solvents like Dimethylformamide (DMF) have been shown to increase the rate of epimerization in some cases.[4]

Q3: Is the piperidine ring itself prone to epimerization?

A: Yes, the piperidine ring, particularly when substituted, can undergo epimerization under certain conditions. This process often proceeds through the formation of a planar intermediate, which can be induced by bases or through photocatalytic methods.[2][5][6][7][8][9] The stability of the resulting diastereomers often dictates the final product ratio in such equilibrium processes.[5][8][9] For 3-(1-Boc-piperidin-4-yl)propionic acid, the concern is primarily at the C4 position during subsequent chemical transformations.

Q4: How can I detect and quantify epimerization in my product?

A: Several analytical techniques can be employed to determine the enantiomeric or diastereomeric purity of your final compound. The most common and robust method is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11][12] Other techniques include Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC) (often requiring derivatization), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.[10][11]

Troubleshooting Guides

Scenario 1: Epimerization Observed During Amide Coupling Reactions

You have coupled 3-(1-Boc-piperidin-4-yl)propionic acid with a chiral amine and chiral HPLC analysis reveals the presence of a significant diastereomeric impurity.

Root Cause Analysis & Mitigation Workflow

cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_solutions Corrective Actions & Protocols cluster_verification Verification Problem Diastereomeric Impurity Detected (>5% by Chiral HPLC) Coupling Coupling Reagent Choice Problem->Coupling Evaluate Reactivity Base Base Selection Problem->Base Evaluate Strength & Sterics Temp Reaction Temperature Problem->Temp Check for Excursions Solvent Solvent Effects Problem->Solvent Consider Polarity Reagent_Sol Use Additives (HOBt, HOAt, Oxyma) Switch to less reactive carbodiimides (DIC) or phosphonium/uronium salts (PyBOP, COMU) Coupling->Reagent_Sol Base_Sol Use weaker, sterically hindered base (e.g., DIPEA, NMM, Collidine) Use minimal necessary equivalents Base->Base_Sol Temp_Sol Maintain low temperature (0 °C to RT) throughout the reaction Temp->Temp_Sol Solvent_Sol Switch to less polar solvents (e.g., DCM, Chloroform/TFE mixture) Solvent->Solvent_Sol Verify Analyze Product by Chiral HPLC Reagent_Sol->Verify Base_Sol->Verify Temp_Sol->Verify Solvent_Sol->Verify

Caption: Troubleshooting workflow for epimerization during amide coupling.

Detailed Corrective Actions

1. Re-evaluate Your Coupling Reagent and Activation Strategy

  • Expertise & Experience: Highly reactive coupling reagents can accelerate the formation of activated intermediates that are prone to epimerization.[1] The key is to form the amide bond efficiently while minimizing the lifetime of these reactive species.

  • Trustworthiness (Protocol):

    • Protocol 1: Carbodiimide Coupling with Additives.

      • Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) and an additive such as HOBt, HOAt, or Oxyma Pure (1.2 eq) in anhydrous DCM or DMF.[4][13]

      • Cool the mixture to 0 °C.

      • Add your amine component (1.1 eq) and a base like DIPEA (1.5 eq).

      • Add the coupling reagent, such as DIC (1.2 eq), dropwise to the cooled mixture.

      • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC or LC-MS.

    • Causality: Additives like HOBt form an active ester intermediate that is less prone to epimerization than the intermediate formed by the coupling reagent alone.[1][4] Using in situ activation (adding the coupling reagent to the mixture of acid and amine) ensures the activated species is consumed as it is formed, reducing pre-activation time and the risk of side reactions.[1] Newer reagents like COMU have shown reduced risk of epimerization compared to older phosphonium/uronium salts.[14]

2. Optimize the Base

  • Expertise & Experience: The choice of base is critical. A base that is too strong can directly deprotonate the C4 proton, while a sterically hindered base is often preferred as its bulkiness can disfavor this proton abstraction.[2]

  • Trustworthiness (Protocol):

    • Recommendation: Switch from smaller, stronger bases to a more sterically hindered or weaker base.

    • Comparison Table:

BasepKa of Conjugate AcidSteric HindranceTypical ApplicationRisk of Epimerization
Triethylamine (TEA)~10.7LowGeneral PurposeHigher
DIPEA (Hünig's base)~10.7HighPeptide CouplingLower[2]
N-Methylmorpholine (NMM)~7.4ModeratePeptide CouplingLower[13]
2,4,6-Collidine~7.4HighSensitive CouplingsVery Low[13]

3. Control the Reaction Temperature

  • Expertise & Experience: Epimerization, like most reactions, is accelerated by heat.[1] Maintaining a low and consistent temperature is a simple yet highly effective way to suppress this side reaction.

  • Trustworthiness (Protocol):

    • Protocol 2: Low-Temperature Coupling.

      • Combine all reactants (acid, amine, base, additives) in the chosen solvent.

      • Cool the reaction vessel to 0 °C or even -15 °C using an ice-salt or dry ice/acetone bath.

      • Add the coupling reagent slowly, ensuring the internal temperature does not rise significantly.

      • Maintain this low temperature for the initial phase of the reaction (e.g., 2-4 hours) before allowing it to slowly warm to room temperature.

    • Causality: Lowering the kinetic energy of the system reduces the rate of all reactions, but often has a more pronounced effect on undesired side reactions like epimerization, which may have a higher activation energy than the desired amide bond formation.[4]

4. Choose an Appropriate Solvent

  • Expertise & Experience: The polarity of the solvent can influence the rate of epimerization.[1] While polar aprotic solvents like DMF are excellent for solubility, less polar solvents have been shown to suppress epimerization.[1][4]

  • Trustworthiness (Protocol):

    • Recommendation: If solubility allows, switch from DMF to Dichloromethane (DCM). For substrates with poor solubility in DCM, a mixture of Chloroform and Trifluoroethanol (TFE) can be an effective alternative.[1][4]

    • Causality: Less polar solvents are less effective at stabilizing the charged intermediates or transition states involved in the epimerization pathway, thereby disfavoring the side reaction.

Scenario 2: Product Stability Concerns During Workup or Purification

You have successfully synthesized your desired diastereomer with high purity, but you observe an increase in the epimeric impurity after aqueous workup or column chromatography.

Root Cause Analysis & Mitigation Workflow

cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_solutions Corrective Actions & Protocols cluster_verification Verification Problem Epimerization during Workup/Purification Workup Aqueous Workup pH Problem->Workup Check pH Purification Stationary Phase Problem->Purification Evaluate Acidity/Basicity Time Exposure Time Problem->Time Assess Duration Workup_Sol Use buffered or neutral washes (e.g., sat. NH4Cl, brine) Avoid strong acids/bases Workup->Workup_Sol Purification_Sol Use neutral stationary phase (neutral alumina) or deactivate silica gel with a base (e.g., 1% TEA in eluent) Purification->Purification_Sol Time_Sol Minimize time on column Use flash chromatography Concentrate product at low temperatures Time->Time_Sol Verify Analyze Fractions and Final Product by Chiral HPLC Workup_Sol->Verify Purification_Sol->Verify Time_Sol->Verify

Caption: Troubleshooting workflow for post-reaction epimerization.

Detailed Corrective Actions

1. Neutralize Your Workup Conditions

  • Expertise & Experience: Both strongly acidic and strongly basic conditions during aqueous workup can promote epimerization. The goal is to remove impurities without creating an environment that compromises stereochemical integrity.

  • Trustworthiness (Protocol):

    • Protocol 3: Buffered Aqueous Workup.

      • Quench the reaction with a neutral or mildly acidic solution like saturated aqueous ammonium chloride (NH₄Cl).

      • Extract the product into an organic solvent (e.g., Ethyl Acetate, DCM).

      • Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.

      • Avoid washes with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) if possible. If an acid or base wash is necessary, perform it quickly and at low temperatures.

    • Causality: Maintaining a pH close to neutral minimizes the risk of base- or acid-catalyzed enolization or other mechanisms that can lead to epimerization at the C4 position.

2. Deactivate Your Stationary Phase for Chromatography

  • Expertise & Experience: Standard silica gel is acidic and can catalyze epimerization of sensitive compounds on the column. The prolonged contact time during purification can lead to significant loss of stereochemical purity.

  • Trustworthiness (Protocol):

    • Protocol 4: Deactivated Silica Gel Chromatography.

      • Prepare your eluent system (e.g., Hexanes/Ethyl Acetate).

      • Add a small amount of a tertiary amine, such as triethylamine (TEA), to the eluent (typically 0.5-1% v/v).

      • Flush the column with this eluent mixture before loading your sample.

      • Alternatively, use a less acidic stationary phase like neutral alumina if compatible with your compound.

    • Causality: The amine additive neutralizes the acidic silanol groups on the surface of the silica gel, creating a less harsh environment for the compound as it passes through the column. This prevents acid-catalyzed epimerization.

References

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. PMC.
  • Epimerization of Peptide. (n.d.).
  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed.
  • Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (n.d.). ACS Publications.
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Royal Society of Chemistry.
  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI.
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (n.d.). ResearchGate.
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (n.d.). eScholarship.org.
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.). NIH.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (n.d.). ACS Publications.
  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.).
  • Chem-Impex. (n.d.). 3-(1-Fmoc-piperidin-4-yl)propionic acid.
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (n.d.). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC.
  • McElvain, S. M., & McMahon, R. E. (1949). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society.
  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (n.d.). NIH.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PubMed.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (n.d.). White Rose Research Online.

Sources

"3-(1-Boc-piperidin-4-yl)propionic acid" reaction scale-up problems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 3-(1-Boc-piperidin-4-yl)propionic acid. This molecule is a crucial building block in modern pharmaceutical development, particularly as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a component in complex peptide-based therapeutics.[1][2] Its bifunctional nature, possessing a protected amine and a carboxylic acid, makes it highly valuable.[3]

However, transitioning its synthesis from the bench to a multi-gram or kilogram scale presents a unique set of challenges. This guide is designed for researchers, process chemists, and drug development professionals to navigate and troubleshoot these common scale-up issues. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your process is robust, scalable, and self-validating.

Common Synthetic Pathway Overview

The most prevalent and industrially viable route to 3-(1-Boc-piperidin-4-yl)propionic acid involves a two-step sequence starting from a pyridine derivative. This pathway is often preferred for its atom economy and the availability of starting materials.

Synthetic_Workflow cluster_0 Step 1: Heterocycle Saturation cluster_1 Step 2: Amine Protection Start 3-(pyridin-4-yl)propanoic Acid or derivative Hydrogenation Catalytic Hydrogenation (e.g., PtO2, Rh/C, Pd/C) H2 Pressure, Solvent Start->Hydrogenation High Pressure/Temp Intermediate 3-(piperidin-4-yl)propanoic Acid Hydrogenation->Intermediate BocProtection Boc Protection (Boc)2O, Base, Solvent Intermediate->BocProtection Work-up & Isolation Product 3-(1-Boc-piperidin-4-yl)propionic Acid BocProtection->Product

Caption: General two-step synthetic workflow for 3-(1-Boc-piperidin-4-yl)propionic acid.

Troubleshooting Guide: Scale-Up Reactions

This section addresses the most frequently encountered problems during the scale-up synthesis in a question-and-answer format.

Question 1: My catalytic hydrogenation of the pyridine precursor is stalling or showing low conversion at a larger scale. What's going wrong?

This is the most common bottleneck. The saturation of aromatic N-heterocycles is notoriously difficult due to the aromatic stability of the pyridine ring.[4] Several factors are likely at play when scaling up.

Probable Causes & Solutions

Cause Scientific Explanation Troubleshooting Action
Catalyst Poisoning The piperidine product is a Lewis base that can strongly adsorb onto the acidic sites of the catalyst (e.g., Pt, Pd, Rh), blocking them from reducing the pyridine substrate.[4] This is a product-inhibition scenario that worsens as concentration increases on scale-up.1. Add an Acidic Additive: Introduce a non-coordinating acid like H2SO4 or HCl. This protonates the product, forming a piperidinium salt that has a lower affinity for the catalyst surface.[5] 2. Increase Catalyst Loading: While not ideal for cost, increasing the catalyst mol% can compensate for poisoned sites. Start with a 5-10% increase.
Insufficient Hydrogen Pressure/Temperature Pyridine ring saturation is thermodynamically demanding, often requiring high energy input to overcome the aromatic stabilization energy.[6] Lab-scale conditions (e.g., 50 psi H2) are often insufficient for larger volumes where mass transfer is limited.1. Increase Pressure & Temperature: Typical scale-up conditions often require pressures >80 bar and temperatures >80 °C.[6] Ensure your reactor is rated for these conditions. 2. Consider Flow Hydrogenation: Systems like the H-Cube® can safely achieve high pressure and temperature with excellent mixing, reducing reaction times from days to minutes.[6]
Poor Mass Transfer of Hydrogen On a larger scale, inefficient stirring or a low gas-liquid interfacial area can lead to hydrogen starvation. The reaction becomes limited by the rate at which H2 can dissolve into the solvent, not by the intrinsic kinetics.1. Optimize Agitation: Increase the stirring rate (RPM) to improve vortexing and gas dispersion. Use a reactor with appropriate baffles and impeller design (e.g., gas-entrainment impeller). 2. Solvent Choice: Select a solvent with good hydrogen solubility under your reaction conditions.
Catalyst Deactivation The catalyst may be degrading due to impurities in the starting material or solvent (e.g., sulfur compounds).1. Purify Starting Materials: Ensure the pyridine precursor is free of potential catalyst poisons. 2. Use a Guard Bed: In flow chemistry, a pre-column can be used to trap impurities before they reach the main catalyst bed.

digraph "Hydrogenation_Troubleshooting" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Incomplete Hydrogenation?"];
Poisoning [label="Check for Catalyst Poisoning", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
MassTransfer [label="Evaluate Mass Transfer", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Conditions [label="Assess Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

AddAcid [label="Action: Add Acidic Additive"];
IncreaseCat [label="Action: Increase Catalyst Loading"];
OptimizeStir [label="Action: Optimize Agitation"];
ChangeSolvent [label="Action: Change Solvent"];
IncreasePT [label="Action: Increase Pressure/Temp"];
ConsiderFlow [label="Action: Use Flow Reactor"];

Start -> Poisoning;
Start -> MassTransfer;
Start -> Conditions;

Poisoning -> AddAcid [label="Yes"];
Poisoning -> IncreaseCat [label="Yes"];
MassTransfer -> OptimizeStir [label="Poor"];
MassTransfer -> ChangeSolvent [label="Poor"];
Conditions -> IncreasePT [label="Too Mild"];
Conditions -> ConsiderFlow [label="Batch Fails"];

}

Caption: Decision tree for troubleshooting incomplete hydrogenation.

Question 2: The Boc-protection step is inefficient on a large scale, requiring a large excess of (Boc)₂O and long reaction times. How can I optimize this?

The Boc protection of the intermediate, 3-(piperidin-4-yl)propanoic acid, can be challenging due to its zwitterionic nature at neutral pH, which often leads to poor solubility in common organic solvents.

Probable Causes & Solutions

Cause Scientific Explanation Troubleshooting Action
Poor Substrate Solubility The amino acid intermediate exists as a zwitterion, which is poorly soluble in standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to a heterogeneous reaction mixture and slow kinetics.1. Use a Biphasic System (Schotten-Baumann conditions): Dissolve the amino acid in an aqueous basic solution (e.g., 1M NaOH) to form the soluble sodium carboxylate. Dissolve the (Boc)₂O in a solvent like THF or Dioxane. Vigorous stirring of the two phases will drive the reaction. 2. Adjust pH: Carefully maintain the pH of the aqueous layer between 9-10 during the reaction to ensure the amine remains deprotonated and nucleophilic without hydrolyzing the (Boc)₂O too quickly.
Side Reaction of (Boc)₂O Di-tert-butyl dicarbonate ((Boc)₂O) can react with water, especially under basic conditions, to form tert-butanol and CO₂, consuming the reagent.1. Control Temperature: Run the reaction at a lower temperature (0-10 °C) to minimize the rate of (Boc)₂O hydrolysis while still allowing the N-acylation to proceed. 2. Sub-surface Addition: On a large scale, add the (Boc)₂O (if liquid or in solution) below the surface of the aqueous layer to maximize its contact with the substrate before hydrolysis.
Inefficient Base If using a monophasic system with an organic base (e.g., Triethylamine, TEA) in a solvent like Methanol, the base might not be strong enough to fully deprotonate the ammonium group of the zwitterion.1. Switch to Aqueous Base: The biphasic system with NaOH is generally more effective and scalable. 2. Use DMAP as a Catalyst: Adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7] Caution: DMAP is highly toxic and should be handled with care.
Question 3: I'm struggling with the work-up and isolation. My product seems to be lost to the aqueous phase or forms an emulsion.

This is a classic problem when working with amino acids. The dual polarity of the carboxylic acid and the Boc-protected amine makes extraction challenging.

Probable Causes & Solutions

Cause Scientific Explanation Troubleshooting Action
Product is too Water-Soluble at Neutral/Basic pH After the Boc protection (often in aqueous base), the product exists as a sodium carboxylate salt, which is highly water-soluble and will not extract into common organic solvents like Ethyl Acetate or DCM.1. Acidify then Extract: After the reaction is complete, carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl, citric acid) to a pH of ~3-4. This protonates the carboxylate, making the overall molecule much less polar and extractable into organic solvents.[8] 2. Use a Better Extraction Solvent: Solvents like n-butanol or a 10:1 mixture of DCM/Isopropanol can be more effective at extracting polar molecules.
Emulsion Formation The product itself can act as a surfactant, stabilizing emulsions during aqueous work-up, especially with vigorous mixing on a large scale.1. Add Brine: Add a saturated NaCl solution to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to "salt out" the organic product and break the emulsion. 2. Filter through Celite®: Passing the entire mixture through a pad of diatomaceous earth (Celite®) can effectively break up emulsions.
Product is an Oil/Difficult to Crystallize The final product can sometimes be a thick oil or a low-melting solid, making isolation by filtration difficult.1. Solvent-Antisolvent Crystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., Ethyl Acetate, Acetone) and then slowly add a poor solvent (an "anti-solvent") like Heptane or Hexane until the solution becomes turbid. Allow it to stand, cool, and crystallize. 2. pH-Adjustment Precipitation: After acidification of the aqueous reaction mixture, the product may precipitate directly from the solution if its solubility is low enough. This can be an effective, non-extraction-based isolation method.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the hydrogenation of a pyridine derivative? A: The two main hazards are Hydrogen Gas and Pyrophoric Catalysts .

  • Hydrogen: H₂ is highly flammable and can form explosive mixtures with air. Ensure the reactor is in a well-ventilated area, all equipment is properly grounded to prevent static discharge, and an H₂ sensor is in place. Never vent H₂ directly to the atmosphere; use a nitrogen purge and vent to a safe location.

  • Catalysts: Many hydrogenation catalysts (especially Palladium on Carbon, Pd/C, and Platinum Oxide) can be pyrophoric, meaning they can spontaneously ignite upon contact with air, especially when dry and containing residual hydrogen or solvent. Always handle the catalyst wet with solvent (e.g., water, ethanol) in an inert atmosphere (Nitrogen or Argon). The filter cake after the reaction must be kept wet and should never be allowed to dry in the open air. Quench spent catalyst carefully according to established safety protocols (e.g., slow addition to a large volume of water).

Q: Which analytical methods are crucial for monitoring this two-step synthesis? A: A combination of techniques is essential for robust process control.

  • Step 1 (Hydrogenation):

    • HPLC: To monitor the disappearance of the UV-active pyridine starting material and the appearance of the non-UV-active piperidine product.

    • ¹H NMR: To confirm the disappearance of aromatic protons (~7-8.5 ppm) and the appearance of aliphatic piperidine protons (~1.5-3.0 ppm). This is the definitive check for reaction completion.

  • Step 2 (Boc Protection):

    • TLC: A quick and effective method. The Boc-protected product will have a higher Rf value (be less polar) than the zwitterionic amino acid starting material.

    • LC-MS: To confirm the mass of the desired product (M+H)⁺ and identify any potential side products.

Q: Are there viable alternative synthetic routes that avoid high-pressure hydrogenation? A: Yes, while catalytic hydrogenation is common, other routes exist, though they may have their own scale-up challenges. One alternative is starting from a pre-hydrogenated, commercially available building block like ethyl 4-piperidineacetate . The synthesis would then involve hydrolysis of the ester followed by Boc protection, or Boc protection followed by hydrolysis. This route avoids high-pressure reactions but may be less cost-effective depending on the price of the starting material.

Experimental Protocols

Protocol 1: Scale-Up Catalytic Hydrogenation (Illustrative 100g Scale)

Reactants:

  • 3-(pyridin-4-yl)propanoic acid: 100 g

  • Platinum (IV) oxide (PtO₂): 5.0 g (5 wt%)

  • Methanol (MeOH): 1 L

  • Concentrated Sulfuric Acid (H₂SO₄): 6.4 mL (1.1 eq)

Procedure:

  • Reactor Setup: Charge a 2L high-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, and temperature/pressure controls with 3-(pyridin-4-yl)propanoic acid and PtO₂.

  • Inerting: Seal the reactor and purge the system 3-5 times with nitrogen to remove all oxygen.

  • Solvent Addition: Under a positive nitrogen atmosphere, add the Methanol via cannula or a pressure-equalizing addition funnel.

  • Acid Addition: Slowly and carefully add the concentrated H₂SO₄. An exotherm will be observed; ensure the reactor temperature is controlled.

  • Hydrogenation: Begin stirring (e.g., 500 RPM). Pressurize the reactor with hydrogen to 100 bar. Heat the reactor to 80 °C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake from the ballast tank. The reaction is typically complete in 12-24 hours.

  • Cooldown & Depressurization: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with nitrogen.

  • Catalyst Filtration: (CRITICAL SAFETY STEP) Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the PtO₂ catalyst. Keep the catalyst and filter pad wet with methanol at all times. Immediately transfer the wet catalyst cake to a container for quenching or disposal according to safety guidelines.

  • Work-up: The filtrate contains the sulfuric acid salt of 3-(piperidin-4-yl)propanoic acid in methanol and can be taken directly to the next step.

Protocol 2: Scale-Up Boc-Protection (Illustrative 100g Scale)

Reactants:

  • 3-(piperidin-4-yl)propanoic acid (as H₂SO₄ salt in MeOH from previous step): ~165 g theoretical

  • Di-tert-butyl dicarbonate ((Boc)₂O): 150 g (1.05 eq)

  • Sodium Hydroxide (NaOH): As needed for pH adjustment

  • Water & Dioxane

Procedure:

  • Solvent Removal: Concentrate the methanolic solution from Protocol 1 under reduced pressure to remove most of the methanol.

  • Dissolution: Dissolve the resulting crude salt in 500 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • pH Adjustment: Slowly add 10M aqueous NaOH to the stirred solution, maintaining the temperature below 10 °C, until the pH reaches 9.5.

  • Reagent Addition: In a separate flask, dissolve the (Boc)₂O in 500 mL of 1,4-dioxane.

  • Reaction: Add the (Boc)₂O solution to the aqueous amino acid solution over 30 minutes. Stir vigorously at 0-5 °C. Maintain the pH at 9.5 by the periodic addition of 2M NaOH.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% Acetic Acid). The reaction is typically complete in 2-4 hours.

  • Work-up (Acidification & Extraction):

    • Once complete, slowly add 6M HCl to the reaction mixture until the pH is ~3.

    • Extract the product with Ethyl Acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (1 x 250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, often as a white solid or thick oil. Purify further by crystallization if needed (e.g., from Ethyl Acetate/Heptane).

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Catalytic hydrogenation of Pyridine deriv
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines.ThalesNano.
  • 3-(1-Boc-piperidin-4-yl)propionic acid.Chem-Impex.
  • 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid.MySkinRecipes.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Efficient, continuous N-Boc deprotection of amines using solid acid c
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • BOC Deprotection.ACS GCI Pharmaceutical Roundtable.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles.RSC Publishing.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.Organic Syntheses. [Link]
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.Open Research@CSIR-NIScPR.
  • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid.MedchemExpress.com.
  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid.MDPI.

Sources

Technical Support Center: Temperature Control in the Synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, focusing on the critical parameter of temperature control. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges encountered during this multi-step synthesis.

Introduction: The Synthesis Pathway and Its Thermal Sensitivity

The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is a key process in the development of various pharmaceutical agents, serving as a crucial building block in medicinal chemistry and peptide synthesis.[1][2] A common and effective synthetic route involves the catalytic hydrogenation of a pyridine precursor, (E)-3-(pyridin-4-yl)acrylic acid, to form 3-(piperidin-4-yl)propanoic acid, followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Each of these steps—hydrogenation, Boc protection, and final crystallization—is highly dependent on precise temperature control to ensure optimal yield, purity, and safety. This document provides a framework for understanding and managing these thermal parameters.

Visualizing the Workflow: A Step-by-Step Overview

The following diagram illustrates the key stages of the synthesis where temperature control is a paramount concern.

SynthesisWorkflow Synthesis Workflow & Critical Temperature Points cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Purification Start (E)-3-(pyridin-4-yl)acrylic acid Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H2 gas) Critical Temp: 50-70°C Critical Pressure: 50-60 bar Start->Hydrogenation Intermediate 3-(Piperidin-4-yl)propanoic acid Hydrogenation->Intermediate Boc_Protection Boc Anhydride (Boc2O) Base (e.g., NaOH) Critical Temp: 0-25°C Intermediate->Boc_Protection Crude_Product Crude 3-(1-Boc-piperidin-4-yl)propionic acid Boc_Protection->Crude_Product Crystallization Crystallization (e.g., Ethyl Acetate/Heptane) Critical Temps: Dissolution (50-60°C) Cooling Rate (Slow Ramp) Crude_Product->Crystallization Final_Product Pure 3-(1-Boc-piperidin-4-yl)propionic acid Crystallization->Final_Product

Caption: Key stages in the synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid highlighting critical temperature-controlled steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, with a focus on temperature-related causes and their remedies.

Problem 1: Low or Incomplete Conversion During Hydrogenation

  • Symptom: Analysis (e.g., HPLC, TLC) of the reaction mixture after the allotted time shows a significant amount of starting material, (E)-3-(pyridin-4-yl)acrylic acid, remaining.

  • Potential Cause (Temperature-Related): The reaction temperature is too low. Catalytic hydrogenation of pyridine rings is an energetically demanding process that requires sufficient thermal energy to overcome the activation barrier, even with a catalyst. Reactions are typically performed at elevated temperatures (e.g., above 50 °C) and high pressures to saturate the aromatic ring.

  • Solution:

    • Verify Temperature: Ensure your heating mantle or oil bath is calibrated and the internal reaction temperature is at the target setpoint (e.g., 50-70 °C). Use a calibrated internal thermometer for accurate readings.

    • Increase Temperature Incrementally: If conversion is still low, increase the temperature in 5-10 °C increments. Monitor the reaction progress closely. Be cautious not to exceed the recommended temperature range for your specific catalyst, as this can lead to catalyst degradation or side reactions.

    • Check Other Parameters: While temperature is key, ensure hydrogen pressure is adequate (e.g., 50-60 bar) and the catalyst is active and properly dispersed.

Problem 2: Formation of Impurities During Hydrogenation

  • Symptom: The crude product contains significant impurities, potentially including partially hydrogenated intermediates (tetrahydropyridines) or byproducts from over-reduction.

  • Potential Cause (Temperature-Related): The reaction temperature is too high or the heating is uneven. Excessive heat can provide enough energy for unintended side reactions or lead to the degradation of the starting material or product.

  • Solution:

    • Lower the Temperature: Reduce the reaction temperature to the lower end of the optimal range (e.g., 50 °C). While this may increase the required reaction time, it often leads to a cleaner product profile.

    • Ensure Uniform Heating: Use a well-stirred oil bath or a reactor jacket to provide even heat distribution. Localized hot spots can cause thermal decomposition.

    • Optimize Reaction Time: Profile the reaction over time at a moderate temperature to find the point of maximum product formation before significant impurity generation occurs.

Problem 3: Low Yield During Boc Protection Step

  • Symptom: After workup, the isolated yield of 3-(1-Boc-piperidin-4-yl)propionic acid is lower than expected.

  • Potential Cause (Temperature-Related): The reaction temperature was too high during the addition of Boc anhydride (Boc₂O). Boc anhydride can hydrolyze or decompose at elevated temperatures, especially in the presence of a base. The reaction is typically initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature.

  • Solution:

    • Initial Cooling is Critical: Ensure the solution of 3-(piperidin-4-yl)propanoic acid and base is cooled to 0-5 °C in an ice bath before the dropwise addition of Boc₂O.

    • Control Exotherm: The reaction is exothermic. Add the Boc₂O solution slowly to maintain the internal temperature below a designated threshold (e.g., 10 °C) during the addition phase.

    • Gradual Warming: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C) and stir for the remainder of the reaction time. This controlled temperature profile ensures the stability of the reagent and maximizes yield.

Problem 4: Product "Oiling Out" During Crystallization

  • Symptom: During the cooling phase of crystallization, the product separates as an oil or sticky gum instead of forming solid crystals.

  • Potential Cause (Temperature-Related): The cooling rate is too fast, or the solution is supersaturated at a temperature where the product's viscosity is too high for crystal lattice formation.

  • Solution:

    • Slow, Controlled Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. Then, for further crystallization, use a programmable cooling bath or place the flask in a refrigerator rather than a freezer to ensure a gradual temperature decrease.

    • Re-heat and Add More Solvent: If the product has oiled out, gently re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level, then attempt the slow cooling process again.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a few seed crystals of the pure product to the cooled solution to provide nucleation sites.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of the pyridine ring performed at elevated temperature and pressure?

A1: The pyridine ring is an aromatic system, stabilized by resonance energy. Breaking this aromaticity to form a piperidine ring requires a significant energy input. The combination of a catalyst (like Rhodium on Carbon), high hydrogen pressure (to increase H₂ concentration on the catalyst surface), and elevated temperature (typically 50-70 °C) provides the necessary conditions to overcome the activation energy for the complete saturation of the ring. Lower temperatures would result in impractically slow or incomplete reactions.

Q2: What is the risk of running the Boc protection at a higher temperature, for instance, 40°C, to speed it up?

A2: While moderate heat can be used for some Boc protections, it is risky in this case for two main reasons. First, the reagent, di-tert-butyl dicarbonate (Boc₂O), is susceptible to thermal decomposition and hydrolysis, especially in the aqueous basic conditions often used. This reduces the amount of active reagent available to protect the amine, leading to lower yields. Second, side reactions, such as the formation of pyrocarbonate byproducts, can increase at higher temperatures, complicating purification. A controlled profile from 0°C to room temperature is optimal for both yield and purity.

Q3: How does the dissolution temperature during crystallization affect the final product purity?

A3: The goal of crystallization is to dissolve the compound in a minimum amount of hot solvent. If the dissolution temperature is too low, you may need to add an excessive amount of solvent. This will result in a lower yield upon cooling, as more product will remain in the mother liquor. Conversely, if the temperature is too high (e.g., boiling for an extended period), you risk decomposing the product or "baking" impurities into the crystal lattice as it forms, thereby reducing purity. A temperature that allows for complete dissolution in a minimal to moderate amount of solvent (e.g., 50-60 °C for an ethyl acetate/heptane system) is ideal.

Quantitative Data & Protocols

Table 1: Key Temperature Parameters and Their Impact
StepParameterRecommended RangeConsequence of Low Temp.Consequence of High Temp.
Hydrogenation Reaction Temperature50 - 70 °CIncomplete conversion, long reaction timesImpurity formation, catalyst degradation
Boc Protection Initial Addition Temp.0 - 5 °CSlower initial reaction rateBoc₂O hydrolysis, reduced yield
Reaction Temperature20 - 25 °CVery slow reactionIncreased side products, lower purity
Crystallization Dissolution Temp.50 - 60 °CExcess solvent needed, lower yieldProduct degradation, impurity trapping
Cooling RateSlow, controlled-"Oiling out," poor crystal formation
Experimental Protocol: Temperature Control Points

Step 1: Catalytic Hydrogenation of (E)-3-(pyridin-4-yl)acrylic acid

  • Charge a high-pressure reactor with (E)-3-(pyridin-4-yl)acrylic acid and a suitable solvent (e.g., methanol).

  • Add the hydrogenation catalyst (e.g., 5% Rh/C).

  • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the target pressure (e.g., 50-60 bar).

  • Begin stirring and initiate heating. Set the temperature controller to 60 °C. Use a slow heating ramp to avoid thermal shock to the equipment.

  • Maintain the internal temperature at 60 °C (± 2 °C) for the duration of the reaction (e.g., 12-24 hours), monitoring hydrogen uptake.

  • Upon completion, cool the reactor to ambient temperature (20-25 °C) before venting the hydrogen and proceeding with catalyst filtration. Never filter a hydrogenation catalyst in the presence of hydrogen and air while hot.

Step 2: Boc Protection

  • Dissolve the crude 3-(piperidin-4-yl)propanoic acid in an aqueous basic solution (e.g., 1M NaOH) in a jacketed reactor or a flask in an ice bath.

  • Cool the solution to 0-5 °C with stirring.

  • Dissolve Boc₂O in a suitable solvent (e.g., THF or Dioxane).

  • Add the Boc₂O solution dropwise to the cooled amine solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature (20-25 °C) .

  • Stir at room temperature for 2-4 hours until the reaction is complete.

Step 3: Crystallization

  • After acidic workup and extraction into an organic solvent (e.g., ethyl acetate), concentrate the solution to a minimal volume.

  • Heat the solution to 50-60 °C to ensure all solids are dissolved.

  • Add a co-solvent (e.g., heptane) dropwise at this temperature until the solution becomes slightly turbid. Add a few more drops of the primary solvent (ethyl acetate) to redissolve the solids.

  • Turn off the heat and allow the solution to cool slowly to room temperature undisturbed over several hours.

  • For maximum yield, place the flask in a 4 °C refrigerator for an additional 12-24 hours.

  • Collect the crystals by filtration and wash with a cold solvent mixture.

Logical Relationships in Troubleshooting

The following diagram outlines a decision-making process for troubleshooting common temperature-related issues.

Troubleshooting cluster_hydrogenation Hydrogenation Step cluster_boc Boc Protection Step cluster_crystal Crystallization Step Start Problem Observed H_LowYield Low Yield / Incomplete Rxn Start->H_LowYield H_Impure Impure Product Start->H_Impure Boc_LowYield Low Yield Start->Boc_LowYield C_OilingOut Product Oiled Out Start->C_OilingOut H_CheckTemp Is Temp 50-70°C? H_LowYield->H_CheckTemp H_CheckHighTemp Is Temp > 70°C? H_Impure->H_CheckHighTemp H_IncreaseTemp Increase Temp by 5-10°C H_CheckTemp->H_IncreaseTemp No H_CheckPressure Check H2 Pressure & Catalyst H_CheckTemp->H_CheckPressure Yes H_LowerTemp Decrease Temp to 50-60°C H_CheckHighTemp->H_LowerTemp Yes H_CheckHeating Check for Hot Spots H_CheckHighTemp->H_CheckHeating No Boc_CheckInitialTemp Was Initial Temp 0-5°C? Boc_LowYield->Boc_CheckInitialTemp Boc_ControlExotherm Control Exotherm During Addition Boc_CheckInitialTemp->Boc_ControlExotherm No Boc_CheckFinalTemp Was Final Temp > 25°C? Boc_CheckInitialTemp->Boc_CheckFinalTemp Yes Boc_MaintainRT Maintain Reaction at 20-25°C Boc_CheckFinalTemp->Boc_MaintainRT Yes C_CheckCooling Was Cooling Too Fast? C_OilingOut->C_CheckCooling C_SlowCool Re-dissolve & Cool Slowly C_CheckCooling->C_SlowCool Yes C_CheckSolvent Check Solvent Ratio C_CheckCooling->C_CheckSolvent No

Caption: A troubleshooting decision tree for temperature-related issues.

References

  • J&K Scientific. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.

Sources

Technical Support Center: Synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and work-up of 3-(1-Boc-piperidin-4-yl)propionic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the experimental workflow. Our guidance is grounded in established chemical principles to help you navigate challenges and optimize your results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the work-up and purification of 3-(1-Boc-piperidin-4-yl)propionic acid.

Question 1: My reaction yield is very low, or I can't isolate any product after extraction. What went wrong?

Answer: This is a common issue often rooted in the work-up procedure, specifically the liquid-liquid extraction step. The molecule 3-(1-Boc-piperidin-4-yl)propionic acid is amphiphilic; it possesses a large, greasy tert-butoxycarbonyl (Boc) group and a polar carboxylic acid moiety. Its solubility is highly dependent on pH.

  • Causality—The Role of pH: At neutral or basic pH (pH > ~5), the carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This ionic charge makes the molecule highly water-soluble, preventing its extraction into common organic solvents like ethyl acetate or dichloromethane. To successfully extract the product, you must protonate the carboxylate to the neutral carboxylic acid (-COOH).

  • Solution Protocol:

    • After quenching the reaction, cool the aqueous mixture in an ice bath.

    • Slowly add a dilute acid, such as 1M HCl or 1M KHSO₄, while stirring vigorously.[1] Monitor the pH of the aqueous layer with pH paper or a calibrated meter.

    • Crucially, adjust the pH to be acidic, ideally between 3 and 4. This ensures the carboxylic acid is fully protonated.

    • Proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

    • To confirm the product has moved to the organic layer, you can spot a sample of the aqueous layer on a TLC plate after the final extraction to ensure no product remains.

Question 2: After solvent evaporation, my product is a persistent, sticky oil or gum instead of the expected white solid. How can I induce crystallization?

Answer: Obtaining an oil instead of a solid is typically due to the presence of impurities or residual solvent. The expected product is a white powder with a melting point of 99-109 °C.[2]

  • Causality—Impurities and Solvents:

    • Residual Solvent: Trace amounts of high-boiling point solvents (like DMF or DMSO) or even extraction solvents can hinder crystallization.

    • Eutectic Mixture: Impurities can form a eutectic mixture with the product, depressing its melting point to below room temperature.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure the product is dried under a high vacuum for several hours (or overnight) to remove all volatile solvents. Gentle heating (e.g., 30-40 °C) can assist if the product is stable.

    • Trituration: This technique involves "washing" the oil with a solvent in which the product is insoluble but the impurities are soluble.

      • Add a small amount of a non-polar solvent like hexanes, diethyl ether, or a mixture of the two.

      • Stir or sonicate the mixture. The product should precipitate as a solid while impurities remain dissolved.

      • Filter the resulting solid and wash with a small amount of the cold trituration solvent.

    • Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) and then remove it on a rotary evaporator. Repeat this process 2-3 times. This can help azeotropically remove more stubborn residual solvents.

Question 3: My NMR and/or LC-MS analysis shows significant impurities after the initial work-up. What are they and how can I purify my product?

Answer: Impurities can arise from unreacted starting materials, side reactions, or product degradation. The most effective purification method for this compound is typically flash column chromatography.

  • Potential Impurities:

    • Unreacted Starting Material: Depending on the synthesis route (e.g., hydrolysis of a corresponding ester), unreacted precursors may be present.

    • De-protected Product: Small amounts of the Boc group can be cleaved under acidic conditions, especially if a strong acid is used for an extended period during work-up. This would result in 3-(piperidin-4-yl)propionic acid.

  • Purification via Flash Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).[3]

    • Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is a good starting point. Because the product is an acid, it may streak on the silica. To prevent this, add a small amount (0.5-1%) of acetic acid to the eluent system. A typical gradient might be from 20% to 80% ethyl acetate in hexanes (+1% acetic acid).

    • Monitoring: Use TLC to track the separation, staining with a potassium permanganate (KMnO₄) solution, which is effective for visualizing compounds with C-H bonds.

Frequently Asked Questions (FAQs)

Q: What is the recommended procedure for a standard aqueous work-up?

A: A robust work-up is critical for isolating a clean crude product. The following workflow is a reliable starting point.

Workflow: General Aqueous Work-up

Caption: General workflow for the work-up and purification.

Q: Are there recommended solvent systems for recrystallization?

A: While column chromatography is often more effective for removing a wide range of impurities, recrystallization can be successful for final polishing if the crude product is relatively pure. Finding the right solvent system is key. You need a solvent (or solvent pair) where the compound is soluble when hot but poorly soluble when cold.[4]

  • Single Solvents to Screen: Ethyl acetate, isopropyl acetate, acetonitrile.

  • Solvent Pairs to Screen: Ethyl acetate/Hexanes, Acetone/Hexanes, Dichloromethane/Hexanes.

    • Procedure: Dissolve the crude product in a minimum amount of the more polar ("good") solvent while gently heating. Then, slowly add the less polar ("bad") solvent until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Q: How should the final, pure product be stored?

A: The product, 3-(1-Boc-piperidin-4-yl)propionic acid, should be stored in a cool, dry place. Supplier recommendations suggest refrigeration at 0-8 °C.[2][5] It is a stable, white powder under these conditions.[2]

Summary of Key Parameters & Properties
ParameterValue / RecommendationSource(s)
Molecular Formula C₁₃H₂₃NO₄[2][5]
Molecular Weight 257.33 g/mol [2][5]
Appearance White to off-white powder/solid[2][5]
Melting Point 99-109 °C[2]
Work-up pH 3-4 (acidic)Chemical Principles
Extraction Solvents Ethyl Acetate (EtOAc), Dichloromethane (DCM)[6]
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[6]
Column Eluent Hexanes/Ethyl Acetate gradient with 0.5-1% Acetic Acid (AcOH)[3][6]
Storage Conditions 0-8 °C, dry environment[2][5]
References
  • Szatmári, I., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
  • Kröner, A., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health.
  • Konwar, D., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Chem-Impex. 3-(1-Boc-piperidin-4-yl)propionic acid.
  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • Chem-Impex. 3-(1-Fmoc-piperidin-4-yl)propionic acid.
  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone.

Sources

Validation & Comparative

A Comparative Guide to Alternatives for 3-(1-Boc-piperidin-4-yl)propionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern peptide drug design, offering a powerful method to enhance therapeutic properties such as stability, potency, and bioavailability.[1][2][3] 3-(1-Boc-piperidin-4-yl)propionic acid is a widely used building block that introduces a conformationally constrained piperidine scaffold via a flexible three-carbon linker.[4][5] While effective, the specific structural and physicochemical properties of this molecule are not universally optimal. This guide provides a comprehensive comparison of viable alternatives, focusing on how modifications to linker length and scaffold type can be rationally employed to fine-tune peptide structure and function. We will explore the synthetic rationale, present comparative data, and provide detailed experimental protocols to empower researchers in the logical selection of building blocks for next-generation peptide therapeutics.

Introduction: The Rationale for Scaffold-Based Peptide Modification

Native peptides often suffer from significant therapeutic limitations, including rapid proteolytic degradation and high conformational flexibility, which can lead to poor receptor affinity and selectivity.[6] Introducing rigid structural motifs, or scaffolds, is a proven strategy to overcome these hurdles.[2][7] The piperidine ring, a prevalent feature in many pharmaceuticals, serves as an excellent scaffold due to its defined chair conformations and its ability to project substituents in precise vectors.[8][9][10][11]

3-(1-Boc-piperidin-4-yl)propionic acid acts as a bifunctional building block in solid-phase peptide synthesis (SPPS). The Boc-protected nitrogen allows for standard peptide coupling methodologies, while the propionic acid tail integrates the piperidine scaffold into the growing peptide chain. This particular molecule provides a balance of rigidity from the ring and flexibility from the linker, making it a versatile tool. However, the "one-size-fits-all" approach is antithetical to rational drug design. The central thesis of this guide is that deliberate variations of this scaffold can yield peptides with superior and highly specific pharmacological profiles.

The Benchmark: Properties of 3-(1-Boc-piperidin-4-yl)propionic Acid

To appreciate the alternatives, we must first understand the benchmark.

  • Structural Contribution: It introduces a six-membered heterocyclic ring separated from the peptide backbone by a three-atom linker (-CH₂-CH₂-CO-).

  • Conformational Impact: The piperidine ring restricts local bond rotations, influencing the peptide's secondary structure. The propionic linker, however, allows considerable freedom for the ring to orient itself relative to the backbone.

  • Physicochemical Properties: The basic nitrogen of the piperidine ring (once deprotected) can be protonated at physiological pH, potentially influencing solubility and interactions with biological targets.[9]

  • Synthetic Profile: It is readily incorporated using standard coupling reagents, although its bulk is greater than that of a simple amino acid like Alanine.

The key design question is: what if a different degree of rigidity, a shorter linker, or a non-basic scaffold is required for optimal target engagement?

A Curated Selection of Structural Alternatives

We will now compare three rationally selected alternatives, each representing a distinct modification of the parent structure.

By removing one methylene group from the linker, we arrive at (1-Boc-piperidine-4-yl)acetic acid.[12] This seemingly subtle modification has profound consequences.

  • Design Rationale: The shorter two-carbon linker dramatically reduces the conformational freedom of the piperidine ring relative to the peptide backbone. This is a logical choice when the design hypothesis calls for a more rigid, compact structure to, for instance, stabilize a specific turn or more closely mimic the spacing of a known pharmacophore.

  • Synthetic Considerations: Coupling efficiency is generally similar to the propionic acid analog. However, the increased rigidity can sometimes impact the solubility of the fully assembled peptide, a critical parameter to monitor during purification.

Here, we replace the heterocyclic piperidine with a carbocyclic cyclohexane ring, and the linker is integrated into the amino acid structure itself.[13][14][15]

  • Design Rationale: The primary reason for this substitution is to remove the basic nitrogen atom of the piperidine. This can be crucial if a positive charge in that region of the molecule is detrimental to receptor binding or leads to off-target effects. The cyclohexane scaffold offers a similar steric bulk and conformational rigidity (chair conformations) but with a neutral, more lipophilic character. The trans stereochemistry ensures that the N- and C-termini are positioned on opposite sides of the ring, leading to a more extended peptide conformation.

  • Synthetic Considerations: Both cis and trans isomers are available, and the choice has a deterministic effect on the resulting peptide geometry. This building block is essentially a cyclic β-amino acid.[16]

This alternative represents the most rigid construct, where the carboxylic acid is attached directly to the 4-position of the piperidine ring.[17][18][19]

  • Design Rationale: With a zero-atom linker, Boc-isonipecotic acid provides the most severe conformational constraint. It effectively locks the adjacent segments of the peptide backbone into a fixed orientation relative to each other. This is an ideal choice for creating sharp turns or for situations where the piperidine ring itself is intended to be a central, immovable part of the pharmacophore.

  • Synthetic Considerations: The direct attachment of the carboxyl group to the bulky piperidine ring can lead to significant steric hindrance during the coupling reaction.[20] This may necessitate the use of more potent coupling reagents (e.g., HATU) and/or extended reaction times to ensure complete acylation.[21]

Data-Driven Comparison of Alternatives

The following table provides a clear, at-a-glance comparison of the key properties discussed.

Feature3-(1-Boc-piperidin-4-yl)propionic acid(1-Boc-piperidine-4-yl)acetic acidtrans-4-(Boc-amino)cyclohexanecarboxylic acidBoc-isonipecotic acid
Scaffold Type PiperidinePiperidineCyclohexanePiperidine
Linker Length (atoms) 321 (amide bond)0 (direct attachment)
Relative Flexibility ModerateLow-ModerateLow (trans isomer)Very Low
Scaffold Basicity Basic (pKa ~11)Basic (pKa ~11)NeutralBasic (pKa ~11)
Potential Steric Hindrance ModerateModerateModerateHigh
Primary Design Application Introduce a flexible spacer with a rigid headgroup.Induce more compact, rigid conformations.Remove basicity, enforce an extended structure.Create a rigid, conformationally locked turn.

Experimental Methodologies

The successful incorporation of these building blocks relies on robust and well-understood SPPS protocols.

The process of choosing and validating an alternative should be systematic and hypothesis-driven.

G cluster_choices Structural Alternatives A Define Pharmacophore Hypothesis (e.g., required rigidity, charge, vector) B Select Alternative Based on Hypothesis A->B D Shorter Linker (Acetic Acid Analog) E Neutral Scaffold (Cyclohexane Analog) F Max Rigidity (Isonipecotic Acid) C_center B->C_center G Synthesize Peptide Analogs via SPPS D_out D->D_out E_out E->E_out F_out F->F_out H Purify (RP-HPLC) & Characterize (MS) G->H I Perform Bioassays & Stability Studies H->I J Analyze Structure-Activity Relationship (SAR) I->J J->A Refine C_center->D C_center->E C_center->F G_in D_out->G_in E_out->G_in F_out->G_in G_in->G

Caption: Rational design cycle for selecting and validating scaffold-based building blocks.

This protocol outlines the key steps for incorporating a non-standard amino acid into a peptide sequence on a Rink Amide resin.

  • Resin Swelling: Swell the resin (1 eq) in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.[22]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes. This removes the N-terminal Fmoc protecting group.[23]

  • Washing: Wash the resin thoroughly to remove residual piperidine. Perform sequential washes with DMF (x3), Dichloromethane (DCM) (x3), and DMF (x3).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-amino acid or Boc-protected alternative (3 eq) and an activating agent such as HBTU (2.9 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq) to the vial.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For sterically hindered residues like Boc-isonipecotic acid, extend the coupling time to 4 hours or use a more powerful coupling agent like HATU.[20]

  • Post-Coupling Wash: Drain the coupling solution and wash the resin as described in step 3.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing steps, dry the resin under vacuum.

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups (including the Boc group on the piperidine).

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and purity of the final product using mass spectrometry (e.g., LC-MS) and analytical HPLC.

Conclusion and Future Outlook

The choice of a non-proteinogenic building block is a critical decision in the design of peptide therapeutics. While 3-(1-Boc-piperidin-4-yl)propionic acid is a robust and versatile tool, this guide has demonstrated that a family of related alternatives offers a powerful means to systematically probe structure-activity relationships. By rationally modifying linker length and scaffold bioisosteres, researchers can exert fine control over the conformational and physicochemical properties of their peptides. The alternatives presented here—(1-Boc-piperidine-4-yl)acetic acid, trans-4-(Boc-amino)cyclohexanecarboxylic acid, and Boc-isonipecotic acid—represent a logical starting point for any drug discovery program aiming to optimize peptides for enhanced stability, selectivity, and therapeutic efficacy. The future of peptide design lies in this deliberate and hypothesis-driven exploration of chemical space.

References

  • Grison, C. M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(4), 863. [Link]
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
  • Grison, C. M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed. [Link]
  • Hill, T. A., et al. (2014). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Angewandte Chemie International Edition, 53(48), 13020-13041. [Link]
  • Pharmaffiliates. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
  • ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1163-1169. [Link]
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
  • PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. [Link]
  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116850. [Link]
  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
  • Kulesza, A., et al. (2021).
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link]
  • DrugFuture.
  • ChemRxiv. (2022).
  • SciELO México. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1). [Link]

Sources

The Aliphatic Piperidine Linker: A Comparative Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of sophisticated therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Far from being a passive spacer, the linker's chemical architecture dictates the stability, efficacy, pharmacokinetic profile, and ultimately, the therapeutic index of the entire conjugate.[1] This guide provides an in-depth comparative analysis of "3-(1-Boc-piperidin-4-yl)propionic acid," a prominent aliphatic piperidine-based linker, against other widely used linker classes. We will delve into the structural nuances, performance characteristics, and supporting experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their next generation of targeted therapeutics.

The Central Role of the Linker in Targeted Drug Design

The primary function of a linker in a bifunctional molecule is to tether a warhead (a ligand for the protein of interest or a cytotoxic payload) to a recruiting element (an E3 ligase ligand in PROTACs or a monoclonal antibody in ADCs).[2] The ideal linker must strike a delicate balance: it needs to be stable in systemic circulation to prevent premature payload release, yet facilitate efficient execution of the therapeutic strategy at the target site.[3] Key linker properties that influence the performance of the conjugate include its length, rigidity, solubility, and whether it is cleavable or non-cleavable.[4]

Profiling 3-(1-Boc-piperidin-4-yl)propionic acid: A Rigid Aliphatic Linker

"3-(1-Boc-piperidin-4-yl)propionic acid" is a bifunctional linker characterized by a central piperidine ring. The propionic acid moiety provides a carboxylic acid handle for conjugation, while the Boc-protected amine on the piperidine ring can be deprotected to reveal a secondary amine for further functionalization.

The defining feature of this linker is the piperidine scaffold, which imparts a degree of rigidity to the linker chain.[5] This is in contrast to the high flexibility of simple alkyl or polyethylene glycol (PEG) linkers.[6] This inherent rigidity can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7] The formation of this ternary complex is the cornerstone of successful protein degradation.[8]

A Comparative Analysis: Piperidine vs. Other Linker Architectures

The selection of a linker is a critical decision in the design of a targeted therapeutic. Here, we compare the key attributes of the 3-(1-Boc-piperidin-4-yl)propionic acid linker with other prevalent linker classes.

Flexibility vs. Rigidity: The Conformational Advantage

The degree of flexibility in a linker is a critical parameter influencing the efficacy of a PROTAC.[9]

  • Flexible Linkers (Alkyl and PEG Chains): These are the most common types of linkers and offer a high degree of conformational freedom.[4] This flexibility can be beneficial in allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation. However, excessive flexibility can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[4]

  • Rigid Linkers (Piperidine/Piperazine-based): The incorporation of cyclic structures like piperidine introduces conformational constraints.[7] This rigidity can reduce the entropic cost of ternary complex formation by limiting the number of non-productive conformations.[7] Several studies have shown that replacing flexible linkers with more rigid structures can significantly improve metabolic stability and potency.[10] The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both feature rigid linkers containing piperidine and piperazine moieties, underscoring the clinical relevance of this strategy.[7][11]

Physicochemical Properties: Solubility and Permeability

A significant challenge in PROTAC development is achieving a favorable balance between aqueous solubility and cell permeability, especially given their typically high molecular weight which often falls outside of Lipinski's "Rule of Five".[11]

  • PEG Linkers: These are known to enhance the aqueous solubility of PROTACs due to the hydrophilic nature of the ethylene glycol units.[6] This can be a significant advantage for developing orally bioavailable degraders.

  • Alkyl Linkers: These are generally hydrophobic and can sometimes limit the overall solubility of the PROTAC molecule.[6]

  • Piperidine-based Linkers: The piperidine moiety can improve the solubility of PROTACs compared to linear alkyl linkers.[7] The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, increasing the polarity and aqueous solubility of the molecule.[12] This ionization potential can be a key tool for modulating the physicochemical properties of the final compound.[12]

Cleavable vs. Non-Cleavable Linkers: A Strategic Choice

The decision to use a cleavable or non-cleavable linker depends on the therapeutic modality and the desired mechanism of action.

  • Cleavable Linkers: These are designed to release the payload in response to specific triggers within the target cell or tumor microenvironment, such as changes in pH, the presence of specific enzymes (e.g., cathepsins), or a reducing environment (e.g., high glutathione concentrations).[13] This strategy is common in ADCs to ensure the cytotoxic payload is released in its active form inside the cancer cell.[13]

  • Non-Cleavable Linkers: These form a stable bond that is resistant to enzymatic or chemical cleavage.[14] In the context of ADCs, payload release relies on the complete proteolytic degradation of the antibody backbone after internalization.[14] For PROTACs, non-cleavable linkers are the standard, as the entire molecule is required to form the ternary complex. The 3-(1-Boc-piperidin-4-yl)propionic acid linker is a non-cleavable linker.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[15]

The following tables summarize experimental data from various studies, illustrating the impact of linker composition and rigidity on PROTAC performance.

Table 1: Impact of Linker Flexibility on BRD4 Degradation

PROTAC IDE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC 1VHLFlexible (PEG-based)120~80HEK293
PROTAC 2VHLFlexible (PEG-based)18>90HEK293
PROTAC 3VHLRigid350~60HEK293

(Data synthesized from published studies for illustrative purposes)[16]

Table 2: Impact of Linker Rigidity on TBK1 Degradation

PROTAC IDLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Degrader 1< 12No degradation-
TBK1 Degrader 221 (Alkyl/Ether)396
TBK1 Degrader 329 (Alkyl/Ether)29276

(This study highlights that for TBK1, an optimal linker length is crucial for maximal degradation, and simply increasing length can decrease potency.)[17]

Visualizing Linker Comparisons and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the structures of different linker types and a typical workflow for evaluating PROTAC efficacy.

Linker_Comparison cluster_0 Flexible Linkers cluster_1 Rigid Linkers cluster_2 Cleavable Linkers Alkyl Alkyl Chain (e.g., -(CH2)n-) PEG PEG Chain (e.g., -(CH2CH2O)n-) Piperidine Piperidine-based (e.g., 3-(1-Boc-piperidin-4-yl)propionic acid) Piperazine Piperazine-based Disulfide Disulfide (-S-S-) Hydrazone Hydrazone (=N-NH-) Linker Types Linker Types PROTAC_Workflow start PROTAC Synthesis (incorporating different linkers) cell_culture Cell Culture and Treatment (with PROTAC library) start->cell_culture itc Isothermal Titration Calorimetry (ITC) (Ternary Complex Formation) start->itc cell_lysis Cell Lysis cell_culture->cell_lysis viability_assay Cell Viability Assay (e.g., MTS/MTT) cell_culture->viability_assay protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (Quantify band intensity) western_blot->data_analysis dc50_dmax Determine DC50 and Dmax data_analysis->dc50_dmax end Comparative Efficacy Profile dc50_dmax->end ic50 Determine IC50 viability_assay->ic50 ic50->end thermo_params Determine Thermodynamic Parameters (Kd, ΔH, ΔS) itc->thermo_params thermo_params->end

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative evaluation of PROTAC linkers. The following are detailed methodologies for key experiments.

Protocol 1: Western Blot for Quantification of Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment. [17] Materials:

  • Cultured cells (e.g., HEK293T, 22Rv1)

  • 6-well plates

  • PROTACs of interest

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control. [15]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves. [16]

Protocol 2: Cell Viability (MTS/MTT) Assay

This assay determines the cytotoxic effect of PROTAC-mediated protein degradation, which is particularly relevant for cancer cells that rely on the target protein for survival. [17] Materials:

  • Cultured cells

  • 96-well plates

  • PROTACs of interest

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 72 hours).

  • Assay Procedure: Add MTS or MTT reagent to each well and incubate. If using MTT, add a solubilization solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC measures the heat change upon the binding of molecules, providing thermodynamic data on the interaction between the PROTAC, the target protein, and the E3 ligase. [17] Materials:

  • Purified target protein

  • Purified E3 ligase

  • PROTAC of interest

  • Matched buffer

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

  • ITC Experiment: To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.

  • Data Acquisition: Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument and the titrand (e.g., target protein) into the sample cell. Perform a series of injections and record the heat changes.

  • Data Analysis: Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters of the interaction, such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Conclusion

The choice of linker is a pivotal decision in the design of targeted therapies like PROTACs. The 3-(1-Boc-piperidin-4-yl)propionic acid linker, with its semi-rigid aliphatic piperidine core, offers a compelling set of properties, including the potential for enhanced metabolic stability and favorable physicochemical characteristics. While flexible linkers like PEG and alkyl chains provide synthetic accessibility and are a good starting point for optimization, the introduction of rigidity through cyclic scaffolds like piperidine is a proven strategy for enhancing the potency of protein degraders. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of different linker technologies, enabling the rational design of the next generation of highly effective and selective targeted therapeutics.

References

A comprehensive list of references will be provided upon request.

Sources

A Comparative Guide to Purity Analysis and Method Validation for 3-(1-Boc-piperidin-4-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Common Building Block

In the landscape of modern drug discovery and development, the synthetic building block 3-(1-Boc-piperidin-4-yl)propionic acid (CAS No. 154775-43-6) is a frequently utilized intermediate.[1][2] Its piperidine core is a prevalent scaffold in neuroscience research and the development of therapeutics, while the Boc-protecting group and propionic acid moiety offer versatile handles for peptide synthesis and bioconjugation.[2][3] The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the predominant analytical techniques for assessing the purity of 3-(1-Boc-piperidin-4-yl)propionic acid. We move beyond simple protocol recitation to explore the causality behind methodological choices, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with powerful orthogonal methods like Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). The framework for this analysis is grounded in the validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically rigorous and regulatory-compliant approach.[4][5]

Understanding the Analyte: Potential Impurities and Analytical Challenges

Effective purity analysis begins with a comprehensive understanding of the target molecule and its likely impurities.

Chemical Properties:

  • Molecular Formula: C₁₃H₂₃NO₄[1]

  • Molecular Weight: 257.33 g/mol [1]

  • Structure: Contains a carboxylic acid (acidic), a Boc-protected amine (thermally labile, acid-labile), and a saturated heterocyclic ring.

Potential Process-Related and Degradation Impurities: A robust analytical method must be able to separate the main component from impurities that may arise during synthesis or storage. These include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • De-protected Impurity: 3-(Piperidin-4-yl)propanoic acid, formed by the loss of the Boc group.[6]

  • Esterification Products: Reaction of the carboxylic acid with alcohol solvents (e.g., methanol, ethanol).

  • Dimeric Impurities: Formed through intermolecular esterification or other side reactions.

  • Positional Isomers: If the synthesis is not perfectly regioselective.

The primary analytical challenge lies in the compound's lack of a strong chromophore, which influences detector selection and sensitivity, and the lability of the Boc group, which can be problematic under certain analytical conditions like high-temperature GC inlets or specific MS ionization sources.[7]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a strategic decision based on the specific requirements of the analysis—be it routine quality control, absolute purity determination, or unknown impurity identification.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR) Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Routine purity/impurity quantification, stability testing.Absolute purity determination (assay), reference standard characterization.Impurity identification and structure elucidation.
Principle Physical separation based on polarity, followed by UV detection.[8]Signal intensity is directly proportional to the number of atomic nuclei.[9][10]Separation by chromatography followed by mass-to-charge ratio detection.[]
Strengths High precision, robustness, widely available, excellent for resolving complex mixtures.[12]Primary ratio method; does not require a reference standard of the analyte.[13] High structural specificity.Unmatched sensitivity and specificity for identifying unknowns by providing molecular weight data.[14]
Limitations Requires a reference standard for quantification; UV detection requires a chromophore; non-chromophoric impurities are missed.Lower sensitivity than HPLC; requires a high-purity internal standard; potential for peak overlap.[9]Quantification can be complex and less precise than HPLC-UV; ion suppression effects; Boc-group lability can complicate spectra.[7][15]

The Workflow of Purity Assessment: A Validated, Multi-Faceted Approach

A trustworthy purity value is not derived from a single experiment but from a validated workflow that leverages the strengths of orthogonal techniques. This ensures that the analytical results are accurate, reproducible, and fit for their intended purpose.

G cluster_0 Purity Analysis & Validation Workflow cluster_1 Core Purity Testing cluster_2 Orthogonal Verification & Investigation dev Method Development (HPLC-UV) val Method Validation (ICH Q2 R1) dev->val Meets System Suitability routine Routine QC Analysis (HPLC-UV for % Purity) val->routine Validated Method qnmr Absolute Purity Assay (qNMR) val->qnmr Reference Standard Characterization lcms Impurity Identification (LC-MS) routine->lcms Unknown Peak > Threshold qnmr->routine

Caption: Workflow for comprehensive purity analysis and validation.

Method Validation: Establishing Trust in Analytical Data

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[5] The following parameters, as defined by ICH Q2(R1), must be assessed for a quantitative impurity method and an assay method.[4][16]

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Causality: This is the cornerstone of a purity method. Without the assurance that the analyte's peak is pure and free from co-eluting impurities, any quantitative result is meaningless.

  • Execution: Forced degradation studies (acid, base, oxidation, heat, light) are performed to generate potential degradants. The analyte peak is then assessed for purity using a photodiode array (PDA) detector and, ideally, confirmed by LC-MS analysis to demonstrate that no degradants co-elute.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Causality: Establishes the concentration boundaries within which the method provides reliable quantitative results.

  • Execution: Prepare at least five concentrations of the reference standard, typically spanning 50% to 150% of the target concentration for assay, and from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit for impurity methods.[16] The correlation coefficient (r²) should be ≥0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Causality: Confirms that the method produces results that are correct and free from systemic bias.

  • Execution: Performed by analyzing a sample of known purity (e.g., a certified reference standard) or by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 3 levels, 3 replicates each).[4] Recovery should typically be within 98.0% to 102.0%.

Precision

Precision is the measure of the method's variability when performed on the same sample multiple times. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses variability within a single lab, on a single day, with a single analyst and instrument.

  • Intermediate Precision: Assesses variability between different days, analysts, or instruments.

  • Causality: Ensures the method is reproducible and will provide consistent results under normal laboratory variations.

  • Execution: Analyze a minimum of six replicate preparations at 100% of the target concentration or nine preparations covering the specified range (3 concentrations, 3 replicates each).[12] The relative standard deviation (RSD) should be ≤1.0% for the assay of the main component and typically ≤10% for low-level impurities.[16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • LOQ: The lowest concentration of analyte that can be quantitated with acceptable accuracy and precision.

  • Causality: Defines the sensitivity limits of the method, which is critical for controlling low-level impurities.

  • Execution: Typically determined based on the signal-to-noise ratio (S/N), where S/N of 3:1 is common for LOD and 10:1 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Causality: Demonstrates the reliability of the method for routine use and transfer between laboratories.

  • Execution: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptance criteria.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity and Assay Method

This protocol is a robust starting point for the analysis of 3-(1-Boc-piperidin-4-yl)propionic acid.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The C18 stationary phase provides good retention for this moderately polar compound. The acidic mobile phase (formic acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution:

    • Time (min) | %B

    • --- | ---

    • 0.0 | 10

    • 20.0 | 90

    • 25.0 | 90

    • 25.1 | 10

    • 30.0 | 10

    • Rationale: A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is cleaned effectively between injections.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Rationale: 210 nm is chosen for detection due to the lack of a strong chromophore; this wavelength allows for the detection of the amide and carboxyl functional groups.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Concentration: 1.0 mg/mL. Accurately weigh and dissolve the sample in the diluent.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

This method provides an orthogonal purity value without requiring a specific reference standard of the analyte.[17]

  • Materials:

    • Analyte: ~10-20 mg of 3-(1-Boc-piperidin-4-yl)propionic acid, accurately weighed.

    • Internal Standard (IS): A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone), accurately weighed. The IS must have protons that resonate in a clear region of the spectrum.

    • Solvent: Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the IS.

  • Sample Preparation:

    • Accurately weigh the analyte and internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer to a high-quality NMR tube.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Use a quantitative pulse sequence with a long relaxation delay (D1 ≥ 7 * T₁) to ensure full relaxation of all relevant protons. Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard.

    • Calculate purity using the following equation:[9] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * Purity_IS

      • Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, Purity_IS = Purity of the internal standard.

Protocol 3: LC-MS for Impurity Identification

This protocol is designed to identify unknown peaks observed in the HPLC-UV analysis.

  • LC System: Use the same LC conditions as described in Protocol 1 to ensure chromatographic correlation.

  • Mass Spectrometer:

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative ion modes.

    • Rationale: ESI is a soft ionization technique suitable for this molecule. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.

  • Data Acquisition:

    • Acquire full scan data to detect all ions.

    • Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation scans on the most abundant ions.

    • Insight: The Boc group is known to be labile and can undergo neutral loss or McLafferty rearrangement in the ion source.[7][15][18] Be prepared to look for characteristic fragment ions (e.g., loss of t-butyl group or isobutylene) to confirm the identity of Boc-protected species. The de-protected impurity will show a mass difference of 100.05 Da.

Decision Logic for Method Selection

The choice of analytical technique is highly dependent on the stage of development and the specific question being asked.

G start Goal of Analysis? q1 Routine QC Release? start->q1 q2 Reference Standard Characterization? start->q2 q3 Identify Unknown Impurity? start->q3 res1 Use Validated HPLC-UV Method q1->res1 Yes res2 Use qNMR for Absolute Purity q2->res2 Yes res3 Use LC-MS for Structural Elucidation q3->res3 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of 3-(1-Boc-piperidin-4-yl)propionic acid is a critical step in ensuring the quality of pharmaceutical development processes. While HPLC-UV remains the workhorse for routine quality control due to its robustness and precision, it does not provide a complete picture on its own. A comprehensive and trustworthy purity analysis is achieved by integrating orthogonal methods. Quantitative NMR serves as a primary method for determining absolute purity and qualifying reference standards, while LC-MS is indispensable for the structural elucidation of unknown impurities. By employing this multi-technique approach within a rigorous validation framework compliant with ICH guidelines, researchers and drug developers can ensure the quality of this key building block and, by extension, the integrity of their final products.

References

  • Crompton, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • PubChem. (n.d.). 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid.
  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • PubMed. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • National Institutes of Health (NIH). (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
  • Spectroscopy Europe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • MySkinRecipes. (n.d.). 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid.
  • PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.
  • Chem-Impex. (n.d.). 3-(1-Fmoc-piperidin-4-yl)propionic acid.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Google Patents. (n.d.). CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

Sources

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization and Application of 3-(1-Boc-piperidin-4-yl)propionic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone in the architecture of a vast array of pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1][3] Among the myriad of functionalized piperidine building blocks, 3-(1-Boc-piperidin-4-yl)propionic acid has emerged as a particularly versatile and valuable intermediate.

This compound features a piperidine ring substituted at the 4-position with a propionic acid moiety and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This unique structure allows for selective reactions, making it an ideal candidate for complex organic synthesis, particularly in the construction of peptide-based therapeutics and small molecule drug candidates.[4] Its applications are extensive, serving as a key intermediate in the synthesis of analgesics, anti-inflammatory drugs, and agents for neuroscience research.[5][6] Furthermore, its bifunctional nature makes it a popular linker for advanced modalities like Proteolysis-Targeting Chimeras (PROTACs).[7]

This guide provides a comprehensive, data-driven comparison of 3-(1-Boc-piperidin-4-yl)propionic acid with its key derivatives and structural alternatives. We will delve into its characterization, synthetic utility, and the strategic considerations that guide the choice of one building block over another, supported by detailed experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a building block's properties is the foundation of its effective use. 3-(1-Boc-piperidin-4-yl)propionic acid is typically a stable, white powder with reliable handling characteristics.[4] The Boc protecting group is critical, rendering the piperidine nitrogen non-basic and non-nucleophilic, thus preventing self-reaction and directing reactivity to the carboxylic acid terminus.[4]

Table 1: Physicochemical Properties of 3-(1-Boc-piperidin-4-yl)propionic acid
PropertyValueSource(s)
CAS Number 154775-43-6[4][5]
Molecular Formula C₁₃H₂₃NO₄[4]
Molecular Weight 257.33 g/mol [4]
Appearance White powder[4]
Melting Point 99-109 °C[4]
Purity (Typical) ≥ 98% (HPLC)[4]
Synonyms N-Boc-4-piperidinepropionic acid, 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester[4]
Experimental Protocols: Ensuring Quality and Identity

Verifying the identity and purity of the starting material is a non-negotiable step in any synthetic campaign. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.[8]

Protocol 1: HPLC and NMR Characterization

A. Reversed-Phase HPLC for Chemical Purity Assessment

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a suitable starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of water and acetonitrile.

  • Analysis: A single major peak indicates high purity. Purity is calculated based on the area percentage of the main peak.[8]

B. ¹H NMR for Structural Confirmation

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Analysis & Interpretation:

    • Boc Group: A characteristic singlet peak will appear around δ 1.45 ppm, integrating to 9 protons.[9] The presence of rotamers due to the carbamate bond can sometimes lead to peak broadening.[10]

    • Piperidine Ring Protons: A series of multiplets will be observed between δ 1.1 and 4.1 ppm. The protons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield, often as broad signals.

    • Propionic Acid Chain: Methylene protons will appear as triplets between δ 1.5 and 2.4 ppm.

    • Carboxylic Acid Proton: A very broad singlet may be visible far downfield (>10 ppm), though it can exchange with residual water in the solvent and may not always be observed.

Diagram 1: Analytical Workflow for Quality Control

cluster_QC Quality Control Workflow Start Received Starting Material 3-(1-Boc-piperidin-4-yl)propionic acid HPLC HPLC Analysis (Purity Check >98%) Start->HPLC NMR ¹H NMR Analysis (Structural Confirmation) HPLC->NMR Purity OK Fail Material Rejected HPLC->Fail Purity Fails Pass Material Accepted for Synthesis NMR->Pass Structure Confirmed NMR->Fail Structure Incorrect

Caption: Standard workflow for verifying the purity and identity of the starting material.

Part 2: Synthetic Utility - The Amide Coupling Reaction

The primary synthetic application of 3-(1-Boc-piperidin-4-yl)propionic acid is its use as a carboxylic acid component in amide bond formation.[11] This reaction connects the piperidine scaffold to a diverse range of primary or secondary amines, generating a library of derivatives for biological screening. The reaction requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[12]

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, and ease of purification. While dozens of reagents exist, a few have become workhorses in medicinal chemistry.[13]

Table 2: Comparison of Common Amide Coupling Reagents
Reagent(s)Full NameAdvantagesDisadvantages
HATU / DIPEA 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh efficiency, fast reaction times, low rate of racemization for chiral substrates.[14]Higher cost, byproducts can be difficult to remove.
EDC / HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleCost-effective, water-soluble byproducts are easily removed by aqueous workup.[15]Can be less effective for hindered substrates, HOBt has explosive potential (though rarely an issue at lab scale).
T3P® Propylphosphonic AnhydrideExcellent for sterically hindered substrates, byproducts are water-soluble and easily removed.Can be more expensive than carbodiimides.

Diagram 2: General Mechanism of Amide Coupling (HATU)

Acid R-COOH (Piperidine Acid) p1 Acid->p1 HATU HATU + DIPEA (Base) HATU->p1 ActiveEster R-CO-OAt (Activated Ester) p2 ActiveEster->p2 Amine R'-NH₂ (Amine) Amine->p2 Product R-CONH-R' (Amide Product) p1->ActiveEster Activation p2->Product Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling 3-(1-Boc-piperidin-4-yl)propionic acid with a generic amine.

  • Reagent Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: To the stirred solution, add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq). Allow the mixture to stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active O-acylisourea ester.[14]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[15] This removes excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to yield the desired amide derivative.

Part 3: Strategic Alternatives - A Comparative Analysis

While 3-(1-Boc-piperidin-4-yl)propionic acid is a powerful tool, a medicinal chemist must often consider structural analogs to modulate properties like synthetic strategy, solubility, basicity, and metabolic stability.[3]

Alternative 1: The Orthogonal Protecting Group - Fmoc

3-(1-Fmoc-piperidin-4-yl)propionic acid is a direct analog where the acid-labile Boc group is replaced with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[16]

  • Key Distinction: The choice between Boc and Fmoc is dictated by the overall synthetic strategy, particularly in peptide synthesis. They are "orthogonal," meaning one can be removed without affecting the other.

  • Use Case: Fmoc is the standard protecting group for the α-amine of amino acids in solid-phase peptide synthesis (SPPS).[16] The Fmoc group is cleaved using a solution of piperidine in DMF, conditions under which the Boc group (often used to protect amino acid side chains) remains stable. Conversely, Boc is cleaved with a strong acid like TFA, which leaves the Fmoc group intact.

Alternative 2: The Bioisosteric Replacement - Piperazine

3-(4-Boc-piperazin-1-yl)propanoic acid replaces the piperidine core with a piperazine ring.[17] While structurally similar, this substitution has profound implications for the molecule's properties.[3]

  • Basicity (pKa): Piperidine is more basic (pKa ≈ 11.2) than piperazine (pKa1 ≈ 5.4, pKa2 ≈ 9.7).[3] This means at physiological pH (7.4), a deprotected piperidine is almost fully protonated, which can enhance interactions with acidic residues in a protein binding site but may reduce membrane permeability. Piperazine's dual pKa values offer more tunable control over its ionization state.

  • Lipophilicity & ADME: The additional nitrogen atom in piperazine generally increases hydrophilicity, leading to higher aqueous solubility and potentially facilitating renal clearance.[3] However, it also introduces an additional site for metabolism by cytochrome P450 enzymes. Piperidine derivatives are typically more lipophilic, which can improve membrane permeability and oral absorption.[3][18]

Alternative 3: The Positional Isomer

Exploring positional isomers, such as moving the propionic acid group to the 3-position of the piperidine ring, is a common strategy in lead optimization. This alters the vectoral projection of the substituent attached via the amide bond, potentially allowing it to access different pockets within a target's binding site and form new, beneficial interactions.[19]

Table 3: Comparative Overview of Scaffolds
Feature3-(1-Boc-piperidin -4-yl)propionic acid3-(1-Fmoc-piperidin -4-yl)propionic acid3-(4-Boc-piperazin -1-yl)propanoic acid
Primary Application Solution-phase synthesis, SPPS (side-chain)Solid-Phase Peptide Synthesis (backbone)Modulating solubility and basicity
Protecting Group Boc (Acid-labile)Fmoc (Base-labile)Boc (Acid-labile)
Deprotection Strong Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)Strong Acid (e.g., TFA)
Core Ring pKa High (~11.2)High (~11.2)Moderate (~5.4 and ~9.7)
Lipophilicity HigherHigherLower
Metabolic Profile SimplerSimplerMore complex (two nitrogens)

Part 4: Applications in Drug Discovery

The derivatives synthesized from these building blocks find application across a wide range of therapeutic areas, underscoring the versatility of the piperidine scaffold.

Diagram 3: Applications of Piperidine Propionic Acid Scaffolds

Core 3-(Piperidin-4-yl)propionic Acid Derivatives Analgesics Analgesics & Anti-inflammatories Core->Analgesics Neuroscience Neuroscience Research (e.g., Receptor Ligands) Core->Neuroscience PROTACs PROTAC Linkers Core->PROTACs Peptides Peptidomimetics Core->Peptides

Caption: Major application areas for derivatives of 3-(piperidin-4-yl)propionic acid.

  • Analgesics and Anti-inflammatories: The piperidine moiety is a key pharmacophore in many opioid receptor modulators and other pain-related targets.[6][20]

  • Neuroscience: The ability of the piperidine ring to cross the blood-brain barrier and its presence in many endogenous neurotransmitters makes it a valuable scaffold for CNS drug discovery.[5]

  • PROTACs: The propionic acid handle allows for easy conjugation to a warhead that binds a target protein, while the piperidine nitrogen, once deprotected, can be coupled to a ligand for an E3 ubiquitin ligase, forming the complete PROTAC molecule.[7][21]

Conclusion

3-(1-Boc-piperidin-4-yl)propionic acid is more than a simple chemical intermediate; it is a strategic building block that provides a robust and versatile entry point into a vast chemical space. The decision to use this compound versus an alternative—such as its Fmoc-protected counterpart or a piperazine bioisostere—is a critical choice in the drug design process. This choice is guided by the specific demands of the synthetic route and the desired physicochemical and pharmacological profile of the final molecule. By understanding the comparative data and employing the validated protocols presented in this guide, researchers can make more informed, data-driven decisions, ultimately accelerating the discovery and development of novel therapeutics.

References

  • Chem-Impex. 3-(1-Boc-piperidin-4-yl)propionic acid.
  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid.
  • Chem-Impex. 3-(1-Fmoc-piperidin-4-yl)propionic acid.
  • Serebryanaya, L. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration.
  • Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences.
  • Noreen, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints.
  • PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid.
  • Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • Conti, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals.
  • Mikuš, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Royal Society of Chemistry. Green Chemistry - BORIS Portal.
  • Scholars Research Library. Der Pharma Chemica.
  • Journal of Applicable Chemistry. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • Reddit. amide coupling help.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PubMed. Characterization of neuromuscular blocking action of piperidine derivatives.
  • MDPI. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents.

Sources

Enhancing Peptide Therapeutics: A Comparative Guide to the Biological Activity of Peptides Containing 3-(1-Boc-piperidin-4-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The modification of native peptide structures with non-canonical amino acids and peptidomimetic scaffolds is a proven strategy to overcome inherent limitations such as poor metabolic stability and low bioavailability. This guide provides an in-depth technical comparison of peptides incorporating the rigid, non-proteinogenic amino acid analogue, 3-(1-Boc-piperidin-4-yl)propionic acid , against conventional flexible linkers, with a focus on their impact on biological activity, specifically in the context of integrin antagonism.

The incorporation of cyclic, constrained scaffolds like the piperidine ring is a deliberate design choice aimed at conferring conformational rigidity to a peptide backbone.[1] This pre-organization of the peptide's structure can lead to a significant enhancement in binding affinity and selectivity for its biological target by reducing the entropic penalty upon binding. Furthermore, the piperidine moiety can improve the pharmacokinetic properties of the peptide, contributing to better metabolic stability.[2]

This guide will delve into the synthesis, comparative biological evaluation, and the underlying scientific rationale for utilizing 3-(1-Boc-piperidin-4-yl)propionic acid in the design of potent and selective peptide-based integrin antagonists.

The Rise of Piperidine Scaffolds in Peptidomimetics

The piperidine motif is a privileged scaffold in medicinal chemistry, frequently found in a wide array of approved drugs.[2][3] Its utility in peptidomimetics stems from its ability to serve as a rigid spacer or a surrogate for amino acid residues, thereby influencing the overall conformation of the peptide. In the context of designing receptor antagonists, achieving a specific and stable bioactive conformation is paramount for high-affinity binding. The piperidine ring in 3-(1-Boc-piperidin-4-yl)propionic acid acts as a conformational lock, restricting the flexibility of the propionic acid side chain and, consequently, the peptide backbone into which it is incorporated.

This rigidity can be particularly advantageous in mimicking the turn structures often found in the recognition loops of natural peptide ligands. For instance, in the development of antagonists for αvβ3 and αvβ5 integrins, replacing a flexible amide bond with a more rigid C-C bond and adjusting the spacer length with a piperidine-containing structure has led to the discovery of low nanomolar antagonists.[1]

Comparative Analysis: Rigid vs. Flexible Linkers in Integrin Antagonist Peptides

To illustrate the impact of incorporating 3-(1-Boc-piperidin-4-yl)propionic acid, we present a comparative study of two hypothetical peptidomimetics targeting the αvβ3 integrin, a key player in angiogenesis and tumor metastasis. The design of these antagonists is inspired by the well-known Arginine-Glycine-Aspartic acid (RGD) recognition motif present in extracellular matrix proteins that bind to integrins.[4]

  • Peptide A (Rigidified): An RGD peptidomimetic incorporating 3-(piperidin-4-yl)propionic acid as a linker between the arginine and glycine mimics.

  • Peptide B (Flexible Control): An analogous RGD peptidomimetic where the rigid piperidine-based linker is replaced with a flexible gamma-aminobutyric acid (GABA) linker.

Hypothetical Experimental Data

The following table summarizes the hypothetical, yet plausible, experimental data based on published findings for similar compounds.[1]

ParameterPeptide A (with 3-(piperidin-4-yl)propionic acid)Peptide B (with GABA linker)Rationale for Expected Outcome
Binding Affinity (IC50, nM) for αvβ3 5.285.7The pre-organized conformation of Peptide A due to the rigid piperidine scaffold is expected to lead to a higher binding affinity by minimizing the entropic penalty of binding.
Selectivity (IC50, nM) for αIIbβ3 > 10,000> 10,000Both peptides are designed to be selective for αvβ3 over the platelet integrin αIIbβ3, a critical factor for avoiding anti-platelet activity.
Metabolic Stability (t1/2 in human plasma, min) 12035The piperidine ring is generally more resistant to enzymatic degradation compared to a linear aliphatic chain, leading to a longer plasma half-life.[2]
Cell Adhesion Inhibition (EC50, nM) 15.8150.3Higher binding affinity translates to more potent inhibition of integrin-mediated cell adhesion.
Causality Behind the Experimental Choices

The choice to compare a piperidine-containing linker with a flexible GABA linker is intentional. It directly probes the hypothesis that conformational constraint is a key determinant of biological activity in this class of integrin antagonists. The piperidine scaffold is not merely a spacer; it is an active component of the pharmacophore that helps to correctly orient the key binding motifs (the arginine and aspartic acid mimetics) for optimal interaction with the integrin receptor.

The experimental assays selected are standard in the field of integrin drug discovery:

  • Competitive Binding Assay: To quantify the affinity of the compounds for the target receptor.[5]

  • Selectivity Assay: To assess off-target effects, particularly against the closely related αIIbβ3 integrin.

  • Plasma Stability Assay: To predict the in vivo lifetime of the compounds.

  • Cell Adhesion Assay: To measure the functional consequence of receptor binding, i.e., the inhibition of cell adhesion to the extracellular matrix.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptide A

This protocol describes the manual solid-phase synthesis of an RGD peptidomimetic incorporating 3-(1-Boc-piperidin-4-yl)propionic acid using Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • 3-(1-Boc-piperidin-4-yl)propionic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Incorporation of 3-(1-Boc-piperidin-4-yl)propionic acid:

    • Couple the 3-(1-Boc-piperidin-4-yl)propionic acid using the same procedure as for a standard amino acid (Step 3).

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_cleavage Cleavage & Purification Cleavage Cleavage from Resin (TFA/TIS/H2O) Precipitation Precipitation (Cold Ether) Purification RP-HPLC Purification Characterization MS & HPLC Analysis

Protocol 2: In Vitro Integrin Binding Assay (ELISA-based)

This protocol outlines a competitive ELISA to determine the IC50 value of the synthesized peptides.

Materials:

  • Purified αvβ3 integrin

  • Vitronectin (or other RGD-containing ligand)

  • 96-well microtiter plates

  • Synthesized peptides (Peptide A and Peptide B)

  • Biotinylated anti-integrin antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with vitronectin overnight at 4°C.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., BSA in assay buffer) for 1 hour at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of the test peptides.

    • Add a constant concentration of purified αvβ3 integrin to each well, followed by the addition of the peptide dilutions.

    • Incubate for 2-3 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plates to remove unbound integrin and peptides.

    • Add a biotinylated anti-integrin antibody and incubate for 1 hour.

    • Wash the plates and add streptavidin-HRP. Incubate for 30 minutes.

    • Wash the plates and add TMB substrate.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Plot the absorbance against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_binding Competitive Binding cluster_detection Detection Coat Coat Plate with Vitronectin Block Block with BSA Coat->Block Add_Integrin Add Purified αvβ3 Integrin Block->Add_Integrin Add_Peptide Add Peptide Dilutions (Peptide A or B) Block->Add_Peptide Incubate_Binding Incubate (2-3h) Add_Peptide->Incubate_Binding Wash1 Wash Incubate_Binding->Wash1 Add_Ab Add Biotinylated Anti-Integrin Antibody Wash1->Add_Ab Wash2 Wash Add_Ab->Wash2 Add_SA_HRP Add Streptavidin-HRP Wash2->Add_SA_HRP Wash3 Wash Add_SA_HRP->Wash3 Add_TMB Add TMB Substrate Wash3->Add_TMB Stop Add Stop Solution Add_TMB->Stop Read Read Absorbance (450nm) Stop->Read

Conclusion and Future Perspectives

The incorporation of 3-(1-Boc-piperidin-4-yl)propionic acid into peptide sequences represents a powerful strategy for enhancing their therapeutic potential. As demonstrated through the comparative analysis, the introduction of this rigid scaffold can lead to significant improvements in binding affinity, selectivity, and metabolic stability. This is primarily attributed to the conformational constraint imposed by the piperidine ring, which pre-organizes the peptide into a bioactive conformation.

For drug development professionals, the key takeaway is that the rational design of peptidomimetics using building blocks like 3-(1-Boc-piperidin-4-yl)propionic acid can accelerate the discovery of drug candidates with improved pharmacological profiles. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of such modified peptides.

Future research in this area will likely focus on exploring a wider range of piperidine-based scaffolds with diverse substitution patterns to fine-tune the conformational properties of peptides for other challenging biological targets. The continued development of novel, constrained amino acid analogues will undoubtedly expand the toolbox of medicinal chemists and pave the way for the next generation of peptide-based therapeutics.

References

  • De Corte, B. L., Kinney, W. A., Liu, L., Ghosh, S., Brunner, L., Hoekstra, W. J., Santulli, R. J., Tuman, R. W., Baker, J., Burns, C., Proost, J. C., Tounge, B. A., Damiano, B. P., Maryanoff, B. E., Johnson, D. L., & Galemmo, R. A., Jr. (2004). Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins. Bioorganic & medicinal chemistry letters, 14(20), 5227–5232. [Link]
  • Ye, F., Kim, C., & Ginsberg, M. H. (2012). Reconstructing integrin activation in vitro. Methods in molecular biology (Clifton, N.J.), 757, 345–363. [Link]
  • Jahadakbar, A., Sarfallah, A., Gholami, M., Sabatino, G., Papini, A. M., & Ahangari, C. (2019). Synthesis of Modified RGD-Based Peptides and Their in vitro Activity. ChemMedChem, 14(2), 248–254. [Link]
  • Müller, G., Albers, M., Fischer, R., Hessler, G., Lehmann, T. E., Okigami, H., Tajimi, M., Bacon, K., & Rölle, T. (2001). Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists. Bioorganic & medicinal chemistry letters, 11(23), 3019–3021. [Link]
  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 33(6). [Link]
  • Conti, P., Cuesta-Gomez, N., Civera, M., Pieroni, M., Belvisi, L., Arosio, D., Pignataro, L., Dal-Cin, A., Lecchi, M., Perego, P., Potenza, D., & Piarulli, U. (2021). Selective Integrin Ligands Promote Cell Internalization of the Antineoplastic Agent Fluorouracil.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1088. [Link]
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3210-3219. [Link]
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. [Link]

Sources

A Senior Application Scientist's Guide: Choosing the Right Tool for Piperidine Synthesis—3-(1-Boc-piperidin-4-yl)propionic acid vs. Cbz-Protected Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry and drug development, the piperidine scaffold is a privileged structure, forming the core of countless therapeutic agents.[1] The successful synthesis of complex molecules containing this motif hinges on a robust and strategic approach to protecting group chemistry. The choice of a nitrogen protecting group is not merely a tactical decision; it is a strategic one that dictates the entire synthetic route.

This guide provides an in-depth, experience-driven comparison between two workhorses of piperidine synthesis: the specific building block 3-(1-Boc-piperidin-4-yl)propionic acid and the broader class of Carboxybenzyl (Cbz)-protected piperidine derivatives . We will move beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights to guide your selection process.

The Strategic Importance of Orthogonal Protection

Before delving into specifics, we must ground our discussion in the principle of "orthogonal protection." In a multi-step synthesis, it is imperative to have the ability to remove one protecting group without affecting another.[2][3] The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups form a classic orthogonal pair: Boc is labile to acid, while Cbz is cleaved by catalytic hydrogenolysis.[4][5] This fundamental difference is the cornerstone of their strategic application.

Molecule Multi-Protected Molecule (Amine-Boc, Amine-Cbz) Boc_Removed Cbz-Protected Amine Molecule->Boc_Removed  Acid (TFA, HCl) (Boc Cleavage) Cbz_Removed Boc-Protected Amine Molecule->Cbz_Removed  H₂ / Pd-C (Cbz Cleavage)   Final Fully Deprotected Molecule Boc_Removed->Final  H₂ / Pd-C (Cbz Cleavage)   Cbz_Removed->Final  Acid (TFA, HCl) (Boc Cleavage)

Caption: Orthogonal deprotection strategy for Boc and Cbz groups.

Focus Molecule: 3-(1-Boc-piperidin-4-yl)propionic acid

This commercially available building block is a highly valuable intermediate. Its structure combines a piperidine ring protected with the acid-labile Boc group and a propionic acid side chain, offering a convenient handle for amide bond formation or further functionalization.

Key Characteristics & Applications:

  • Acid-Labile Protection: The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6] This deprotection is typically fast and high-yielding at room temperature.

  • Broad Stability: It is stable to a wide range of non-acidic conditions, including basic hydrolysis and, critically, catalytic hydrogenolysis, making it fully orthogonal to the Cbz group.[4]

  • Applications: This specific molecule is a cornerstone in modern drug discovery, serving as a key intermediate in the synthesis of pharmaceuticals like analgesics and anti-inflammatory drugs.[7][8] It is also widely used as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[9][10]

The Alternative: Cbz-Protected Piperidine Derivatives

The Cbz group represents the classic, time-tested method for amine protection.[11][12] Unlike the specific Boc-protected molecule, Cbz protection is a general strategy applied to various piperidine cores, such as N-Cbz-piperidine-4-carboxylic acid.[1][13]

Key Characteristics & Applications:

  • Hydrogenolysis-Labile Protection: The defining feature of the Cbz group is its cleavage via catalytic hydrogenolysis (e.g., H₂ gas over a palladium-on-carbon catalyst).[11] This method is exceptionally mild, often proceeding at room temperature under atmospheric pressure, with byproducts (toluene and CO₂) that are easily removed.

  • Robust Stability: The Cbz group is exceptionally stable to both acidic and basic conditions, allowing for a wide range of subsequent chemical transformations.[11][14]

  • Applications: Cbz-protected piperidines are vital in peptide chemistry and the synthesis of complex natural products where mild deprotection is paramount to avoid degradation of sensitive functionalities.[11][13]

Head-to-Head Comparison: Boc vs. Cbz

The choice between these protecting groups is dictated entirely by the context of your synthetic route. The following table provides a direct comparison of their performance characteristics.

ParameterBoc Group (tert-Butoxycarbonyl)Cbz Group (Carboxybenzyl)
Primary Deprotection Strong Acid (e.g., TFA, HCl)[2][4]Catalytic Hydrogenolysis (H₂/Pd-C)[2][4]
Stability Profile Stable: Bases, Hydrogenolysis, mild nucleophiles. Labile: Strong Acids.[4]Stable: Acids, Bases, most oxidizing/reducing agents. Labile: Hydrogenolysis.[11]
Common Side Reactions Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.[5][15] Can be mitigated with scavengers.Catalyst poisoning by sulfur-containing compounds.[16] Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers).
Safety & Scalability Uses corrosive and volatile acids. Work-up requires careful neutralization. Generally straightforward to scale.Requires handling of flammable hydrogen gas and pyrophoric catalysts (Pd/C). Requires specialized hydrogenation equipment for large scale.[17]
Alternative Deprotection Thermal cleavage (>80 °C).[2]Strong acids (e.g., HBr/AcOH), though this sacrifices orthogonality with Boc.[12][17]

Experimental Protocols: A Practical Guide

A protocol is more than a list of steps; it's a system designed for success. The following methodologies include the rationale behind the procedural choices, reflecting a self-validating approach to synthesis.

Protocol 1: Acidic Deprotection of 3-(1-Boc-piperidin-4-yl)propionic acid

This protocol details the standard and highly efficient removal of the Boc group using TFA in dichloromethane (DCM).

Causality: The mechanism relies on the protonation of the Boc carbonyl, which facilitates the cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation and an unstable carbamic acid, which spontaneously decomposes to CO₂ and the free amine.[15]

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation A 1. Dissolve Boc-piperidine in anhydrous DCM (0.1-0.5 M) B 2. Cool solution to 0°C (Controls exotherm) A->B C 3. Add TFA (e.g., 20-50% v/v) dropwise B->C D 4. Warm to RT and stir (1-4 hours) C->D E 5. Monitor by TLC or LC-MS (Ensures completion) D->E F 6. Concentrate under reduced pressure E->F G 7. Neutralize with aq. base (e.g., sat. NaHCO₃) F->G H 8. Extract with organic solvent, dry, and concentrate G->H

Caption: General workflow for the acidic deprotection of a Boc-protected piperidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc-piperidine derivative (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar. Rationale: Anhydrous conditions prevent potential side reactions.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: The initial protonation can be exothermic; cooling maintains control over the reaction.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[18]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed. Rationale: This is a critical self-validation step to avoid incomplete reactions or over-exposure to harsh acid.

  • Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure.

  • Neutralization: Carefully add a saturated aqueous solution of NaHCO₃ or other suitable base to the residue until effervescence ceases and the pH is basic. Rationale: This step neutralizes the excess acid and converts the amine salt to the free base for extraction.

  • Extraction & Isolation: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[18]

Protocol 2: Catalytic Hydrogenolysis of an N-Cbz-Piperidine Derivative

This protocol describes the classic, mild deprotection of a Cbz group.

Causality: The palladium catalyst facilitates the oxidative addition of the benzyl C-O bond, followed by hydrogenolysis, releasing the free amine, CO₂, and toluene.

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation A 1. Dissolve Cbz-piperidine in solvent (MeOH, EtOH) B 2. Carefully add Pd/C catalyst (5-10 wt%) A->B C 3. Evacuate flask and backfill with H₂ gas (3x) B->C D 4. Stir under H₂ atmosphere (balloon or Parr shaker) C->D E 5. Monitor by TLC or LC-MS (Ensures completion) D->E F 6. Filter through Celite (Removes catalyst safely) E->F G 7. Rinse pad with solvent F->G H 8. Concentrate filtrate under reduced pressure G->H

Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.

Step-by-Step Methodology:

  • Dissolution: In a flask suitable for hydrogenation, dissolve the N-Cbz protected piperidine derivative (1.0 equiv) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10 wt%) to the solution under an inert atmosphere if possible. Rationale: Pd/C can be pyrophoric; handle with care.

  • Inerting: Seal the flask, then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale; a Parr apparatus is used for larger scales) at room temperature. Reaction times can range from 1 to 24 hours.[19]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rationale: Filtering through Celite prevents the fine catalyst powder from passing through and potentially igniting upon exposure to air.

  • Rinsing: Rinse the Celite pad thoroughly with the reaction solvent to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine product.[20]

Decision Framework: Which Protecting Group to Choose?

The optimal choice is dictated by the functional groups present in your substrate and the planned subsequent reaction steps.

start Start: Need to protect a piperidine nitrogen q1 Does the synthetic route involve catalytic hydrogenation (e.g., reducing a double bond)? start->q1 q2 Does the molecule contain other acid-sensitive groups (e.g., Boc, acetals, t-butyl esters)? q1->q2 No boc Choose Boc Protection q1->boc Yes q2->boc No (Boc is a robust, general choice) cbz Choose Cbz Protection q2->cbz Yes

Caption: Decision logic for selecting between Boc and Cbz protection.

Conclusion

Both 3-(1-Boc-piperidin-4-yl)propionic acid and Cbz-protected piperidines are indispensable tools in the synthetic chemist's arsenal. The Boc-protected building block offers convenience and is ideal for syntheses that must avoid reductive conditions. Its deprotection is robust but requires acidic conditions that may not be suitable for sensitive substrates. Conversely, the Cbz group offers stability to a broader range of chemical reagents, and its removal by hydrogenolysis is exceptionally mild, making it the superior choice when acid-labile groups must be preserved.

As a Senior Application Scientist, my final guidance is this: do not choose a protecting group in isolation. Consider your entire synthetic pathway, anticipate potential incompatibilities, and leverage the power of orthogonality to design an efficient, robust, and successful synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter. [Link]
  • MySkinRecipes. 1-Cbz-4-piperidinecarboxylic acid. MySkinRecipes. [Link]
  • Master Organic Chemistry. (2018).
  • N-Cbz-Piperidine-4-carboxylic acid. N-Cbz-Piperidine-4-carboxylic acid. [Link]
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Wikipedia. Protecting group. Wikipedia. [Link]
  • Wessjohann, L. A., et al. (2018).
  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid. MySkinRecipes. [Link]
  • ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines.
  • Royal Society of Chemistry. (2016). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Royal Society of Chemistry. [Link]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Niphakis, M. J., et al. (2013). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed Central. [Link]
  • PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. PubChem. [Link]
  • ChemBK. 3-(1-BOC-PIPERIDIN-4-YL)-PROPIONIC ACID. ChemBK. [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of 3-(1-Boc-piperidin-4-yl)propionic Acid in Diverse Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of peptide therapeutics is a multifaceted challenge. The intrinsic activity of a peptide sequence is paramount, but its overall efficacy is profoundly influenced by its physicochemical properties, such as solubility, stability, and bioavailability. The strategic incorporation of chemical linkers and spacers is a powerful tool to modulate these properties and unlock the full therapeutic potential of a peptide lead.

This guide provides an in-depth technical comparison of 3-(1-Boc-piperidin-4-yl)propionic acid , a versatile piperidine-based linker, against other commonly employed linker classes. We will explore its impact on peptide performance, supported by illustrative experimental data and detailed protocols to empower you in your research and development endeavors.

The Crucial Role of Linkers in Peptide Drug Design

Linkers are more than inert spacers; they are critical design elements that can significantly alter the pharmacokinetic and pharmacodynamic profile of a peptide. The choice of linker can influence:

  • Solubility: Enhancing the aqueous solubility of hydrophobic peptides is crucial for formulation and administration.

  • Stability: Protecting peptides from enzymatic degradation in plasma can extend their circulatory half-life.

  • Conformation: The rigidity or flexibility of a linker can influence the peptide's three-dimensional structure and its interaction with its biological target.

  • Targeting: In complex bioconjugates like antibody-drug conjugates (ADCs) or targeted peptides, the linker controls the release of the active payload.[1][2]

Comparative Analysis: 3-(1-Boc-piperidin-4-yl)propionic Acid vs. Alternative Linkers

3-(1-Boc-piperidin-4-yl)propionic acid offers a unique combination of a semi-rigid piperidine core and a flexible propionic acid chain. This structure imparts a balance of properties that can be advantageous in various peptide sequences. Let's compare its anticipated performance against two other common linker types: flexible Polyethylene Glycol (PEG) linkers and simple, flexible alkyl chains.

Physicochemical Properties: A Head-to-Head Comparison
Property3-(1-Boc-piperidin-4-yl)propionic acidFlexible PEG Linker (e.g., 8-unit PEG)Flexible Alkyl Linker (e.g., 6-aminohexanoic acid)Rationale & Key Considerations
Structure Semi-rigid piperidine ring with a propionic acid tailHighly flexible polyether chainFlexible hydrocarbon chainThe piperidine ring introduces a degree of conformational constraint not present in the other two linkers.
Hydrophilicity ModerateHighLow to ModerateThe piperidine nitrogen can be protonated, contributing to water solubility, but PEG's repeating ether units offer superior hydrophilicity.[3]
Impact on Solubility Moderate enhancementSignificant enhancementCan decrease aqueous solubilityFor highly insoluble peptides, a PEG linker is often the preferred choice to improve their formulation properties.[4]
Impact on Stability Can enhance stability due to steric hindrance from the piperidine ringCan provide a hydrophilic shield, protecting against proteolysisMinimal impact on proteolytic stabilityThe bulky piperidine structure may sterically hinder the approach of proteases to nearby peptide bonds.
Conformational Impact Induces a more defined, semi-rigid conformationIncreases conformational flexibilityIncreases conformational flexibilityA semi-rigid linker can be beneficial if a specific peptide conformation is required for optimal receptor binding.[5]
Illustrative Performance in a Model Peptide Sequence

To illustrate the potential impact of these linkers, let's consider a hypothetical bioactive peptide, "Peptide-X," a 10-amino acid sequence with known receptor binding activity but poor solubility and a short plasma half-life.

ParameterPeptide-X (Unmodified)Peptide-X with Piperidine LinkerPeptide-X with PEG8 LinkerPeptide-X with Alkyl Linker
Aqueous Solubility (µg/mL at pH 7.4) 50250>100040
Plasma Stability (t½ in hours) 0.52.54.00.6
Receptor Binding Affinity (IC50, nM) 10152512

Analysis of Illustrative Data:

  • Solubility: The PEG linker provides the most significant improvement in solubility, as expected. The piperidine linker offers a moderate but significant enhancement, while the hydrophobic alkyl linker slightly decreases solubility.

  • Stability: Both the piperidine and PEG linkers are anticipated to improve plasma stability by shielding the peptide backbone from proteolytic enzymes.[6][7] The piperidine linker's rigid structure may offer substantial protection.

  • Receptor Binding: A slight decrease in binding affinity is often observed upon the addition of a linker due to potential steric hindrance. The more flexible linkers might allow the peptide to adopt a conformation closer to its unbound state, resulting in a smaller drop in affinity. However, in some cases, the conformational constraint imposed by a rigid linker can pre-organize the peptide into its bioactive conformation, leading to enhanced affinity.[8]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and evaluation of peptides modified with 3-(1-Boc-piperidin-4-yl)propionic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the incorporation of the piperidine-based linker into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Linker_Coupling 3. Linker Coupling Fmoc_Deprotection->Linker_Coupling Washing1 4. Washing Linker_Coupling->Washing1 Peptide_Elongation 5. Peptide Chain Elongation Washing1->Peptide_Elongation Final_Deprotection 6. Final Fmoc Deprotection Peptide_Elongation->Final_Deprotection Cleavage 7. Cleavage & Deprotection Final_Deprotection->Cleavage Purification 8. Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • 3-(1-Boc-piperidin-4-yl)propionic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Linker Coupling:

    • Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated linker solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Peptide Chain Elongation:

    • Perform subsequent amino acid couplings using standard Fmoc-SPPS cycles of deprotection and coupling.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the binding affinity of the synthesized peptides.

Binding_Assay_Workflow Preparation 1. Prepare Reagents Incubation 2. Incubation Preparation->Incubation Filtration 3. Filtration Incubation->Filtration Washing 4. Washing Filtration->Washing Detection 5. Scintillation Counting Washing->Detection Analysis 6. Data Analysis Detection->Analysis

Caption: Workflow for Receptor Binding Assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H-labeled standard)

  • Synthesized peptides (unlabeled competitors)

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the synthesized peptides in assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptides. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled standard).

  • Filtration: After incubation, rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).

Cell-Based Functional Assay Protocol

This protocol outlines a general cell-based assay to evaluate the biological activity of the synthesized peptides.

Materials:

  • A cell line that responds to the peptide (e.g., by producing a second messenger or expressing a reporter gene)

  • Cell culture medium and supplements

  • Synthesized peptides

  • A detection reagent appropriate for the assay endpoint (e.g., a fluorescent substrate for an enzyme, a luciferase assay reagent)

  • A plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of the synthesized peptides for a specified period.

  • Assay Endpoint Measurement: Measure the cellular response using the appropriate detection reagent and a plate reader.

  • Data Analysis: Plot the cellular response as a function of peptide concentration and determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).

Conclusion and Future Directions

The incorporation of 3-(1-Boc-piperidin-4-yl)propionic acid represents a valuable strategy for modulating the physicochemical and biological properties of peptide therapeutics. Its semi-rigid structure can enhance stability and provide conformational constraint, which may be advantageous for specific peptide sequences. However, for peptides with severe solubility limitations, more hydrophilic linkers such as PEGs may be more appropriate.

The provided protocols offer a robust framework for the synthesis and evaluation of peptides containing this and other linkers. By systematically comparing the performance of different linker strategies, researchers can rationally design and optimize peptide candidates with improved therapeutic potential. Further studies directly comparing the in vivo pharmacokinetic and pharmacodynamic profiles of peptides modified with these different linkers are warranted to fully elucidate their therapeutic utility.

References

  • Chen, X., et al. (2010). A dithiocyclopeptide linker for the construction of therapeutically useful fusion proteins. Bio-Synthesis. [Link][2]
  • Bajjuri, K. M., et al. (2011). The legumain protease-activated auristatin prodrugs suppress tumor growth and metastasis without toxicity. ChemMedChem, 6(1), 54-59. [Link][1]
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Clark, R. J., et al. (2010). Effects of linker sequence modifications on the structure, stability and biological activity of a cyclic α-conotoxin. Biopolymers: Peptide Science, 94(5), 625-633. [Link][8]
  • Harris, P. W. R., et al. (2007). Convergent and Modular Approaches to Self-Adjuvanting Vaccine Constructs. In Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. Springer. [Link][9]
  • George, R. A., & Heringa, J. (2002). An analysis of protein domain linkers: their classification and role in protein folding. Protein Engineering, Design and Selection, 15(11), 871-879. [Link][5]
  • Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration. Journal of medicinal chemistry, 43(9), 1664-1669. [Link][9]
  • O'Sullivan, B., et al. (2021). Experimental solubility data for peptides generated using the PEG solubility assay.
  • Langer, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link][6]
  • Yi, L., et al. (2014). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis.

Sources

A Senior Application Scientist's Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Cost-Benefit and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(1-Boc-piperidin-4-yl)propionic acid stands as a pivotal building block in modern medicinal chemistry, prized for its unique structural features that offer a blend of rigidity, functionality, and synthetic versatility. This guide provides an in-depth analysis of this compound, weighing its costs against its tangible benefits in research and development. Through a comparative lens, we will examine its performance against viable alternatives, supported by experimental protocols and data. The objective is to equip researchers with the critical insights needed to make informed decisions about incorporating this versatile molecule into their synthetic strategies, particularly in the realms of pharmaceutical development, peptide synthesis, and neuroscience research.[1][2]

Introduction to a Versatile Building Block

3-(1-Boc-piperidin-4-yl)propionic acid, also known as N-Boc-4-piperidinepropionic acid, is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a propionic acid side chain.[1] This specific arrangement offers several distinct advantages in organic synthesis. The Boc protecting group provides stability and allows for selective deprotection under acidic conditions, while the carboxylic acid moiety serves as a handle for a variety of coupling reactions, most notably amide bond formation. The piperidine scaffold itself is a common motif in biologically active compounds, often imparting favorable pharmacokinetic properties.

Chemical Structure and Key Features

structure cluster_key Key Functional Groups cluster_molecule 3-(1-Boc-piperidin-4-yl)propionic acid Boc Boc Protecting Group (Acid Labile) mol Piperidine Piperidine Scaffold (Structural Core) Carboxylic_Acid Carboxylic Acid (Coupling Handle) decision_workflow start Project Goal: Incorporate a Piperidine Scaffold sp_synthesis Solid-Phase Peptide Synthesis (SPPS)? start->sp_synthesis chirality Is Stereochemistry at the Attachment Point Critical? sp_synthesis->chirality No use_fmoc Consider: 3-(1-Fmoc-piperidin-4-yl)propionic acid sp_synthesis->use_fmoc Yes flexibility Is a Rigid Scaffold Required? chirality->flexibility No use_chiral Consider: (S)- or (R)-1-Boc-3-aminopiperidine chirality->use_chiral Yes use_boc_propionic Use: 3-(1-Boc-piperidin-4-yl)propionic acid flexibility->use_boc_propionic Yes use_acyclic Consider: Acyclic Linker (e.g., Boc-GABA) flexibility->use_acyclic No

Caption: Decision workflow for selecting a piperidine-based building block.

Experimental Data and Protocols

The most common application of 3-(1-Boc-piperidin-4-yl)propionic acid is in amide bond formation. Below is a representative protocol and a table of expected outcomes with different coupling reagents.

Representative Protocol: Amide Coupling with HATU

This protocol outlines a reliable method for coupling 3-(1-Boc-piperidin-4-yl)propionic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent. [3] Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-(1-Boc-piperidin-4-yl)propionic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a 5% LiCl solution (to remove residual DMF), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to suppress racemization, which is critical when working with chiral amines.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing as a nucleophile.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • LiCl Wash: An effective method for removing residual DMF during aqueous workup, which can be challenging to remove under vacuum.

Comparative Yield Data

The choice of coupling reagent can significantly impact reaction outcomes. The following table provides a summary of typical yields for the amide coupling reaction with different reagents.

Coupling Reagent Base Solvent Typical Yield Key Considerations
HATU DIPEADMF85-95%Highly efficient, but more expensive.
EDC/HOBt DIPEADCM70-85%A classic and cost-effective method. [3]
PyBOP DIPEADMF80-90%Good for sterically hindered amines.
SOCl₂ then Amine PyridineDCM60-80%Two-step process via an acyl chloride; can be harsh for sensitive substrates.

Case Study in Drug Development

While specific proprietary drug structures are often confidential, the 4-substituted piperidine motif is prevalent in numerous approved drugs and clinical candidates. For instance, the core structure is found in compounds developed as NLRP3 inhibitors, which are being investigated for a range of inflammatory diseases. [4]The use of building blocks like 3-(1-Boc-piperidin-4-yl)propionic acid allows for the systematic exploration of the chemical space around this privileged scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Conclusion and Recommendations

3-(1-Boc-piperidin-4-yl)propionic acid is a high-value building block whose benefits in terms of synthetic efficiency, predictability, and the desirable structural properties it imparts often outweigh its direct cost. It is an excellent choice for projects requiring a conformationally constrained, non-chiral linker, particularly in the early stages of drug discovery and lead optimization.

Recommendations:

  • For General Amide Synthesis: 3-(1-Boc-piperidin-4-yl)propionic acid is a robust and reliable choice. The HATU coupling protocol is recommended for achieving high yields, especially with valuable or challenging amines.

  • For Solid-Phase Peptide Synthesis: The Fmoc-protected analogue is the more logical choice to maintain compatibility with standard SPPS chemistry.

  • When Chirality is Required: Positional isomers such as (S)- or (R)-1-Boc-3-aminopiperidine should be considered.

By carefully considering the factors outlined in this guide, researchers can strategically employ 3-(1-Boc-piperidin-4-yl)propionic acid to accelerate their research and development efforts.

References

  • MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid. [Link]
  • Dana Bioscience. 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)propanoic acid 100mg. [Link]
  • Cenmed Enterprises. 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid (C007B-606460). [Link]
  • Open Research@CSIR-NIScPR.
  • Fisher Scientific. Amide Synthesis. [Link]
  • Chemsrc. 3-[[4-(1-Boc-piperidin-4-yl)phenyl]amino]propanoic Acid. [Link]
  • Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)
  • ResearchGate. An efficient synthesis of 3-arylpiperidines. [Link]
  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
  • MDPI. Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. [Link]
  • ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

Sources

A Head-to-Head Comparison of Piperidine-Based Linkers in Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and ultimately, the overall efficacy and safety profile. While dipeptide linkers like valine-citrulline (Val-Cit) have become a mainstay, there is a growing interest in exploring alternative scaffolds that can offer improved physicochemical and pharmacological properties. This guide provides an in-depth, head-to-head comparison of piperidine-based linkers, offering insights into their unique characteristics and potential advantages in the next generation of ADCs.

The Rationale for Piperidine-Based Linkers: Introducing Rigidity and Modulating Physicochemical Properties

Piperidine, a six-membered saturated heterocycle, is an attractive structural motif for ADC linkers due to its ability to impart conformational rigidity.[1] Unlike flexible alkyl or polyethylene glycol (PEG) chains, the defined chair and boat conformations of the piperidine ring can pre-organize the linker and payload, potentially influencing the ADC's interaction with its target and the subsequent intracellular processing. This rigidity can contribute to enhanced metabolic stability.[1]

Furthermore, the nitrogen atom within the piperidine ring offers a handle for modulating the linker's polarity and basicity, which can impact solubility and cell permeability. The strategic incorporation of piperidine moieties allows for fine-tuning of the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting ADC.[1]

Mechanism of Action: Self-Immolative Piperidine-Based Linkers

Many advanced linker technologies, including those incorporating piperidine, rely on a self-immolative mechanism to ensure the traceless release of the payload in its active form.[2][3] This process is typically initiated by the cleavage of a trigger, such as an enzyme-labile peptide sequence, which then sets off a cascade of electronic rearrangements within the linker, culminating in the liberation of the drug.

A common self-immolative unit is the p-aminobenzyl carbamate (PABC) spacer.[2][3] When combined with a piperidine-containing structure, the piperidine can act as a spacer or a modulating element within the linker. The cleavage of the trigger, for instance by the lysosomal enzyme Cathepsin B, initiates the self-immolation of the PABC group, leading to the release of the payload.[2][3]

graph "Self-Immolative_Mechanism" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

ADC [label="ADC in Circulation"]; Internalization [label="Internalization into\nTarget Cell"]; Lysosome [label="Lysosomal Trafficking"]; Cleavage [label="Enzymatic Cleavage\n(e.g., Cathepsin B)"]; SelfImmolation [label="Self-Immolation of\nPABC-Piperidine Spacer"]; PayloadRelease [label="Active Payload\nRelease"]; TargetBinding [label="Payload Binds to\nIntracellular Target"];

ADC -> Internalization; Internalization -> Lysosome; Lysosome -> Cleavage; Cleavage -> SelfImmolation; SelfImmolation -> PayloadRelease; PayloadRelease -> TargetBinding; }

Figure 2: Generalized workflow for the synthesis of a piperidine-based linker-payload.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC in plasma (human, mouse, rat) at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots.

  • Analyze the samples by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates linker instability.

  • Alternatively, use LC-MS/MS to quantify the concentration of released payload in the plasma supernatant after protein precipitation.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Seed antigen-positive and antigen-negative cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate for a defined period (e.g., 72-120 hours).

  • Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Bystander Killing Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Co-culture antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio.

  • Treat the co-culture with the ADC.

  • After incubation, use flow cytometry or high-content imaging to quantify the viability of the fluorescent antigen-negative cell population.

Future Perspectives and Conclusion

The incorporation of piperidine-based linkers into ADCs represents a promising strategy for developing next-generation therapeutics with enhanced stability and optimized pharmacological properties. The rigidity and modular nature of the piperidine scaffold offer a unique opportunity to fine-tune the performance of ADCs. While direct comparative data is still emerging, the principles of rational linker design suggest that piperidine-based linkers could offer advantages in terms of plasma stability and metabolic resistance.

Further research focusing on the systematic evaluation of different piperidine-based linker architectures is warranted. Head-to-head comparisons with established linkers, using the standardized protocols outlined in this guide, will be crucial in elucidating the full potential of this promising class of linkers. The insights gained from such studies will undoubtedly contribute to the development of safer and more effective antibody-drug conjugates for the treatment of cancer.

References

  • Edupuganti, V. V. S. R., Tyndall, J. D. A., & Gamble, A. B. (2020). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment.
  • Shivaji R. Edupuganti, V. V., Tyndall, J. D. A., & Gamble, A. B. (2020). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive (Otago University Research Archive).
  • Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required?. British journal of cancer, 117(12), 1736–1742.
  • Biopharma PEG. (2022). The Bystander Effect of ADCs.
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (2017). Current Topics in Medicinal Chemistry, 17(32), 3393-3424.
  • Medicilon. Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo.
  • SigutLabs. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics.
  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2.
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Montalbetti, C. A. G. N., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1101–1110.
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Słoczyńska, K., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 260, 115729.
  • AxisPharm. (2024). Advances in ADC Linker Research.
  • Lee, J. H., et al. (2018). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. Analyst, 143(19), 4668-4675.
  • Singh, A. P., et al. (2016). Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. mAbs, 8(7), 1410-1420.
  • Widdison, W. C., et al. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of medicinal chemistry, 54(12), 4126–4137.
  • Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374.
  • Satała, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules (Basel, Switzerland), 25(24), 5946.
  • Bargh, J. D., et al. (2019).
  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Ryan, C. P., et al. (2020). Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry. Molecular pharmaceutics, 17(2), 649–657.
  • Widdison, W. C., et al. (2011).
  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers.
  • van der Lee, M. M. C., et al. (2018). A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates.
  • Majumder, S., & Crabtree, J. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. ACS medicinal chemistry letters, 12(7), 1056–1058.
  • Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical research, 34(8), 1548–1565.
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjug

Sources

A Technical Guide to Ensuring Reproducible Experimental Outcomes with 3-(1-Boc-piperidin-4-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidine Scaffold in Drug Discovery

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. 3-(1-Boc-piperidin-4-yl)propionic acid, with its protected amine and readily functionalizable carboxylic acid, serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of analgesics, anti-inflammatory drugs, and neuroscience research.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it a valuable tool for multi-step organic synthesis.[1]

This guide will focus on a common and critical application of this building block: amide bond formation. The reproducibility of this reaction is paramount for the consistent synthesis of target compounds and the reliability of subsequent biological assays. We will delve into the nuances of experimental design, reagent selection, and reaction monitoring to empower researchers to achieve dependable outcomes.

Comparative Analysis: Boc vs. Fmoc Protection Strategies

In the realm of piperidine-based building blocks, the primary alternative to the Boc-protected compound is its 9-fluorenylmethyloxycarbonyl (Fmoc) protected counterpart. The choice between these two hinges on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

Feature3-(1-Boc-piperidin-4-yl)propionic acid3-(1-Fmoc-piperidin-4-yl)propionic acid
Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., Trifluoroacetic Acid - TFA)Basic (e.g., Piperidine)
Orthogonality Compatible with base-labile protecting groupsCompatible with acid-labile protecting groups
Cost Generally less expensiveTypically more expensive
Applications Common in solution-phase synthesis and Boc-based solid-phase peptide synthesis (SPPS)Predominantly used in Fmoc-based SPPS

The fundamental difference lies in their deprotection chemistry. The Boc group is removed under acidic conditions, while the Fmoc group is cleaved by a base, most commonly piperidine.[][4][5] This orthogonality is a cornerstone of modern peptide synthesis and complex molecule construction, allowing for the selective removal of protecting groups without affecting others in the molecule.[4][6]

For instance, if a synthetic route involves other acid-sensitive functional groups, the Fmoc-protected version would be the logical choice. Conversely, if the molecule contains base-sensitive moieties, the Boc-protected reagent is preferred.[] From a cost perspective, Boc-protected amino acids and building blocks are generally more economical.[]

Achieving Reproducibility in Amide Coupling Reactions

The formation of an amide bond is a cornerstone of organic synthesis. However, achieving consistent and high-yielding results can be challenging, especially when dealing with sterically hindered substrates or electron-deficient amines.[7][8] This section provides a detailed protocol for a common amide coupling reaction using 3-(1-Boc-piperidin-4-yl)propionic acid and highlights critical parameters for ensuring reproducibility.

Experimental Protocol: Amide Coupling with HATU

This protocol describes a robust and widely used method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid

  • Amine (e.g., Aniline derivative)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial as it forms the highly reactive OAt-active ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-18 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[9] The aqueous washes are critical for removing the water-soluble byproducts of the coupling reaction.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Causality Behind Experimental Choices and Troubleshooting
  • Choice of Coupling Reagent: HATU is often preferred for its high reactivity and low rates of racemization, especially for challenging couplings.[7] For less reactive amines or sterically hindered substrates, more potent coupling reagents like HATU are generally more effective than standard carbodiimides like DCC or EDC.[10][11]

  • Solvent: Anhydrous DMF is a common choice due to its excellent solvating properties for a wide range of organic molecules. However, ensuring the solvent is truly anhydrous is critical, as water can hydrolyze the activated ester intermediate, leading to lower yields.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid. Its bulky nature prevents it from competing with the primary amine in the coupling reaction.

  • Pre-activation: Pre-activating the carboxylic acid with HATU before adding the amine is a key step for reproducibility. It ensures the formation of the highly reactive intermediate, maximizing the chances of a successful coupling.

  • Low Yields: If low yields are observed, several factors could be at play. Incomplete activation of the carboxylic acid, presence of moisture, or steric hindrance of the amine are common culprits.[10] In such cases, one might consider increasing the equivalents of the coupling reagent and amine, extending the reaction time, or gently heating the reaction.[10] For particularly difficult couplings, converting the carboxylic acid to an acyl fluoride can be an effective strategy.[12][13][14]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and relationships.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Dissolve Acid, HATU, DIPEA in DMF Activation Pre-activate (15-30 min) Reagents->Activation Coupling Add Amine & Stir (1-18h) Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purify Column Chromatography Workup->Purify Final_Product Final_Product Purify->Final_Product Pure Amide

Amide Coupling Experimental Workflow

Boc_vs_Fmoc cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Piperidine_Core Piperidine Propionic Acid Boc_Protected 3-(1-Boc-piperidin-4-yl)propionic acid Piperidine_Core->Boc_Protected Protection Fmoc_Protected 3-(1-Fmoc-piperidin-4-yl)propionic acid Piperidine_Core->Fmoc_Protected Protection Acid_Deprotection Acidic Deprotection (e.g., TFA) Boc_Protected->Acid_Deprotection Base_Deprotection Basic Deprotection (e.g., Piperidine) Fmoc_Protected->Base_Deprotection

Comparison of Boc and Fmoc Protection

Conclusion and Future Perspectives

3-(1-Boc-piperidin-4-yl)propionic acid is an invaluable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1][2] Achieving reproducible experimental outcomes when using this reagent, particularly in amide coupling reactions, is contingent upon a thorough understanding of the underlying chemical principles and meticulous attention to experimental detail.

The choice between Boc and Fmoc protection strategies should be guided by the specific requirements of the overall synthetic plan, considering factors such as orthogonality, cost, and the nature of other functional groups present in the molecule. By following validated protocols, carefully selecting reagents, and diligently monitoring reaction progress, researchers can ensure the consistency and reliability of their experimental results, thereby accelerating the pace of discovery and development.

Future research in this area may focus on the development of even more efficient and milder coupling reagents, as well as the exploration of novel applications for this versatile piperidine building block in areas such as the synthesis of G protein-coupled receptor (GPCR) modulators and other complex therapeutic agents.[15][16]

References

  • Ghosh, A. K., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(13), 1434-1438.
  • Cai, M., et al. (2002). Synthesis and biological studies of novel neurotensin(8-13) mimetics. Bioorganic & Medicinal Chemistry, 10(12), 3849-3858.
  • Hong, W. P., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(26), 15937-15944.
  • Haskell-Luevano, C., et al. (2005). Design, synthesis, and evaluation of the antipsychotic potential of orally bioavailable neurotensin (8-13) analogues containing non-natural arginine and lysine residues. Neuropharmacology, 49(7), 1049-1062.
  • Tyler, P. C., et al. (1998). Synthesis and human neurotensin receptor binding activities of neurotensin(8-13) analogues containing position 8 alpha-azido-N-alkylated derivatives of ornithine, lysine, and homolysine. Journal of Medicinal Chemistry, 41(27), 5372-5380.
  • Ulven, T., & Tautermann, C. S. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11631-11635.
  • Besserer-Offroy, É., et al. (2025).
  • Reddit. (2021).
  • Goudet, C., et al. (2020). Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. Journal of Medicinal Chemistry, 63(15), 8235-8248.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...[Link]
  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
  • Organic & Biomolecular Chemistry Blog. (2015). December 2015. [Link]
  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 735-740.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?[Link]
  • Munday, R. H., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2549-2552.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
  • ResearchGate. (2016).
  • ResearchGate. (2017).

Sources

A Comparative Guide to Cross-Reactivity Studies for Molecules Incorporating a 3-(1-Boc-piperidin-4-yl)propionic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. Off-target effects, often stemming from cross-reactivity, are a leading cause of clinical failures. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, with a focus on small molecules synthesized using "3-(1-Boc-piperidin-4-yl)propionic acid." While this compound is a versatile building block in pharmaceutical development, its incorporation into a final active pharmaceutical ingredient (API) necessitates rigorous specificity testing.[1][2] This guide will not present pre-existing data on this specific linker, as cross-reactivity is context-dependent on the final molecular structure. Instead, we will compare and contrast the primary methodologies used to assess binding specificity, providing the technical insights necessary to design robust validation experiments.

The piperidine moiety is a common scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse biological systems.[3][4] "3-(1-Boc-piperidin-4-yl)propionic acid" serves as a valuable intermediate in the synthesis of analgesics, anti-inflammatory drugs, and compounds for neuroscience research.[1][2] Its structure allows for covalent linkage to other molecules, making it a key component in creating complex chemical entities. However, the final structure containing this scaffold may interact with unintended biological targets. Therefore, a thorough assessment of cross-reactivity is a critical step in the preclinical development of any drug candidate derived from this building block.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when a compound binds to one or more unintended targets, which can lead to a variety of adverse outcomes, from diminished efficacy to toxicity.[5] For small molecules, which often bind to pockets on protein surfaces, structural similarities between the binding sites of the intended target and other proteins can lead to such off-target interactions.[6] A systematic evaluation of cross-reactivity provides a clearer picture of a compound's specificity and potential liabilities.

This guide will focus on three powerful, label-free techniques for quantifying molecular interactions and, by extension, assessing cross-reactivity:

  • Enzyme-Linked Immunosorbent Assay (ELISA) : A versatile, plate-based assay for detecting and quantifying a substance.

  • Surface Plasmon Resonance (SPR) : A sensitive optical technique for real-time monitoring of binding events on a sensor surface.[7][8]

  • Isothermal Titration Calorimetry (ITC) : A thermodynamic technique that directly measures the heat changes associated with binding events.[9][10]

The choice of methodology depends on the specific research question, the nature of the interacting molecules, and the desired throughput and data resolution.

Comparative Analysis of Cross-Reactivity Methodologies

The following table provides a high-level comparison of the three primary techniques discussed in this guide.

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Competition for antibody bindingChange in refractive index upon bindingMeasurement of heat released or absorbed
Primary Data IC50 (concentration for 50% inhibition)Kon, Koff, KD (kinetic and affinity constants)KD, ΔH, ΔS, n (thermodynamic profile)
Labeling Requires a labeled competitorLabel-freeLabel-free
Throughput HighMedium to HighLow to Medium
Sample Consumption LowLow to MediumHigh
Information Relative affinityKinetics and affinityThermodynamics and stoichiometry

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and widely used method for quantifying small molecules and assessing cross-reactivity.[11] The principle relies on the competition between the test compound and a labeled version of the analyte for a limited number of binding sites on a specific antibody.[11] If the test compound cross-reacts with the antibody, it will reduce the signal produced by the labeled analyte in a concentration-dependent manner.[11]

Causality in Experimental Design

The choice of a competitive format is crucial when dealing with small molecules like those derived from "3-(1-Boc-piperidin-4-yl)propionic acid." Direct or sandwich ELISA formats are often challenging for small molecules due to the potential for steric hindrance when using two antibodies. The competitive format elegantly bypasses this by measuring the displacement of a known labeled ligand.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction & Detection p1 Coat plate with target-specific antibody p2 Wash unbound antibody p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash excess blocking buffer p3->p4 a1 Add test compound and enzyme-conjugated analyte p4->a1 a2 Incubate to allow competition a1->a2 a3 Wash unbound reagents a2->a3 a4 Add substrate a3->a4 a5 Incubate for color development a4->a5 a6 Stop reaction a5->a6 a7 Read absorbance a6->a7

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA

Materials:

  • High-binding 96-well microplate

  • Capture antibody specific to the target of interest

  • Test compounds (including the primary drug candidate and structurally similar molecules)

  • Enzyme-conjugated version of the natural ligand or a known binder

  • Coating, blocking, wash, and assay buffers

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[12]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.[12]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction: Add 50 µL of the test compound at various concentrations to the wells. Then, add 50 µL of the enzyme-conjugated analyte at a pre-optimized concentration. Incubate for 1-2 hours at room temperature.[11]

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.[11]

  • Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[14]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[11]

  • Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[11]

Data Analysis:

The percentage of cross-reactivity can be calculated using the IC50 values (the concentration of the test compound that inhibits 50% of the labeled analyte binding).

% Cross-Reactivity = (IC50 of primary analyte / IC50 of test compound) * 100

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[7][8] It is highly valuable for screening small molecules and characterizing their binding specificity.[15][16]

Causality in Experimental Design

The real-time nature of SPR allows for the determination of both the on-rate (kon) and off-rate (koff) of binding, providing a much deeper understanding of the interaction than endpoint assays like ELISA. This is particularly important in drug development, as a compound's residence time on its target (related to koff) can be a critical determinant of its efficacy.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_assay Binding Measurement p1 Immobilize target protein on sensor chip p2 Block remaining active sites p1->p2 p3 Establish a stable baseline p2->p3 a1 Inject test compound (association phase) p3->a1 a2 Inject buffer (dissociation phase) a1->a2 a3 Regenerate sensor chip surface a2->a3 a4 Repeat for multiple concentrations a3->a4

Caption: General workflow for an SPR cross-reactivity experiment.

Detailed Protocol: SPR

Materials:

  • SPR instrument and sensor chips

  • Purified target protein and potential off-targets

  • Test compounds

  • Running buffer

  • Regeneration solution

Procedure:

  • Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface according to the manufacturer's instructions.

  • System Priming: Prime the system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject the test compound at various concentrations over the sensor surface for a defined period to monitor the association phase.

  • Dissociation: Switch back to the running buffer flow to monitor the dissociation of the compound from the target.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Cross-Reactivity Screen: Repeat steps 3-5 for each potential off-target protein immobilized on separate channels or chips.

Data Analysis:

The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon). A lower KD value indicates a higher binding affinity. Cross-reactivity is assessed by comparing the KD values for the intended target versus the potential off-targets.

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[9][17] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]

Causality in Experimental Design

ITC is a solution-based technique that does not require immobilization or labeling, thus measuring the interaction in its native state.[9] The ability to obtain a full thermodynamic signature provides invaluable insights into the driving forces of the binding event (e.g., whether it is enthalpy- or entropy-driven), which can be crucial for lead optimization.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_assay Titration and Measurement p1 Prepare target protein in buffer p2 Prepare test compound in identical buffer p1->p2 p3 Degas both solutions p2->p3 a1 Load protein into sample cell p3->a1 a2 Load compound into titration syringe a1->a2 a3 Perform sequential injections of compound into protein a2->a3 a4 Measure heat change after each injection a3->a4 a5 Generate binding isotherm a4->a5

Sources

A Senior Application Scientist's Guide to Benchmarking 3-(1-Boc-piperidin-4-yl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for chemical synthesis is a critical decision that profoundly impacts the efficiency of a synthetic route and the performance of the final molecule. This guide provides an in-depth technical comparison of 3-(1-Boc-piperidin-4-yl)propionic acid, a versatile building block, with its common alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and practical applicability in your research.

Introduction: The Versatility of a Piperidine Building Block

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional molecule widely employed in pharmaceutical and medicinal chemistry.[1] Its structure, featuring a piperidine core, a propionic acid arm, and a tert-butyloxycarbonyl (Boc) protected amine, makes it a valuable component in the synthesis of a diverse range of compounds, from peptide-based therapeutics to complex small molecules.[1] The piperidine moiety is a common scaffold in neuroscience research, while the propionic acid handle allows for straightforward amide bond formation.[1] The Boc protecting group offers stability and allows for selective deprotection under acidic conditions, a key consideration in multi-step synthesis.[1]

One of its most prominent and current applications is in the burgeoning field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This catalytic mechanism of action presents a novel therapeutic paradigm compared to traditional occupancy-driven inhibitors.

This guide will benchmark the performance of 3-(1-Boc-piperidin-4-yl)propionic acid against a key alternative, the Fmoc-protected analogue, to provide a clear, evidence-based rationale for its selection in your synthetic endeavors.

Comparative Analysis of Key Performance Attributes

The choice between different protected piperidine propionic acid building blocks hinges on several key performance indicators. The following table summarizes these attributes for 3-(1-Boc-piperidin-4-yl)propionic acid and its primary alternative, 3-(1-Fmoc-piperidin-4-yl)propionic acid.

Feature3-(1-Boc-piperidin-4-yl)propionic acid3-(1-Fmoc-piperidin-4-yl)propionic acidRationale and Experimental Considerations
Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)The choice of protecting group is the most significant differentiator and dictates the overall synthetic strategy.
Deprotection Conditions Strong acidic conditions (e.g., TFA in DCM)Mild basic conditions (e.g., 20% piperidine in DMF)Boc deprotection is orthogonal to Fmoc deprotection, allowing for selective manipulation of different parts of a molecule. The harsh acidic conditions for Boc removal may not be suitable for acid-labile substrates. Conversely, the basic conditions for Fmoc removal may be incompatible with base-sensitive functional groups.
Purity (Typical) ≥ 98% (HPLC)≥ 98% (HPLC)Both building blocks are commercially available at high purity, which is crucial for reproducible and high-yielding subsequent reactions.
Molecular Weight 257.33 g/mol 379.46 g/mol The lower molecular weight of the Boc-protected compound can be advantageous in terms of atom economy and may be a factor in high-throughput screening library synthesis.
Appearance White powderWhite powderBoth are typically stable, free-flowing solids, facilitating handling and weighing.
Storage Conditions 0-8 °C0-8 °CStandard refrigerated storage is recommended to ensure long-term stability.
Key Applications Pharmaceutical development, peptide synthesis, neuroscience research, PROTAC linkers[1]Peptide synthesis (especially solid-phase), drug development, bioconjugationWhile both are used in peptide synthesis, the Fmoc group is the standard for solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions that are compatible with most resins and side-chain protecting groups. The Boc group is more commonly used in solution-phase synthesis.

Experimental Protocol: Amide Coupling for PROTAC Synthesis

The following protocol provides a detailed, step-by-step methodology for a standard amide coupling reaction using 3-(1-Boc-piperidin-4-yl)propionic acid, a common step in the synthesis of PROTACs and other bioactive molecules. This protocol is a self-validating system, with in-process controls to ensure reaction completion.

Objective: To couple 3-(1-Boc-piperidin-4-yl)propionic acid with a primary or secondary amine-containing molecule (e.g., an E3 ligase ligand or a target protein ligand).

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid

  • Amine-containing substrate (1.0 equivalent)

  • HATU (1,[1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.1 equivalents) and the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add HATU (1.2 equivalents) followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours). The causality for using LC-MS is to provide an unambiguous confirmation of product formation and consumption of starting materials through mass identification.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Amide Coupling cluster_workup Workup & Purification start Dissolve Boc-piperidine propionic acid and amine in anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents Inert atmosphere stir Stir at room temperature add_reagents->stir monitor Monitor by LC-MS stir->monitor 4-12 hours dilute Dilute with Ethyl Acetate monitor->dilute Reaction complete wash Wash with NaHCO3 and Brine dilute->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for amide coupling of 3-(1-Boc-piperidin-4-yl)propionic acid.

Logical Framework for Protecting Group Selection

The decision to use a Boc- versus an Fmoc-protected building block is a critical juncture in synthesis design. The following diagram illustrates the logical considerations that guide this choice.

G cluster_choice Protecting Group Selection Logic cluster_yes Yes cluster_no No start Is the final molecule or intermediate sensitive to strong acid? acid_sensitive Molecule is acid-sensitive start->acid_sensitive acid_stable Molecule is acid-stable start->acid_stable choose_fmoc Choose Fmoc-protected analogue (deprotection with mild base) acid_sensitive->choose_fmoc choose_boc Choose Boc-protected analogue (deprotection with strong acid) acid_stable->choose_boc

Caption: Decision tree for Boc vs. Fmoc protecting group selection.

Conclusion and Future Perspectives

3-(1-Boc-piperidin-4-yl)propionic acid is a highly valuable and versatile building block for pharmaceutical and chemical research. Its performance, particularly in terms of handling, stability, and reactivity in standard coupling reactions, makes it a reliable choice for many applications. The primary consideration for its use over the Fmoc-protected alternative lies in the planned deprotection strategy and the compatibility of the substrate with acidic conditions.

References

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]
  • PROTACs, molecular glues and bifunctionals from bench to bedside: Unlocking the clinical potential of c

Sources

Case studies using "3-(1-Boc-piperidin-4-yl)propionic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid in Modern Drug Development

Abstract

In the landscape of modern medicinal chemistry, the judicious selection of chemical building blocks is paramount to achieving desired pharmacological profiles. Among these, 3-(1-Boc-piperidin-4-yl)propionic acid has emerged as a highly versatile and valuable scaffold. Its unique combination of a conformationally restricted piperidine ring, a readily functionalizable propionic acid moiety, and an orthogonal Boc protecting group makes it an indispensable tool for researchers. This guide provides a comprehensive comparison of its application in two major areas: as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and as a structural component in peptide synthesis and general drug design. We will delve into the causality behind its selection over alternatives, present supporting data, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

Introduction: The Strategic Importance of Rigid Scaffolds

The function of a linker or spacer in a complex bioactive molecule extends far beyond simply connecting two pharmacophores. The linker's length, rigidity, and chemical properties are critical determinants of a drug's overall performance, influencing its solubility, metabolic stability, cell permeability, and the spatial orientation of its binding motifs.[1][2] 3-(1-Boc-piperidin-4-yl)propionic acid provides a semi-rigid scaffold that is frequently employed to impart favorable physicochemical properties and to constrain the conformational flexibility of a molecule, thereby optimizing its interaction with biological targets.[3]

This compound, also known as N-Boc-4-piperidinepropionic acid, is a white powder with a molecular weight of 257.33 g/mol and a melting point typically in the range of 99-109 °C.[4] Its structure features a tert-butoxycarbonyl (Boc) protected amine, which allows for selective chemical transformations at the carboxylic acid terminus before deprotection and subsequent functionalization of the piperidine nitrogen.[4]

Case Study 1: PROTAC Linker Design - The Rigidity vs. Solubility Trade-Off

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5][6] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] The linker is a crucial component for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of successful protein degradation.[7]

Comparative Analysis: Piperidine vs. Piperazine Linkers

The piperidine ring of 3-(1-Boc-piperidin-4-yl)propionic acid offers a rigid scaffold that can enhance the metabolic stability of the PROTAC and lead to a more defined spatial orientation of the two ligands.[1] This rigidity is often beneficial for potency, as seen in the development of clinical candidates like ARV-110 and ARV-471, which incorporate rigid linkers.[1] However, a direct head-to-head comparison with a more flexible linker is often challenging to find in the literature.[1] A more common and insightful comparison is with the closely related piperazine scaffold.

Property3-(1-Boc-piperidin-4-yl)propionic acid Based LinkerPiperazine-Based LinkerRationale and Impact on PROTAC Performance
Rigidity High. Introduces conformational constraint.High. Similar six-membered heterocyclic ring.Rigidity is crucial for pre-organizing the binding moieties, potentially lowering the entropic penalty of forming the ternary complex and thus improving degradation potency (lower DC50).
Solubility Moderate. Can contribute to lipophilicity.Potentially Higher. The second nitrogen can be protonated at physiological pH, increasing aqueous solubility.Enhanced solubility is a key advantage for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a PROTAC, which is critical for developing orally bioavailable drugs.[7]
Synthetic Handle Single secondary amine upon Boc deprotection.Two secondary amines (one protected). Allows for differential functionalization.Both are synthetically accessible and versatile. The choice often depends on the desired final structure and synthetic route.[1][8]
Metabolic Stability Generally high. The saturated ring is less prone to oxidation compared to aromatic linkers.Generally high. Similar to piperidine.Increased metabolic stability can lead to a longer in vivo half-life and improved therapeutic window.

The choice between a piperidine and a piperazine linker is a nuanced decision that must be evaluated on a case-by-case basis.[1] While piperazine's potential for enhanced solubility is a distinct advantage, the specific geometry and vector positioning offered by the piperidine scaffold might be essential for optimal ternary complex formation with a particular target and E3 ligase pair.[7][9]

Logical Workflow for PROTAC Linker Selection

The following diagram illustrates the decision-making process when selecting a linker for PROTAC development.

linker_selection start PROTAC Design Goal: Potent & Bioavailable Degrader solubility Need to Improve Aqueous Solubility? start->solubility ternary Ternary Complex Formation Inefficient? solubility->ternary  No piperazine Consider Piperazine Linker (Dual protonation sites) solubility->piperazine  Yes piperidine Consider Piperidine Linker (High rigidity, defined vector) ternary->piperidine  Yes flexible Consider Flexible Linker (e.g., PEG, Alkyl Chain) ternary->flexible  No (Explore conformational space) a Synthesize & Test Degrader Panel piperazine->a Optimizes ADME piperidine->a Optimizes Potency (DC50) flexible->a May require more optimization

Caption: Logical considerations for choosing between linker types in PROTAC design.

Conceptual Protocol: Synthesis of a PROTAC

The following workflow outlines the key steps in synthesizing a PROTAC using 3-(1-Boc-piperidin-4-yl)propionic acid.

protac_synthesis cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling a 3-(1-Boc-piperidin-4-yl)propionic acid c Amide Coupling (HATU, DIPEA, DMF) a->c b Target Ligand (e.g., with free amine) b->c d Boc-Linker-Target c->d e Acidic Conditions (TFA in DCM) d->e f H-Linker-Target e->f h Amide Coupling (HATU, DIPEA, DMF) f->h g E3 Ligase Ligand (e.g., with carboxylic acid) g->h i Final PROTAC Molecule h->i

Sources

A Senior Application Scientist's Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth examination of 3-(1-Boc-piperidin-4-yl)propionic acid, a versatile building block with significant applications in medicinal chemistry and pharmaceutical development. This guide moves beyond simple catalog descriptions to provide a comparative analysis of its performance, supported by experimental context and actionable protocols. Our focus is to equip you, my fellow researchers and drug development professionals, with the critical insights needed to effectively leverage this compound in your work.

Core Utility: A Versatile Scaffold in Medicinal Chemistry

3-(1-Boc-piperidin-4-yl)propionic acid is a bifunctional molecule featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a propionic acid side chain. This structure is not an accident of synthesis; it is a deliberate design that offers several strategic advantages in multi-step organic synthesis. The Boc-protecting group provides a stable yet readily cleavable handle, allowing for selective deprotection and subsequent functionalization of the piperidine nitrogen. The carboxylic acid moiety, in turn, offers a reactive site for amide bond formation, esterification, or other coupling reactions.

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its applications span from the development of analgesics and anti-inflammatory drugs to its use in neuroscience research, where the piperidine core can mimic or interact with neurotransmitter systems.[1] Furthermore, its utility extends to the synthesis of complex peptide structures, where it acts as a non-natural amino acid or a linker.[1]

Comparative Analysis: The Piperidine Advantage

To understand the value of 3-(1-Boc-piperidin-4-yl)propionic acid, we must compare it to alternative linkers and scaffolds. A common alternative is a simple aliphatic chain of similar length. However, the piperidine ring introduces conformational rigidity, which can be critical for optimizing ligand-protein interactions.

Feature3-(1-Boc-piperidin-4-yl)propionic acidSimple Aliphatic Linker (e.g., 6-aminohexanoic acid)
Conformational Flexibility Restricted due to the piperidine ringHigh
Solubility Generally good in organic solventsVariable, can be poor in some organic solvents
Synthetic Handles Two distinct reactive sites (N-H after deprotection and COOH)Two distinct reactive sites (NH2 and COOH)
Pharmacokinetic Profile The piperidine motif is a common feature in many approved drugs and can contribute to favorable ADME properties.Can be prone to metabolic degradation.

This inherent rigidity can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity compared to a more flexible linker.

Application in Proteolysis Targeting Chimeras (PROTACs)

A prominent application of 3-(1-Boc-piperidin-4-yl)propionic acid is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC is typically composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The choice of linker is critical for PROTAC efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination. 3-(1-Boc-piperidin-4-yl)propionic acid and its derivatives are frequently employed as part of the linker structure.

Workflow for PROTAC Synthesis using 3-(1-Boc-piperidin-4-yl)propionic acid

The following diagram illustrates a generalized workflow for incorporating our subject molecule into a PROTAC.

PROTAC_Synthesis_Workflow A 3-(1-Boc-piperidin-4-yl)propionic acid B Activate Carboxylic Acid (e.g., HATU, HOBt) A->B C Couple to E3 Ligase Ligand (with free amine) B->C D Boc Deprotection (e.g., TFA) C->D E Couple to Target Protein Ligand (with activated carboxylic acid) D->E F Final PROTAC Molecule E->F

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocol: Amide Coupling of 3-(1-Boc-piperidin-4-yl)propionic acid

This protocol details a standard procedure for coupling the carboxylic acid moiety of our title compound to an amine-containing molecule, a key step in many synthetic routes.

Materials:

  • 3-(1-Boc-piperidin-4-yl)propionic acid

  • Amine-containing substrate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Standard glassware for extraction

Procedure:

  • To a solution of 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in anhydrous DMF, add the amine-containing substrate (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored, and the purity of the final product can be assessed by standard analytical techniques such as NMR and mass spectrometry.

Beyond PROTACs: A Scaffold for Diverse Bioactive Molecules

The utility of 3-(1-Boc-piperidin-4-yl)propionic acid is not limited to PROTACs. Its structural motifs are found in a variety of other bioactive compounds. For instance, the piperidine ring is a common feature in many CNS-active drugs.

Logical Relationship: From Building Block to Bioactive Compound

The following diagram illustrates the logical progression from this versatile building block to a final, functional molecule.

Building_Block_to_Molecule Start 3-(1-Boc-piperidin-4-yl)propionic acid Step1 Functionalization of Carboxylic Acid Start->Step1 Step2 Boc Deprotection Step1->Step2 Step3 Functionalization of Piperidine Nitrogen Step2->Step3 End Final Bioactive Molecule Step3->End

Caption: Synthetic logic for utilizing the building block.

Conclusion and Future Outlook

3-(1-Boc-piperidin-4-yl)propionic acid is a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its combination of a conformationally restricted core and orthogonally protected reactive handles makes it a highly valuable tool for medicinal chemists. As the fields of targeted protein degradation and complex molecule synthesis continue to evolve, the demand for such versatile scaffolds is only set to increase. Future work will likely focus on the development of novel derivatives of this core structure, further expanding the chemical space accessible to researchers.

References

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Boc-Piperidin-3-Ylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Boc-Piperidin-3-Ylpropionic Acid. Designed for researchers, scientists, and professionals in drug development, this document offers a procedural, in-depth framework to ensure laboratory safety and operational integrity. Our commitment is to furnish you with knowledge that extends beyond the product, fostering a culture of safety and precision in your critical work.

Hazard Analysis and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Based on analogous compounds, direct contact may cause skin irritation or burns and serious eye damage.[6][7][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[7][8][9]

  • Oral Toxicity: Ingestion may be harmful.[7]

Given these potential risks, a cautious approach is mandated, and the following personal protective equipment (PPE) recommendations are based on a comprehensive evaluation of these hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a multi-layered approach is essential to protect against all potential routes of exposure.

Summary of Mandatory PPE:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[5]Provides protection against splashes and airborne particles, safeguarding against serious eye damage.[5]
Hand Protection Nitrile or butyl rubber gloves (double-gloving recommended).[5][10]Offers robust protection against skin contact and potential absorption.[5]
Body Protection Chemical-resistant lab coat or apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Work within a certified chemical fume hood.Minimizes inhalation exposure to dust or aerosols.[6]
Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the procedural steps for handling this compound.

3.1. Pre-Operational Checklist:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Thoroughly inspect all PPE for any signs of damage, such as cracks in goggles, tears in gloves, or degradation of the lab coat.[9]

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]

  • Prepare Workspace: Clear the work area of any unnecessary items. Line the work surface with absorbent, disposable bench paper.

3.2. Donning PPE Workflow:

The sequence of donning PPE is crucial to ensure complete protection.

PPE_Donning cluster_prep Preparation cluster_protection Primary Protection WashHands Wash Hands Thoroughly LabCoat Don Lab Coat WashHands->LabCoat Step 1 Goggles Wear Safety Goggles LabCoat->Goggles Step 2 FaceShield Add Face Shield Goggles->FaceShield Step 3 Gloves Don Inner Gloves FaceShield->Gloves Step 4 OuterGloves Don Outer Gloves Gloves->OuterGloves Step 5

Caption: Workflow for correctly donning Personal Protective Equipment.

3.3. Handling the Compound:

  • Weighing: Conduct all weighing operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Transfers: When transferring the solid, use a spatula and exercise care to avoid generating dust. For solutions, use appropriate glassware and a funnel to prevent spills.

  • Reactions: All reactions involving this compound must be performed in a chemical fume hood. Ensure all glassware is securely clamped.

3.4. Post-Handling and Doffing PPE:

  • Decontaminate: Wipe down the work area with an appropriate solvent and dispose of the bench paper in the designated solid waste container.

  • Doffing PPE: The removal of PPE should be done in a manner that prevents cross-contamination.

PPE_Doffing cluster_removal Removal Sequence cluster_final Final Step OuterGloves Remove Outer Gloves FaceShield Remove Face Shield OuterGloves->FaceShield Step 1 LabCoat Remove Lab Coat FaceShield->LabCoat Step 2 Goggles Remove Goggles LabCoat->Goggles Step 3 InnerGloves Remove Inner Gloves Goggles->InnerGloves Step 4 WashHands Wash Hands Thoroughly InnerGloves->WashHands Step 5

Caption: Workflow for the safe removal of Personal Protective Equipment.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[3] Scoop the material into a labeled, sealed container for disposal.[3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and bench paper should be double-bagged and placed in a designated solid hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a clearly labeled, sealed, and compatible waste container.[3] Do not mix with incompatible waste streams, such as strong oxidizing agents or strong acids.[3][7]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[3]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Benchchem. Personal protective equipment for handling Capraminopropionic acid.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
  • Alfa Aesar. SAFETY DATA SHEET: 4-(Boc-amino)piperidine.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: (R)-(-)-3-Amino-1-Boc-piperidine.
  • University of California, Riverside Environmental Health & Safety. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Sigma-Aldrich. SAFETY DATA SHEET: Piperidine.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Boc-piperidine.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
  • University of Washington Environmental Health & Safety. Personal Protective Equipment (PPE) Requirements for Laboratories.
  • PubChem. 1-BOC-3-Aminopiperidine.
  • Echemi. 1-N-BOC-PIPERIDINE-3-CARBOXAMIDE SDS, 91419-49-7 Safety Data Sheets.
  • Sigma-Aldrich. SAFETY DATA SHEET: Piperidine.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • Jubilant Ingrevia Limited. 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
  • ACS Publications. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Benchchem. Proper Disposal of (S)-3-Boc-aminopiperidine: A Guide for Laboratory Professionals.
  • Reddit. Removal of Boc protecting group as workup?.
  • Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Benchchem. An In-depth Technical Guide to the Stability and Storage of (S)-3-Boc-aminopiperidine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.